Vidofludimus

Catalog No.
S548869
CAS No.
7178240-30-1
M.F
C20H18FNO4
M. Wt
355.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vidofludimus

CAS Number

7178240-30-1

Product Name

Vidofludimus

IUPAC Name

2-[[2-fluoro-4-(3-methoxyphenyl)phenyl]carbamoyl]cyclopentene-1-carboxylic acid

Molecular Formula

C20H18FNO4

Molecular Weight

355.4 g/mol

InChI

InChI=1S/C20H18FNO4/c1-26-14-5-2-4-12(10-14)13-8-9-18(17(21)11-13)22-19(23)15-6-3-7-16(15)20(24)25/h2,4-5,8-11H,3,6-7H2,1H3,(H,22,23)(H,24,25)

InChI Key

XPRDUGXOWVXZLL-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=C(CCC3)C(=O)O)F

solubility

Soluble in DMSO, not in water

Synonyms

2-(3-fluoro-3'-methoxybiphenyl-4-carbamoyl)cyclopent-1-enecarboxylic acid, 4SC-101, vidofludimus

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=C(CCC3)C(=O)O)F

The exact mass of the compound Vidofludimus is 355.122 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Vidofludimus mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Dual Mechanism of Action

The table below summarizes the core mechanisms of vidofludimus calcium.

Mechanism Target Biological Function Consequence of Inhibition/Activation Key Differentiator from Teriflunomide
DHODH Inhibition [1] [2] [3] Enzyme in de novo pyrimidine synthesis [2]. Depletes nucleotides for immune cell proliferation; reduces pro-inflammatory cytokines (IL-17, IFNγ) [4] [2]. More selective; lower rates of side effects like diarrhea, alopecia, and liver enzyme elevations [1] [2].
Nurr1 Activation [5] [1] Nuclear transcription factor with neuroprotective role [1]. Improves neuronal survival; reduces microglial activation; provides indirect neuroprotection [1]. Unique feature not shared by other DHODH inhibitors [1].
Antiviral Activity [2] [3] Targets viral replication, specifically Epstein-Barr virus (EBV) [3]. Prevents reactivation of EBV, a known environmental risk factor for MS [2] [3]. Potential additional benefit in modulating MS disease activity [2].

The following diagram illustrates the integrated signaling pathways and biological effects of this compound calcium.

G cluster_immune Immunomodulatory & Anti-inflammatory Pathway cluster_neuro Neuroprotective Pathway compound This compound Calcium Inhibit_DHODH Inhibition compound->Inhibit_DHODH Activate_Nurr1 Activation compound->Activate_Nurr1 DHODH DHODH Enzyme Pyrimidine De novo Pyrimidine Synthesis Inhibit_DHODH->Pyrimidine Prolif Lymphocyte Proliferation Pyrimidine->Prolif Cytokines Pro-inflammatory Cytokine Production (IL-17, IFNγ) Pyrimidine->Cytokines EBV Epstein-Barr Virus Reactivation Pyrimidine->EBV Outcomes Integrated Therapeutic Effects • Reduced CNS inflammation • Reduced focal MRI lesions • Slowed disability progression • Potential for disability improvement Prolif->Outcomes Cytokines->Outcomes EBV->Outcomes Nurr1 Nurr1 Receptor NeuronSurvival Improved Neuronal Survival Activate_Nurr1->NeuronSurvival Microglia Reduced Microglial Activation Activate_Nurr1->Microglia Neuroprot Neuroprotection NeuronSurvival->Neuroprot Microglia->Neuroprot Neuroprot->Outcomes

Integrated signaling pathways of this compound calcium showing dual immunomodulatory and neuroprotective mechanisms.

Quantitative Clinical Data

Data from clinical trials provide evidence for the biological activity of this compound calcium.

Trial Name Phase Patient Population Key Efficacy Findings Reference / Endpoint

| EMPhASIS [2] | 2 | Relapsing-Remitting MS (RRMS) | Cumulative unique active lesions at 24 weeks: • Placebo: 5.8 • 10 mg: 5.9 (ns) • 30 mg: 1.4 (70% reduction) • 45 mg: 1.7 (62% reduction) | Primary MRI Endpoint [2] | | CALLIPER [5] | 2 | Progressive MS (PMS) | 24-week confirmed disability worsening (EDSS): • 23.8% risk reduction vs placebo (HR 0.762) | Key Secondary Endpoint [5] | | CALLIPER [5] | 2 | Progressive MS (PMS) | 24-week confirmed disability improvement (EDSS): >2x probability over placebo (HR 2.441, p=0.034) | Exploratory Endpoint [5] | | CALLIPER (PPMS subgroup) [5] | 2 | Primary Progressive MS (PPMS) | 24-week confirmed disability worsening (EDSS): • 31.3% risk reduction vs placebo (HR 0.687) | Subgroup Analysis [5] |

Experimental Methodologies

Key clinical trials for this compound calcium employed rigorous methodologies to evaluate its efficacy and safety.

  • EMPhASIS Trial (Phase 2, RRMS): This was a randomized, double-blind, placebo-controlled trial across multiple centers [2]. Patients (18-55 years) with a diagnosis of RRMS, ≥1 gadolinium-enhancing (Gd+) brain lesion in the past 6 months, and recent clinical relapses were enrolled. Patients were randomized to receive placebo, 10 mg, 30 mg, or 45 mg of this compound calcium once daily for 24 weeks [2]. The primary endpoint was the cumulative number of combined unique active (CUA) lesions on MRI from baseline to Week 24. Secondary endpoints included other MRI parameters, time to first relapse, confirmed disability worsening, and safety [2].
  • CALLIPER Trial (Phase 2, Progressive MS): This was a randomized, double-blind, placebo-controlled trial [1]. It enrolled 467 patients (18-65 years) with primary or secondary progressive MS, an EDSS score of 3.0-6.5, no relapse in the prior 24 months, and evidence of disability progression in the prior 24 months [5] [1]. Patients were treated with 45 mg of this compound calcium or placebo once daily for 120 weeks. The primary endpoint was percent brain volume change (atrophy) [1]. Key secondary and exploratory endpoints included 24-week confirmed disability worsening (a composite of EDSS, 9-hole peg test, and timed 25-foot walk) and 24-week confirmed disability improvement (based on EDSS) [5] [1].

Interpretation and Future Directions

The clinical data underscores this compound calcium's potential as a differentiated therapy. The reduction in disability progression observed in the CALLIPER trial, particularly in patients without baseline gadolinium-enhancing lesions, supports the role of its Nurr1-mediated neuroprotective mechanism beyond purely anti-inflammatory effects [5] [6]. The statistically significant disability improvement is a notable finding in progressive MS, where therapeutic options are limited [5].

The drug's favorable safety and tolerability profile, characterized by low discontinuation rates and absence of the typical DHODH-inhibitor side effects in trials to date, positions it as a potential high-value oral therapeutic [5] [2]. The ongoing phase 3 ENSURE program in relapsing MS is expected to provide further definitive data on its efficacy, with top-line results anticipated by the end of 2026 [5].

References

Experimental Protocols for Key Assays

Author: Smolecule Technical Support Team. Date: February 2026

For researchers looking to validate or build upon these findings, here are the methodologies for core experiments cited in the literature.

  • DHODH Inhibition Assay: An in vitro assay mixture typically contains 50 μM decylubiquinone, 100 μM dihydroorotate (DHO), and 60 μM 2,6-dichloroindophenol (DCIP) in a buffer of 50 mM Tris-HCl, 150 mM KCl, 0.1% Triton X-100 at pH 8.0. The reaction, started by adding DHO, is followed spectrophotometrically by measuring the decrease in DCIP absorption at 600 nm for 2 minutes. IC₅₀ values are determined by applying various inhibitor concentrations [1].
  • T-Lymphocyte Proliferation Assay: Human peripheral blood mononuclear cells (PBMCs) are stimulated with mitogens like phytohemagglutinin (PHA) in the presence of serially diluted vidofludimus. Proliferation is measured after a set incubation period (e.g., 48-72 hours) using a standard cell viability assay like CCK-8 [2] [1].
  • Cytokine Secretion Analysis: Activated PBMCs are treated with this compound. The secretion of cytokines such as IL-17 and IFN-γ into the supernatant is quantified using specific immunoassays like ELISA [2].
  • Antiviral Activity Confirmation (Rescue Assay): To confirm that the antiviral effect against viruses like PRRSV is specifically due to DHODH inhibition, the experiment is repeated in the presence of excess exogenous uridine and cytidine (pyrimidine salvage pathway precursors) or orotate (the product of DHODH). If the antiviral effect is reversed, it confirms the on-target DHODH inhibition [3].

Clinical Trial Data and Safety Profile

This compound calcium has demonstrated promising efficacy and a favorable safety profile in clinical trials for multiple sclerosis.

Trial / Population Efficacy Endpoints & Results Safety & Tolerability

| Phase 2 EMPhASIS (Relapsing-Remitting MS) [4] | Primary Endpoint: Cumulative number of combined unique active lesions (CUALs) at week 24. Result: CUALs were 6.4 with placebo vs. 2.4 with this compound 45 mg (Rate Ratio 0.38, p=0.0002). | Treatment-emergent adverse events (TEAEs): 44% with placebo vs. 43% with this compound. Serious AEs: 1% with placebo vs. 1% with this compound. No increased incidence of infectious, hepatic, or renal AEs. | | Phase 2 CALLIPER (Progressive MS) [5] [6] | Primary Endpoint: Percent brain volume change (not statistically significant). Key Secondary: 24-week confirmed disability worsening (24wCDW). Result: 23.8% risk reduction vs. placebo (HR 0.762). In patients without Gd+ lesions: 33.7% risk reduction (HR 0.663). Disability Improvement: Over two-fold probability of 24-week confirmed disability improvement (HR 2.441, p=0.034). | Safety: Similar rates of AEs compared to placebo. No new safety signals at the 45 mg dose. Favorable long-term safety observed in open-label extensions. | | Long-Term Extension (Up to 5.5 years) [5] | Disability Outcomes: At week 144, 92.3% of patients remained free of 12-week CDW and 92.7% free of 24-week CDW. | Discontinuation: Low annualized discontinuation rate of ~6.4%. The most common AEs were mild, with low rates of renal and liver-related events. |

Visualizing the Dual Mechanism of Action

This compound calcium's proposed therapeutic action stems from its dual mechanism of DHODH inhibition and Nurr1 activation, as illustrated below.

G cluster_dhodh DHODH Inhibition Pathway cluster_nurr1 Nurr1 Activation Pathway Vi This compound Calcium DHODH Inhibits DHODH (Key enzyme for de novo pyrimidine synthesis) Vi->DHODH Nurr1 Activates Nurr1 (Neuroprotective transcription factor) Vi->Nurr1 Pyrimidine Reduces pyrimidine pools DHODH->Pyrimidine ImmuneProlif Inhibits proliferation of activated T and B cells Pyrimidine->ImmuneProlif Antiviral Direct anti-viral effects Pyrimidine->Antiviral AntiInflam Anti-inflammatory effect ImmuneProlif->AntiInflam Microglia Reduces pro-inflammatory cytokines in microglia Nurr1->Microglia Neurons Promotes neuronal survival & differentiation Nurr1->Neurons Neuroprot Neuroprotective effect Microglia->Neuroprot Neurons->Neuroprot

Dual mechanisms of this compound calcium: DHODH inhibition for immunomodulation and Nurr1 activation for neuroprotection.

Ongoing Research and Development

  • Relapsing MS: The twin Phase 3 ENSURE trials are fully enrolled, with top-line data expected by the end of 2026. These trials are evaluating time to first relapse as the primary endpoint [5] [7].
  • Progressive MS: Based on the positive Phase 2 CALLIPER data, particularly the effects on disability in patients without active inflammation, this compound calcium is considered a promising candidate for Phase 3 trials in progressive MS [5] [6] [8].
  • Other Indications: The compound is also being investigated for other chronic inflammatory and autoimmune diseases, leveraging its dual mechanism [7].

References

Pharmacokinetic Parameters of Vidofludimus Calcium (IMU-838)

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Single Ascending Dose (SAD) Study [1] Multiple Ascending Dose (MAD) Study [1]
Dose Range Studied 10 mg to 40 mg (fasted), 10 mg (fed) [1] 30 mg to 50 mg, once daily [1]
Half-Life (t₁/₂) Information not specified in SAD results Approximately 30 hours (geometric mean, at steady-state) [1]
Time to Steady State Not applicable 6 to 8 days [1]
Accumulation Factor Not applicable Approximately 2 [1]
Food Effect No clinically relevant impact on pharmacokinetics [1] Not assessed in MAD study [1]
Dose Proportionality Yes [1] Yes [1]
Urinary Excretion Low [2] Information not specified in MAD results

Experimental Protocols for Key Pharmacokinetic Studies

The core quantitative data was established in two phase 1 studies. The following diagram outlines the overall workflow and key parameters investigated.

G Start Phase 1 Clinical Program SAD Single Ascending Dose (SAD) Study Start->SAD MAD Multiple Ascending Dose (MAD) Study Start->MAD Sub_SAD Study Design & Population SAD->Sub_SAD  assesses Params_SAD Key PK Parameters SAD->Params_SAD  measures Sub_MAD Study Design & Population MAD->Sub_MAD  assesses Params_MAD Key PK Parameters MAD->Params_MAD  measures

Phase 1 PK study workflow and key parameters.

Study 1: Single Ascending Dose (SAD) & Food Effect

This study evaluated the initial safety, tolerability, and single-dose PK of IMU-838, including the effect of food on its absorption [1].

  • Study Design: An open-label, partial parallel-group study [1].
  • Population: 12 healthy male subjects [1].
  • Dosing & Groups:
    • Fasted Cohorts: Subjects received single oral doses of 10 mg, 20 mg, and 40 mg under fasting conditions [1].
    • Fed Cohort: A separate group received a single 10 mg dose under fed conditions to assess the food effect [1].
  • Methodology:
    • Bioanalysis: Plasma and urine samples were collected at predetermined time points. Concentrations of IMU-838 were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method [2].
    • PK Analysis: Non-compartmental analysis was used to calculate standard PK parameters, including maximum plasma concentration (C~max~), area under the curve (AUC), and half-life (t₁/₂) [2].
Study 2: Multiple Ascending Dose (MAD)

This study investigated the safety, tolerability, and PK of IMU-838 after repeated daily dosing [1].

  • Study Design: A double-blind, placebo-controlled, parallel-group study [1].
  • Population: 52 healthy male subjects [1].
  • Dosing & Groups: Subjects were randomized to receive multiple oral doses of 30 mg, 40 mg, or 50 mg of IMU-838 or a matching placebo, administered once daily [1].
  • Methodology:
    • Bioanalysis: As in the SAD study, blood samples were collected serially, and drug concentrations were measured using LC-MS/MS [2].
    • PK Analysis: PK parameters were calculated at steady-state to determine accumulation, dose proportionality, and the effective half-life [1] [2].

Dual Mechanism of Action Underlying Pharmacokinetic-Pharmacodynamic Relationship

Vidofludimus calcium has a dual mechanism of action, which is linked to its pharmacokinetic profile. Achieving steady-state concentrations with once-daily dosing enables sustained modulation of these targets [3] [4].

G PK PK Profile: ~30 hr Half-Life Once-Daily Dosing MOA Dual Mechanism of Action PK->MOA enables sustained target modulation DHODH DHODH Inhibition MOA->DHODH Nurr1 Nurr1 Activation MOA->Nurr1 Immune Immunomodulatory Effects DHODH->Immune  leads to Neuro Neuroprotective Effects Nurr1->Neuro  leads to Outcome Clinical Outcome Immune->Outcome contributes to Neuro->Outcome contributes to

Relationship between PK profile, dual MoA, and clinical effects.

  • Dihydroorotate Dehydrogenase (DHODH) Inhibition: As a potent and selective inhibitor of the human mitochondrial enzyme DHODH, this compound calcium blocks the de novo pyrimidine biosynthesis pathway [1] [3]. This primarily affects rapidly proliferating and activated lymphocytes (T-cells and B-cells), inducing metabolic stress and apoptosis, thereby providing an immunomodulatory effect [3]. It is noted to be more potent in inhibiting human DHODH than teriflunomide, another DHODH inhibitor used in MS [5].

  • Nuclear Receptor-related 1 (Nurr1) Activation: The drug also acts as an activator of the Nurr1 pathway, a transcription factor implicated in neuroprotection [3] [4]. This activation is believed to reduce the production of pro-inflammatory cytokines and neurotoxic agents from microglia and astrocytes, while also promoting neuronal survival and differentiation [3]. This mechanism is thought to underpin the signals of reduced disability progression observed in clinical trials for progressive MS [4] [6].

The consistent ~30-hour half-life and favorable safety profile established in these phase 1 studies have supported the advancement of this compound calcium into later-stage clinical trials for multiple sclerosis and other inflammatory diseases [1] [4].

References

Pharmacokinetic Properties of Vidofludimus

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key pharmacokinetic (PK) parameters of vidofludimus calcium (IMU-838) primarily identified from phase 1 clinical trials in healthy male subjects [1] [2]:

Parameter Value / Finding Notes / Conditions
Absorption & Food Effect Well absorbed [1]; no impact from food [1] [2] Single daily doses; study compared fasting vs. fed (10 mg) conditions.
Pharmacokinetics Dose-proportional [1] [2] Observed after single (10-40 mg) and multiple (30-50 mg) oral doses.
Half-life ((t_{1/2})) ~30 hours (geometric mean at steady state) [1] [2] [3] Supports a once-daily dosing regimen.
Time to Steady State ~6-8 days [1] [2] For doses of 30 mg, 40 mg, and 50 mg.
Accumulation Factor ~2 [1] [2] For once-daily dosing.
Primary Metabolic Route Hepatic metabolism [1] -
Key CYP Enzyme Involved CYP2C8 [1] Identified as the predominant hepatic cytochrome P450 isoform.
Contribution from CYP2C9 Yes (smaller role) [1] -
Key Metabolite O-demethylated metabolite [1] Formed via O-demethylation; main metabolite in human hepatocytes.

Metabolism and Mechanism of Action

The metabolic and mechanistic profile of this compound can be visualized through its primary and secondary pathways. The diagram below integrates the key information from the search results.

G cluster_0 Primary CYP Enzymes This compound This compound (Oral) Absorption Absorption This compound->Absorption Systemic Systemic Circulation Absorption->Systemic Metabolism Hepatic Metabolism Systemic->Metabolism DHODH Inhibits DHODH Systemic->DHODH Mechanism 1 FXR Modulates FXR Systemic->FXR Mechanism 2 Metabolite O-demethylated Metabolite Metabolism->Metabolite Immune Immunomodulatory Effects DHODH->Immune Effects Therapeutic Effects Immune->Effects FXR->Effects CYP2C8 CYP2C8 (Predominant) CYP2C8->Metabolism  Catalyzes CYP2C9 CYP2C9 (Minor) CYP2C9->Metabolism  Contributes

This diagram illustrates the two main facets of this compound's activity identified in the search results:

  • DHODH Inhibition: this compound is a potent and selective inhibitor of human dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway [1] [4] [5]. This inhibition preferentially affects highly activated lymphocytes (e.g., T-cells and B-cells), leading to reduced proliferation and pro-inflammatory cytokine release (e.g., IL-17 and IFN-γ) [1] [5].
  • Farnesoid X Receptor (FXR) Modulation: Independent research has identified this compound as a novel modulator of the nuclear receptor FXR [6] [7]. This mechanism is considered a potential basis for drug repositioning in conditions like non-alcoholic fatty liver disease (NAFLD) [6].

Experimental Methodologies from Key Studies

While detailed lab protocols are not fully available, the search results describe the following key methodological approaches:

1. Clinical Pharmacokinetic Studies (Phase 1)

  • Design: Two studies were conducted: a Single Ascending Dose (SAD) study and a Multiple Ascending Dose (MAD) study [1].
  • Dosing: In the SAD study, 12 subjects received single doses of 10 mg, 20 mg, or 40 mg under fasting conditions, or 10 mg under fed conditions. In the MAD study, 52 subjects received multiple doses of 30 mg, 40 mg, or 50 mg [1].
  • Sample Collection: Blood samples were collected, centrifuged under controlled conditions (5°C for 10 min at ~2000g), and the extracted plasma was stored at -20°C until analysis [1].

2. Identification of Metabolic Enzymes

  • System Used: The specific enzymes involved in this compound metabolism were identified using human liver microsomes and human recombinant enzymes [1].
  • Inhibition Assay: The study utilized CYP-selective inhibitors to pinpoint the contributions of specific cytochrome P450 isoforms [1].

3. Identification of FXR Modulation

  • Coregulator Binding Assay (AlphaScreen): This biochemical assay was used to identify this compound as an FXR ligand by measuring its ability to induce the recruitment of coactivator peptides to the FXR ligand-binding domain (LBD) [6] [7].
  • Crystallography: The interaction was further characterized using crystallographic analysis of the FXR LBD complexed with this compound [6].

Gaps and Limitations in Current Data

The search results lack the following details necessary for a comprehensive technical guide:

  • Complete Quantitative PK Parameters: Critical data such as volume of distribution (Vd), clearance (CL), absolute bioavailability, and protein binding percentage are not reported.
  • Excretion Data: The route of elimination (e.g., fecal vs. renal) and the extent of excretion of the parent drug versus metabolites are not detailed.
  • Detailed In Vitro Protocols: While the types of assays are mentioned, the specific concentrations, incubation times, and full experimental conditions are not provided.

References

Molecular Targets and Mechanisms of Action

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core molecular targets of Vidofludimus and the consequences of its interaction with them.

Target Interaction Biological Consequence Therapeutic Implication
Dihydroorotate Dehydrogenase (DHODH) [1] [2] [3] Inhibition (IC₅₀ of 134 nM for human DHODH) [1] Depletion of cellular pyrimidine pools (uridine and cytidine) in highly metabolically active cells, leading to a block in proliferation and induction of metabolic stress and apoptosis [4] [3]. Selective anti-inflammatory and immunomodulatory effects; broad-spectrum antiviral activity against viruses including PRRSV, EBV, and SARS-CoV-2 [4] [5] [6].
Nuclear Receptor-Related 1 (Nurr1) [5] [7] [6] Activation (EC₅₀ of 400 nM) [7] Upregulation of neuroprotective genes (e.g., BDNF, SOD1); reduction of pro-inflammatory cytokines and neurotoxic agents in glial cells [5] [6]. Direct and indirect neuroprotection, potentially slowing neurodegeneration and disability progression in diseases like MS [5] [6].

This dual mechanism is visualized in the following pathway diagram:

G cluster_immune Immunomodulatory & Antiviral Pathway cluster_neuro Neuroprotective Pathway DHODH DHODH Enzyme Inhibit This compound Inhibits DHODH->Inhibit Pyrimidine Blocks De Novo Pyrimidine Synthesis Inhibit->Pyrimidine ImmuneCell Impairs Proliferation of Activated T-cells & B-cells Pyrimidine->ImmuneCell Antiviral Broad-Spectrum Antiviral Effect ImmuneCell->Antiviral Nurr1 Nurr1 Receptor Activate This compound Activates Nurr1->Activate NeuroProtect Induces Neuroprotective Gene Expression Activate->NeuroProtect ReduceInflam Reduces Neuroinflammation NeuroProtect->ReduceInflam This compound This compound This compound->Inhibit Target 1 This compound->Activate Target 2

Dual molecular targets of this compound: DHODH inhibition and Nurr1 activation.

Quantitative Binding Data

The table below provides quantitative data on this compound's interaction with its primary target, DHODH, across different species.

Target Species Assay Type Value Reference
DHODH [1] Human IC₅₀ 134 nM Selleckchem.com
DHODH [7] Human IC₅₀ 48 nM Guide to Pharmacology
DHODH [7] Rat (Rattus norvegicus) IC₅₀ 460 nM Guide to Pharmacology
DHODH [7] Mouse (Mus musculus) IC₅₀ 3.8 µM Guide to Pharmacology

Key Experimental Protocols

The efficacy and mechanism of action of this compound have been characterized through various experimental assays.

In Vitro DHODH Inhibition Assay

This biochemical assay is used to directly measure the compound's ability to inhibit the DHODH enzyme [1].

  • Assay Mixture: The reaction typically contains 50 μM decylubiquinone, 100 μM dihydroorotate, and 60 μM 2,6-dichloroindophenol in a buffer of 50 mM Tris-HCl, 150 mM KCl, 0.1% Triton X-100, at pH 8.0 [1].
  • Measurement: The enzyme reaction is started by adding dihydroorotate. The decrease in absorption at 600 nm is followed spectrophotometrically for 2 minutes, which corresponds to the reduction of 2,6-dichloroindophenol [1].
  • Inhibition Testing: The assay is run with variable amounts of the inhibitor. IC₅₀ values are determined by applying multiple inhibitor concentrations, with each data point recorded in triplicate [1].
Cell-Based Antiviral and Immunosuppressive Assays

These assays confirm the functional consequences of DHODH inhibition in a cellular context.

  • Antiviral Screening: As described in the high-throughput screen against PRRSV, cells are infected with the virus and treated with the compound. Viral replication is assessed via methods like indirect immunofluorescence assay to detect viral proteins and observation of the cytopathic effect [4].
  • Rescue Experiment: To confirm on-target DHODH inhibition, the antiviral effect can be reversed by adding excess uridine and cytidine (pyrimidine salvage pathway) or orotate (the product of DHODH), which restores the pyrimidine pool and allows viral replication to continue [4].
  • Immunosuppressive Activity: The inhibition of phytohemagglutinin-stimulated peripheral blood mononuclear cell proliferation is a standard assay to measure the compound's immunosuppressive effect, with this compound showing an IC₅₀ of 4.6 μM in this assay [7].
In Vivo Animal Models

The efficacy of this compound has been evaluated in several preclinical disease models [3]:

  • Experimental Autoimmune Encephalomyelitis: A model for multiple sclerosis. This compound calcium effectively attenuated disease severity, reduced immune cell infiltration into the central nervous system, and decreased numbers of pathogenic T-cells [6] [8].
  • Other Models: Positive results have also been reported in animal models of inflammatory bowel disease, systemic lupus erythematosus, and transplant rejection, supporting its broad immunomodulatory potential [3].

References

Vidofludimus safety and tolerability profile

Author: Smolecule Technical Support Team. Date: February 2026

Safety and Tolerability Data Summary

Trial & Population Treatment Duration Discontinuation Rate Key Safety Observations Serious Adverse Events (SAEs)

| CALLIPER (Phase 2) Progressive MS [1] [2] | Up to 120 weeks | Comparable between treatment and placebo groups [2] | - No new safety signals at 45 mg once-daily [1]

  • Rates of treatment-emergent and serious AEs comparable to placebo [2]
  • No evidence of increased liver enzymes, renal events, or infections [2] | Comparable to placebo [2] | | EMPhASIS (Phase 2) & Open-Label Extension (OLE) Relapsing-Remitting MS [1] [3] [4] | Up to 5.5 years (OLE) | Annualized rate: ~6.4% (OLE) [1] [3] | - Low rates of renal events (0.012/TY) and liver-related events (0.01/TY) [3]
  • Most common AEs: COVID-19 (9%), nasopharyngitis (6%), back pain (5%), headache (5%) [3]
  • No new safety signals [1] [4] | Rate of 0.02 per treatment-year (approx. one SAE per 59.5 treatment-years); none deemed related to treatment [1] [3] |

Mechanism of Action and Experimental Methodology

Vidofludimus calcium has a unique dual mechanism of action that differentiates it from other drugs in the MS landscape.

Dual Mechanism of Action

The drug's profile is underpinned by its two primary pharmacological activities:

  • Anti-inflammatory & Antiviral Effects: Achieved through highly selective inhibition of the enzyme dihydroorotate dehydrogenase (DHODH) [5] [6]. This enzyme is crucial for the de novo pyrimidine biosynthesis pathway, which is particularly important for the rapid replication of highly active immune cells (like T and B cells) and virus-infected cells [5]. By selectively targeting only these hyperactive cells, it modulates their function without causing broad immunosuppression, which may explain the low rate of infections observed [5] [6].
  • Neuroprotective Effects: Mediated by potent activation of the nuclear receptor-related 1 (Nurr1) transcription factor [1] [5]. Activation of Nurr1 is associated with direct and indirect neuroprotective properties, including reducing pro-inflammatory cytokines and neurotoxic agents in glial cells, and promoting neuronal survival and differentiation [5]. This mechanism is believed to target the "smoldering" or chronic inflammation that drives neurodegeneration and disability progression in MS, independent of acute relapses [1] [6].

The diagram below illustrates this dual mechanism and its potential effects on MS pathophysiology.

G cluster_1 Mechanism 1: DHODH Inhibition cluster_2 Mechanism 2: Nurr1 Activation VC This compound Calcium DHODH Inhibits DHODH Enzyme VC->DHODH Nurr1 Activates Nurr1 Transcription Factor VC->Nurr1 AntiInf Anti-inflammatory Effects DHODH->AntiInf Targets hyperactive immune cells AntiViral Antiviral Effects DHODH->AntiViral Inhibits viral replication in cells MS_Effect1 AntiInf->MS_Effect1 Reduces focal inflammation & relapse-associated worsening MS_Effect2 AntiViral->MS_Effect2 Suppresses Epstein-Barr virus reactivation FinalEffect Potential Outcome: Slowed Disability Progression MS_Effect1->FinalEffect MS_Effect2->FinalEffect NeuroProt Neuroprotective Effects Nurr1->NeuroProt Reduces chronic inflammation & supports neuron health MS_Effect3 NeuroProt->MS_Effect3 Reduces neurodegeneration & progression independent of relapse activity (PIRA) MS_Effect3->FinalEffect

This compound calcium's dual mechanism of action targets both inflammatory and neurodegenerative processes in MS.

Key Experimental Protocols for Safety Assessment

The safety profile of this compound calcium was established through rigorously designed clinical trials. The methodologies for key trials are detailed below.

  • Phase 2 CALLIPER Trial (Progressive MS) [1] [2] [5]:

    • Design: International, multicenter, randomized, double-blind, placebo-controlled study.
    • Population: 467 patients aged 18-65 with primary progressive (PPMS) or non-active/active secondary progressive MS (SPMS). Patients had an Expanded Disability Status Scale (EDSS) score of 3.0-6.5 and no relapses in the 24 months prior to randomization.
    • Intervention: Patients were randomized to receive either This compound calcium 45 mg or a matching placebo, administered once daily for up to 120 weeks.
    • Safety Assessments: Included continuous monitoring of treatment-emergent adverse events (TEAEs), serious adverse events (SAEs), regular laboratory tests (including liver function and renal function), and vital signs.
  • Phase 2 EMPhASIS Trial & Open-Label Extension (Relapsing-Remitting MS) [3] [4]:

    • Initial Study Design: International, double-blind, placebo-controlled, randomized study.
    • Population: 268 patients with relapsing-remitting MS (RRMS).
    • Intervention: In the main 24-week period, patients received this compound calcium (10, 30, or 45 mg) or placebo.
    • Open-Label Extension (OLE): 254 patients who completed the main period entered the OLE, receiving either 30 mg or 45 mg once daily, later standardized to 30 mg once daily. The OLE is planned for up to 9.5 years to evaluate long-term safety [4].
    • Safety Assessments: As of the January 14, 2025 data cutoff, cumulative safety data was analyzed over approximately 952 treatment-years. Assessments included treatment persistence (discontinuation rates), TEAEs, SAEs, and specific laboratory parameters.

Interpretation and Future Directions

The consistently favorable safety data across different MS populations and trial phases suggests that this compound calcium is not associated with the hepatotoxicity and other side effects (like alopecia and neutropenia) that can limit the use of the approved DHODH inhibitor teriflunomide [2]. Its selective immunosuppression likely contributes to the low infection rates [5] [6].

The ongoing twin phase 3 ENSURE trials in relapsing MS, with top-line data expected by the end of 2026, will provide a larger dataset to further confirm this safety profile and investigate the drug's efficacy on disability endpoints [1] [5].

References

Vidofludimus preclinical studies

Author: Smolecule Technical Support Team. Date: February 2026

Core Drug Profile & Mechanisms

This table summarizes the key technical attributes of vidofludimus calcium as established in preclinical and early-phase clinical studies.

Attribute Technical Details
Drug Name This compound calcium (development code: IMU-838) [1] [2]

| Primary Mechanisms | 1. DHODH Inhibition: High-potency inhibitor of human dihydroorotate dehydrogenase (DHODH) with an IC50 of 134 nM [3]. 2. Nurr1 Activation: First-in-class activator of the nuclear receptor-related 1 (Nurr1) transcription factor [1] [2]. | | Key Pharmacokinetics | • Half-life: ~30 hours (supports once-daily dosing) [4]Absorption: Well absorbed orally; food does not impact pharmacokinetics [4]Dose Proportionality: Exhibits dose-proportional pharmacokinetics (10-50 mg range) [4]Metabolism: Primarily metabolized by cytochrome P450 CYP2C8, with a minor contribution from CYP2C9 [4] | | Additional Targets | • Farnesoid X Receptor (FXR): Identified as a novel modulator, suggesting potential for drug repositioning in non-alcoholic fatty liver disease (NAFLD) [5]. |

Quantitative Preclinical & Clinical Data

The following table consolidates quantitative findings from key experiments and trials, demonstrating the biological and clinical effects of this compound calcium.

Study Model / Trial Key Quantitative Findings Experimental/Condition Details

| In Vitro - DHODH Inhibition [3] | • IC50 for human DHODH: 134 nM • Concentration-dependent inhibition of PHA-stimulated PBMC proliferation. | Biochemical and cellular assays. | | In Vitro - Nurr1 Activation [6] | • Enhanced expression of Nurr1 target genes (BDNF, SOD1, TH, VMAT2). • Reduced pro-inflammatory gene expression (IL-6, TNFα, IFNg) in LPS-stimulated human microglia. • Increased BDNF levels in LPS-stimulated human PBMCs. | Cell-based assays using rat neuronal, human microglial, and murine neuronal cell lines. | | In Vivo - EAE Mouse Model (MS) [1] [6] | • Prophylactic treatment: Effectively attenuated disease severity; 63% of mice remained symptom-free vs. 15% in vehicle group [6]. • Therapeutic treatment: Reduced disease progression after symptom onset. • Reduced T cell infiltration into CNS and decreased numbers of pathogenic IL-17A, GM-CSF, and IFNg producing T cells. • Elevated levels of BDNF in blood and enhanced Nurr1/TH expression in the CNS. | Mouse model of experimental autoimmune encephalomyelitis (EAE). | | Phase 1 (Healthy Subjects) [4] | • Well tolerated in single (10-50 mg) and multiple (30-50 mg daily) ascending dose studies. • No food impact on pharmacokinetics. | SAD and MAD studies in healthy male subjects. | | Phase 2 (RRMS - EMPhASIS OLE) [1] [2] | • At 144 weeks, 92.3% of patients free of 12-week confirmed disability worsening (CDW), and 92.7% free of 24-week CDW. • Favorable long-term safety/tolerability profile with data up to 5.5 years. | Open-label extension (OLE) of the phase 2 EMPhASIS trial in Relapsing-Remitting MS (RRMS). |

Detailed Experimental Protocols

For key preclinical experiments, the methodologies were as follows:

  • In Vitro DHODH Inhibition Assay [3]: The assay mixture contained 50 μM decylubiquinone, 100 μM dihydroorotate, and 60 μM 2,6-dichloroindophenol in a 50 mM Tris-HCl buffer (pH 8.0). The reaction was started by adding dihydroorotate, and the decrease in absorption at 600 nm was followed spectrophotometrically. IC50 values were determined using eight different inhibitor concentrations, with each data point recorded in triplicate.
  • In Vivo EAE Model [6]: In the murine experimental autoimmune encephalomyelitis model, this compound calcium was administered both prophylactically (before disease induction) and therapeutically (after symptom onset). Disease severity was scored, and analysis of infiltrating immune cells in the spinal cord and draining lymph nodes was performed via flow cytometry, focusing on proinflammatory T helper cells (e.g., IL-17A, GM-CSF, IFNg producers).
  • Nurr1 Activation Assays [6]: The neuroprotective effects via Nurr1 activation were investigated in cell-based models. Neuronal cell lines (rat and human) and human peripheral blood mononuclear cells (PBMCs) were treated with this compound calcium. The upregulation of Nurr1 target genes (BDNF, SOD1, TH, VMAT2) was measured. Furthermore, the drug's effect on neuron survival was tested under pro-apoptotic conditions, and its ability to modulate inflammatory responses was assessed in LPS-stimulated human microglia by measuring cytokines like IL-6 and TNFα.

Primary Signaling Pathways & Workflow

The diagram below illustrates the core dual mechanism of action of this compound calcium, integrating the pathways described in the preclinical data.

Dual mechanism of action of this compound Calcium [1] [6] [3].

Conclusion

References

Quantitative Binding & Potency Data

Author: Smolecule Technical Support Team. Date: February 2026

Target Affinity/Potency Experimental System Citation
Human DHODH 2.6x more potent than teriflunomide [1] In vitro enzyme inhibition [1] [1]
Nurr1 LBD Sub-micromolar binding affinity [2] Direct binding assays [2] [2]
Nurr1 (Cellular) EC50 = 0.4 µM; 310% activation [2] Cellular reporter gene assay [2] [2]
Farnesoid X Receptor (FXR) Identified as a novel modulator [3] Biochemical and crystallographic analysis [3] [3]

Molecular Mechanisms of Action

Vidofludimus exerts its effects through at least two distinct nuclear receptor targets, with well-characterized mechanisms for Nurr1.

Nurr1 Agonism and Activation Mechanism

Nurr1 is a transcription factor with a constitutive active conformation and a canonical ligand-binding pocket that is blocked [2]. This compound acts as a synthetic, non-covalent agonist by binding to an allosteric surface pocket on the Nurr1 ligand-binding domain (LBD), lined by helices 1, 5, 7, and 8 [2]. This binding triggers two key molecular events that activate the receptor:

  • Dimer Dissociation: this compound strongly destabilizes Nurr1 homodimers and, to a lesser extent, Nurr1-RXR heterodimers. This dissociation is a primary mechanism for its agonistic activity [2].
  • Coregulator Displacement: The ligand binding causes the release of various corepressors (NCOR1, SMRT, PIASγ) and coactivators (NRIP, NCoA6) from the Nurr1 LBD, shifting the receptor's function towards activation [2].

The following diagram illustrates this multi-step activation pathway:

G cluster_initial Initial State cluster_process Activation Mechanism Vido This compound Step1 1. Allosteric Binding Vido->Step1 Nurr1 Nurr1 LBD (Inactive Dimers) Nurr1->Step1 Corepressors Corepressors Bound Step3 3. Coregulator Release Corepressors->Step3 Step2 2. Dimer Dissociation Step1->Step2 Step2->Step3 Step4 Activated Nurr1 Monomer Step3->Step4

This compound activates Nurr1 via allosteric binding, inducing dimer dissociation and coregulator release.

DHODH Inhibition

As a DHODH inhibitor, this compound targets activated lymphocytes, which rely on the de novo pyrimidine synthesis pathway for proliferation. It blocks the enzyme dihydroorotate dehydrogenase, leading to a metabolic stress signal that ultimately results in the reduction of pro-inflammatory cytokine release (e.g., IL-17, IFN-γ) and, with prolonged inhibition, induction of apoptosis [4] [5].

Detailed Experimental Protocols

The key findings on this compound's binding are supported by robust experimental methodologies.

Profiling Nurr1-Coregulator Interactions (HTRF Assay)

This protocol characterized how this compound affects Nurr's interaction with coregulator proteins [2].

  • Core Concept: A Homogeneous Time-Resolved Fluorescence (HTRF) energy transfer assay was used.
  • Procedure:
    • Labeling: The purified Nurr1 LBD was labeled with a Tb3+-cryptate donor fluorophore. Various coregulator peptides (e.g., NCOR1, SMRT, NRIP) were labeled with a fluorescein acceptor fluorophore.
    • Incubation: The labeled Nurr1 LBD was incubated with the labeled coregulator peptides in the presence and absence of this compound.
    • Measurement & Analysis: The fluorescence energy transfer (FRET) signal was measured. A decrease in the FRET signal upon addition of this compound indicated the displacement of the coregulator peptide from the Nurr1 LBD.
Evaluating Nurr1 Dimerization (HTRF & ITC)

These orthogonal methods were used to study the ligand-induced destabilization of Nurr1 dimers [2].

  • HTRF-based Dimerization Assay:
    • Labeling: One Nurr1 LBD was labeled with a Tb3+-cryptate donor, and another Nurr1 (or RXRα) LBD was labeled with an sGFP acceptor.
    • Interaction Measurement: The two labeled proteins were mixed, and the FRET signal, indicative of dimer formation, was monitored.
    • Ligand Effect: The addition of this compound caused a strong reduction in the FRET signal, demonstrating dimer dissociation.
  • Isothermal Titration Calorimetry (ITC):
    • Titration: A solution of Nurr1 LBD was titrated into a cell containing either buffer alone (for homodimer studies) or a solution of RXRα LBD (for heterodimer studies).
    • Heat Measurement: ITC directly measured the heat released or absorbed during the binding (dimerization) event.
    • Affinity Calculation: The data was fitted to a model to calculate the binding affinity (Kd). Titrations performed in the presence of this compound showed a marked reduction in binding affinity, confirming dimer destabilization.
Mapping the Binding Epitope on Nurr1 (Mutagenesis)

This approach helped identify the specific protein region where this compound binds [2].

  • Procedure:
    • Hypothesis & Alignment: Based on structural alignment with the related receptor Nur77, four potential binding regions on Nurr1 were proposed.
    • Mutant Generation: Ten different point mutations were introduced into the Nurr1 LBD at these sites (e.g., H372A, I500F, Q571W) using site-directed mutagenesis.
    • Functional Screening: The mutant receptors were tested in a Gal4-Nurr1 hybrid system with a luciferase reporter gene. The activity of this compound on each mutant was compared to its effect on the wild-type receptor.
    • Result: While all mutants remained activatable by this compound, changes in potency (EC50) for certain mutants (e.g., Q571W, I506F) provided evidence that the binding site is an allosteric pocket involving helices 1, 5, 7, and 8.

Conclusion and Drug Development Context

This compound is a multi-targeting agent whose binding profile underpins its development for various diseases. Its high-affinity inhibition of DHODH supports its use as an immunomodulator in relapsing-remitting multiple sclerosis and inflammatory bowel disease [1] [4]. Simultaneously, its newly characterized agonism of Nurr1 provides a non-covalent, neuroprotective mechanism with potential for Parkinson's and Alzheimer's disease [2]. The discovery of its allosteric binding site on Nurr1 has already enabled the structure-guided design of a more potent Nurr1 agonist [2].

References

Vidofludimus dose-proportional pharmacokinetics

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Data Summary

The following tables consolidate the key pharmacokinetic parameters from single and multiple ascending dose studies.

Table 1: Key PK Parameters from MAD Study (Steady State) [1] [2]

Dose Accumulation Factor Time to Steady-State Geometric Mean Plasma Half-Life
30 mg ~2 ~6-8 days ~30 hours
40 mg ~2 ~6-8 days ~30 hours
50 mg ~2 ~6-8 days ~30 hours

Table 2: Summary of Phase 1 Clinical Trial Designs [1] [2]

Study Design Doses Tested Key Objectives
SAD Open-label, partial parallel group (N=12) 10 mg, 40 mg (fasting); 10 mg (fed) Safety, tolerability, PK, and food effect
MAD Double-blind, placebo-controlled, parallel group (N=52) 30 mg, 40 mg, 50 mg (once daily for 14 days) Safety, tolerability, and PK at steady-state

Experimental Protocol Details

The core methodologies from the phase 1 trials are outlined below.

  • Overall Study Design: Two phase 1 studies were conducted in healthy male subjects (aged 18-55, BMI 18-30 kg/m²). Only males were included to avoid artifical hematuria from menses, which could confound a key safety measurement. The studies were approved by an Institutional Ethics Committee and conducted in compliance with GCP and Declaration of Helsinki principles [2].

  • SAD Study Protocol:

    • Dosing & Conditions: Subjects received single doses of 10 mg or 40 mg under fasting conditions, or 10 mg under fed conditions, in an open-label, partial parallel-group design [1] [2].
    • Bioanalytical Methods: Blood samples were collected and centrifuged within 45 minutes of drawing. Plasma was separated and stored at -20°C until analysis. The specific analytical method (e.g., LC-MS/MS) was validated for stability under these conditions for up to 3 months [2].
  • MAD Study Protocol:

    • Dosing & Conditions: Subjects received once-daily doses of 30 mg, 40 mg, or 50 mg of IMU-838 or matching placebo for 14 days in a double-blind, randomized, placebo-controlled design [1] [2].
    • Pharmacokinetic Analysis: Blood samples for PK assessment were collected at predefined time points. A validated assay was used to determine plasma concentrations of vidofludimus. Non-compartmental analysis was performed to estimate PK parameters including AUC, Cmax, and half-life [1] [2].
  • Data Analysis for Dose Proportionality: The relationship between dose and systemic exposure (AUC and Cmax) was analyzed after both single and multiple doses. The results demonstrated that increases in exposure were proportional to the administered dose across the range of 10 mg to 50 mg [1].

Pharmacokinetic Profile and Dosing Rationale

The diagram below illustrates the relationship between this compound calcium's core pharmacokinetic properties and their clinical implications.

pharmacokinetics A Dose-Proportional PK (10-50 mg) G Predictable dose adjustment A->G Enables B Long Half-Life (~30 hours) E Once-Daily Dosing Regimen B->E Supports H Favorable Washout Profile B->H Permits C Rapid Absorption & Food-Independent C->E Facilitates D Moderate Accumulation (Factor ~2) F Quick Steady-State (~7 days) D->F Allows

The established PK profile and ongoing clinical development suggest that this compound calcium is a promising next-generation DHODH inhibitor [3].

References

Pharmacokinetic Parameters at Steady State

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key steady-state pharmacokinetic parameters of vidofludimus calcium (IMU-838) established in a Phase 1 study on healthy male subjects [1].

Parameter Value / Outcome Notes
Time to Steady State 6-8 days For doses of 30 mg, 40 mg, and 50 mg [1].
Plasma Half-life (t~1/2~) ~30 hours Geometric mean at steady state [1].
Accumulation Factor ~2 For once-daily dosing [1].
Dose Proportionality Yes Pharmacokinetics were dose-proportional after single and multiple oral doses [1].
Food Effect No impact Food did not affect the pharmacokinetics [1].

In a subsequent Phase 2 trial (EMPhASIS) on patients with Relapsing-Remitting Multiple Sclerosis (RRMS), the drug was used at doses of 30 mg and 45 mg once daily [2]. While the study confirmed the efficacy of these doses, it did not provide specific steady-state concentration values.

Experimental Protocol: Key Phase 1 Clinical Trials

The primary data on steady-state concentrations comes from two Phase 1 studies [1]:

  • Study Designs:

    • Single Ascending Dose (SAD) Study: 12 healthy male subjects received single doses of 10 mg to 40 mg under fasting conditions, with a 10 mg dose also evaluated under fed conditions. The design was open-label and partially parallel.
    • Multiple Ascending Dose (MAD) Study: 52 healthy male subjects received multiple once-daily doses of 30 mg, 40 mg, or 50 mg, or a placebo, for 7 days. This study was double-blind and placebo-controlled.
  • Bioanalytical Method:

    • Blood samples were collected in K2 EDTA-vacutainers and centrifuged within 45 minutes of drawing.
    • The plasma was then stored at -20°C until analysis [1].
  • Pharmacokinetic Analysis:

    • Pharmacokinetic parameters were calculated using non-compartmental methods.
    • The steady-state half-life was determined from the geometric mean of plasma concentration-time data [1].

Mechanism of Action and Signaling Pathways

This compound calcium has a dual mechanism of action, which contributes to its therapeutic effects in inflammatory and autoimmune diseases.

G IMU838 This compound Calcium (IMU-838) DHODH Inhibits Human DHODH IMU838->DHODH Nurr1 Activates Nurr1 Receptor IMU838->Nurr1 Pyrimidine Pyrimidine DHODH->Pyrimidine Blocks de novo synthesis CytokineInhib Inhibits production of IL-17 and IFN-γ DHODH->CytokineInhib Metabolic stress signal Neuroprotect Promotes neuronal survival and anti-inflammatory effects Nurr1->Neuroprotect Induces gene expression LymphocyteProlif Inhibits proliferation of activated lymphocytes Pyrimidine->LymphocyteProlif Depletes supply

This diagram illustrates the two primary pathways:

  • DHODH Inhibition: By inhibiting the dihydroorotate dehydrogenase (DHODH) enzyme, this compound calcium blocks the de novo synthesis of pyrimidines, which are essential for the proliferation of highly activated immune cells (like lymphocytes). This also triggers a metabolic stress signal that inhibits the production of key pro-inflammatory cytokines such as IL-17 and interferon-gamma (IFN-γ) [1] [3] [4].
  • Nurr1 Activation: The drug also acts as an agonist for the nuclear receptor-related 1 (Nurr1) protein. This activation is associated with direct neuroprotective effects, such as enhancing neuronal survival and reducing neuroinflammation, which is particularly relevant for its application in multiple sclerosis [5] [6].

Key Insights for Professionals

  • Favorable Dosing Profile: The approximately 30-hour half-life strongly supports a once-daily dosing regimen, improving patient compliance [1] [3].
  • Robust Clinical Dosing: The 30 mg and 45 mg once-daily doses established in the Phase 2 EMPhASIS trial have demonstrated significant efficacy in suppressing MRI lesion activity in patients with RRMS, confirming the relevance of the Phase 1 PK data to the therapeutic context [2].
  • Differentiated Safety: As a next-generation DHODH inhibitor, this compound calcium is designed to have a selective effect on activated lymphocytes, potentially offering a better safety profile compared to older drugs in its class [3].

References

Mechanisms of Action: In Vitro Profiles

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism / Target Experimental Model Key Findings Quantitative Results / Potency
DHODH Inhibition [1] [2] Human DHODH enzyme Inhibition of de novo pyrimidine synthesis 2.6x more potent than teriflunomide in inhibiting human DHODH [1]
DHODH Inhibition [1] Activated human peripheral blood mononuclear cells (PBMCs) Inhibition of T-lymphocyte proliferation and pro-inflammatory cytokine secretion More efficacious than teriflunomide in inhibiting IL-17 and IFN-γ secretion [1]
Nurr1 Activation [3] Rat neuronal cell line Activation of neuroprotective pathways Enhanced expression of BDNF and SOD1
Nurr1 Activation [3] Human microglial cell line Upregulation of key neuroprotective genes Increased expression of tyrosine hydroxylase (TH) and VMAT2
Nurr1 Activation [3] LPS-stimulated human microglia Reduction of neuroinflammation Reduced gene expression of IL-6, TNFα, and IFNg
FXR Modulation [4] Biochemical and crystallographic analysis Identified as a novel FXR modulator Confirmed direct binding and modulation via crystallography

Antiviral Activity: In Vitro Efficacy

Virus Experimental Model Key Findings EC₅₀ / SI
Epstein-Barr Virus (EBV) [3] Human B cells & epithelial cells Dose-dependent reduction of lytic EBV reactivation Not specified
Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) [2] Marc-145 cells & primary porcine alveolar macrophages (PAMs) Significant inhibition of viral replication; antiviral effect relied on DHODH inhibition High Selectivity Index (SI); EC₅₀ in the micromolar range
Other Swine Viruses [2] In vitro models Broad-spectrum antiviral activity Activity against Seneca virus A, encephalomyocarditis virus, porcine epidemic diarrhea virus, and pseudorabies virus

Detailed Experimental Protocols

Below are the methodologies for key in vitro experiments cited in the studies.

DHODH Inhibition and Immune Cell Profiling [1]
  • Objective: To evaluate the potency of vidofludimus in inhibiting human DHODH and its functional effects on human immune cells compared to teriflunomide.
  • Cell Models:
    • Enzyme-level assay using human DHODH.
    • Activated human peripheral blood mononuclear cells (PBMCs).
  • Procedures:
    • DHODH Activity Assay: The inhibitory concentration (IC₅₀) of this compound and teriflunomide for the human DHODH enzyme was determined.
    • Lymphocyte Proliferation Assay: Inhibition of activated T-cell proliferation was measured.
    • Cytokine Secretion Assay: Levels of IL-17 and IFN-γ in culture supernatants of activated PBMCs were quantified via ELISA.
  • Key Outcome Measures: IC₅₀ values for DHODH inhibition; percentage inhibition of T-cell proliferation and cytokine secretion.
Antiviral Activity Screening (High-Throughput) [2]
  • Objective: To identify compounds with anti-PRRSV activity from an FDA-approved drug library.
  • Cell Models: Marc-145 cells (African green monkey kidney epithelial cell line) and primary Porcine Alveolar Macrophages (PAMs).
  • Virus Strains: North American genotype PRRSV strains.
  • Procedures:
    • High-Throughput Screening (HTS): Cells were infected with PRRSV and treated with library compounds (5 µM) or a DMSO control.
    • Cytopathic Effect (CPE) Observation: Viral-induced cell death was visually assessed.
    • Indirect Immunofluorescence Assay (IFA): Viral infectivity was quantified using an anti-PRRSV N-protein antibody and a fluorescent secondary antibody. Fluorescence intensity was measured.
    • Dose-Response & Cytotoxicity: EC₅₀ (half-maximal effective concentration) and CC₅₀ (half-maximal cytotoxic concentration) were calculated. The Selectivity Index (SI) was determined as SI = CC₅₀/EC₅₀.
    • Mechanism Confirmation: The role of DHODH was confirmed by adding exogenous uridine, cytidine, or orotate to the culture medium to bypass the inhibition.
  • Key Outcome Measures: Virus inhibition rate, cell viability, EC₅₀, CC₅₀, and Selectivity Index (SI).
Assessing Neuroprotective Effects via Nurr1 [3]
  • Objective: To investigate the neuroprotective and anti-inflammatory effects of this compound calcium via Nurr1 activation in neural and immune cells.
  • Cell Models:
    • Rat neuronal cell line.
    • Human microglial cell line.
    • LPS-stimulated human peripheral blood mononuclear cells (PBMCs).
  • Procedures:
    • Gene Expression Analysis: mRNA levels of Nurr1 target genes (BDNF, SOD1, Tyrosine Hydroxylase, VMAT2) were quantified via RT-qPCR after treatment with this compound calcium.
    • Neuronal Survival Assay: Neurons under pro-apoptotic conditions were treated with the compound, and cell survival was measured.
    • Inflammatory Cytokine Assay: LPS-stimulated human microglia and PBMCs were treated with the compound, and the expression or secretion of pro-inflammatory cytokines (IL-6, TNFα, IFNg) was analyzed.
  • Key Outcome Measures: Fold-change in gene expression, percentage of neuronal survival, and concentration of inflammatory cytokines.
Identifying FXR Modulation [4]
  • Objective: To identify and characterize this compound as a novel modulator of the Farnesoid X Receptor (FXR).
  • Methods:
    • Protein-Ligand Crystallography: The crystal structure of the human FXR ligand-binding domain (LBD) in complex with this compound was solved to confirm direct binding.
    • Coregulator Binding Assay (AlphaScreen): The interaction between FXR and coregulator peptides (e.g., SRC1-2) in the presence of this compound was measured.
    • Cell-Based Reporter Assay: COS-7 or 293T cells were transfected with FXR, RXR, and an FXR-responsive reporter gene to measure receptor activation.
  • Key Outcome Measures: Crystal structure resolution, binding affinity, and fold activation of the FXR reporter.

Mechanism of Action and Antiviral Screening Pathways

The following diagrams illustrate the core mechanisms of this compound and a key experimental workflow for its antiviral assessment.

cluster_dh DHODH Inhibition Pathway cluster_nr Nurr1 Activation Pathway Vi This compound Calcium DH Inhibits DHODH (2.6x more potent than t Teriflunomide [1]) Vi->DH Nur Activates Nurr1 Transcription Factor Vi->Nur Pyr Blocks de novo pyrimidine synthesis DH->Pyr Lym Reduces proliferation of activated T and B lymphocytes Pyr->Lym Vir Inhibits viral replication in activated/infected cells [2] Pyr->Vir Cyt Inhibits secretion of pro-inflammatory cytokines (IL-17, IFN-γ) [1] Lym->Cyt BDNF ↑ Expression of neuroprotective genes (BDNF, SOD1) [3] Nur->BDNF Mic Reduces neurotoxic activation of microglia Nur->Mic Neu Enhances neuronal survival BDNF->Neu

Diagram 1: Dual mechanisms of this compound: DHODH inhibition for immunomodulation and Nurr1 activation for neuroprotection.

Start High-Throughput Screening (FDA-approved library, 2339 compounds) in PRRSV-infected Marc-145 cells [2] Step1 Primary Screen (5 µM compound) Exclude compounds with cytotoxicity or <50% CPE reduction Start->Step1 Step2 Secondary Screen Select candidates with >80% cell viability & virus inhibition Step1->Step2 Step3 Dose-Response & SI Calculation Calculate EC₅₀ (potency) & CC₅₀ (cytotoxicity) Determine Selectivity Index (SI = CC₅₀/EC₅₀) Step2->Step3 Step4 Mechanism Confirmation Add exogenous uridine/cytidine. If antiviral effect is reversed, confirms DHODH dependency [2] Step3->Step4 Result This compound identified as top candidate with high SI and broad-spectrum antiviral activity Step4->Result

Diagram 2: Antiviral screening workflow identifying this compound as a potent DHODH-dependent antiviral [2].

References

Animal Models of Vidofludimus Efficacy

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key animal models and findings identified in the search results.

Disease Model Species Key Findings / Effects Reported Dose(s) Primary Proposed Mechanism in Model
Experimental Autoimmune Encephalomyelitis (EAE) [1] [2] Rat Dose-dependent inhibition of cumulative disease scores. Not Specified DHODH inhibition [1]
Dextran Sodium Sulfate (DSS)-Induced Colitis [3] Mouse Exerted therapeutic effects in an FXR-dependent manner. Not Specified Farnesoid X Receptor (FXR) modulation [3]
Non-Alcoholic Fatty Liver Disease (NAFLD) [3] Mouse Remarkable beneficial effects in reducing NAFLD by targeting FXR. Not Specified Farnesoid X Receptor (FXR) modulation [3]
Systemic Lupus Erythematosus (SLE) [2] Not Specified Efficacy demonstrated; specific results not detailed. Not Specified Not Specified
Transplant Rejection [2] Not Specified Efficacy demonstrated; specific results not detailed. Not Specified Not Specified

Experimental Protocols from Available Data

The search results provide some methodological details, but not the full protocols for all animal studies.

  • In Vitro Coregulator Binding Assay: The interaction between vidofludimus and FXR was confirmed using AlphaScreen assays. The experiments used approximately 20 to 40 nM receptor LBD and 20-100 nM biotinylated cofactor peptides in a buffer containing 50 mM MOPS and 50 mM NaF. Dose-response curves were generated with seven concentrations of the compound [3].
  • In Vivo Model Dosing: For the DSS-induced colitis and NAFLD models, the therapeutic effects were shown to be FXR-dependent, suggesting the use of FXR-knockout mice as a control to confirm the on-target mechanism [3].
  • Species Specificity Note: A notable preclinical finding is that this compound is 7.5 times less potent at inhibiting rat DHODH and 64.4 times less potent at inhibiting mouse DHODH compared to the human enzyme. This is a critical factor for dose selection and data interpretation in rodent models [1].

Mechanism of Action Pathways

This compound has a multimodal mechanism of action. The following diagrams illustrate its two primary pathways.

DHODH Inhibition in Immune Cells

dhode_pathway cluster_immune Highly Activated Lymphocyte DHODH DHODH Enzyme Synthesis De Novo Pyrimidine Synthesis DHODH->Synthesis Proliferation Cell Proliferation & Cytokine Production Synthesis->Proliferation Stress Metabolic Stress Apoptosis Apoptosis Stress->Apoptosis This compound This compound This compound->DHODH Inhibits This compound->Stress Induces

This diagram shows how this compound selectively targets metabolically active immune cells by inhibiting de novo pyrimidine synthesis.

Neuroprotective & Anti-inflammatory Mechanisms

multimodal_moa cluster_nurr1 Nurr1 Activation (Neuroprotection) cluster_dhode DHODH Inhibition (Immunomodulation) cluster_fxr FXR Modulation (Metabolic / Colitis) This compound This compound Nurr1 Nurr1 Activation This compound->Nurr1 DHODH DHODH Inhibition This compound->DHODH FXR FXR Modulation This compound->FXR Microglia Reduced Pro-inflammatory Cytokines Nurr1->Microglia Neurons Neuronal Survival & Differentiation Nurr1->Neurons IL17 Inhibition of IL-17 & IFN-γ release DHODH->IL17 NFkB Repression of NF-κB signaling FXR->NFkB

This diagram summarizes the three key mechanisms of action of this compound: neuroprotection via Nurr1 activation, immunomodulation via DHODH inhibition, and metabolic/anti-inflammatory effects via FXR modulation.

Limitations and Further Research

The information available has significant gaps. Specific quantitative data (e.g., exact dose levels, number of animals, full statistical results) and detailed protocols (e.g., dosing schedules, formulation, endpoint measurements) for the animal models were not available in the searched literature.

  • Check clinical trial registries (like ClinicalTrials.gov) for Immunic Therapeutics' phase 2 and 3 studies, which may reference preclinical data in their protocols.
  • Search for primary research articles specifically on this compound (IMU-838) in autoimmune disease or NAFLD/NASH models in scientific databases, as the reviewed articles likely reference more detailed studies.
  • Look for conference abstracts from Immunic Therapeutics, which often contain more detailed preclinical data presented at scientific meetings.

References

Primary Mechanism: DHODH Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Vidofludimus is a potent and selective inhibitor of human dihydroorotate dehydrogenase (DHODH) [1] [2] [3]. DHODH is a mitochondrial enzyme that catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway [1]. This mechanism selectively targets highly active immune cells.

  • Immunomodulatory Effect: Resting lymphocytes can use the salvage pathway to meet pyrimidine needs, but highly activated, proliferating lymphocytes rely heavily on the de novo pathway [1]. Inhibiting DHODH in these cells induces metabolic stress, leading to:
    • An immediate block in the transcription of pre-loaded genes for certain cytokines [1].
    • With prolonged inhibition, stabilization of pro-apoptotic transcripts and induction of apoptosis [1].
  • Cytokine Inhibition: this compound is a potent inhibitor of IL-17 and IFN-γ release from stimulated immune cells [1] [2].

The diagram below illustrates this primary mechanism and its cellular consequences.

G Start Immune Activation A Increased Demand for Pyrimidines (for DNA/RNA) Start->A B Dependence on de Novo Synthesis Pathway A->B C DHODH Enzyme Activity (Rate-Limiting Step) B->C D This compound (DHODH Inhibitor) C->D Inhibits E1 Metabolic Stress Signal D->E1 E2 Blocked Transcription of Pre-loaded Cytokine Genes E1->E2 Immediate Effect E3 Induction of Apoptosis E1->E3 Prolonged Inhibition F Suppression of Pathogenic Lymphocytes E2->F E3->F

This compound inhibits DHODH, inducing metabolic stress and apoptosis in activated lymphocytes.

Secondary Mechanism: Nurr1 Activation

Beyond DHODH inhibition, this compound acts as a potent and selective activator of the neuroprotective transcription factor Nurr1 (NR4A2) [4] [3]. This mechanism is relevant for treating neurodegenerative diseases.

  • Molecular Activation: this compound activates Nurr1 with sub-micromolar potency (EC₅₀ ~0.4 µM) [4]. It binds to an allosteric surface pocket on Nurr1, leading to:
    • Dissociation of Nurr1 homodimers and Nurr1-RXR heterodimers [4].
    • Displacement of corepressors and recruitment of coactivators [4].
  • Neuroprotective Effects: Increased Nurr1 activity provides multiple neuroprotective benefits [3]:
    • In microglia and astrocytes: Reduces pro-inflammatory cytokines and blocks production of neurotoxic agents.
    • In neurons: Promotes neuronal survival, differentiation, and improved neurotransmission.

The diagram below summarizes the molecular and cellular effects of Nurr1 activation.

G V This compound NR Binds Nurr1 Allosteric Pocket (Helices 1, 5, 7, 8) V->NR Dimer Promotes Dissociation of Nurr1 Homodimers and Nurr1-RXR Heterodimers NR->Dimer Coreg Displaces Corepressors (NCOR1, SMRT) and Recruits Coactivators NR->Coreg Neuro Neuroprotective Outcomes Dimer->Neuro Coreg->Neuro Sub1 In Microglia/Astrocytes: Neuro->Sub1 Sub2 In Neurons: Neuro->Sub2 O1 ↓ Pro-inflammatory Cytokines ↓ Reactive Oxygen Species ↓ Nitric Oxide Sub1->O1 O2 ↑ Neuronal Survival ↑ Differentiation ↑ Neurotransmission Sub2->O2

This compound activates Nurr1, leading to dimer dissociation, coregulator exchange, and neuroprotective effects.

Quantitative Pharmacodynamic and Pharmacokinetic Data

The table below summarizes key quantitative data from preclinical and clinical studies.

Parameter Value / Finding Context / Details Source
DHODH Inhibition (IC₅₀) ~2.6x more potent than teriflunomide Based on inhibition of DHO oxidation by human DHODH [2]
Nurr1 Activation (EC₅₀) 0.4 µM Cellular reporter gene assay; 310% activation [4]
Cytokine Inhibition (IL-17, IFN-γ) More efficacious than teriflunomide In activated PBMCs [2]
Plasma Half-Life ~30 hours Geometric mean at steady state (30-50 mg doses) [1] [5] [3]
Time to Steady State 6-8 days With once-daily dosing [1] [5]
Pharmacokinetics Dose-proportional Observed in SAD (10-40 mg) and MAD (30-50 mg) studies [1] [5]
Food Effect No impact Pharmacokinetics were not affected by food [1] [5]

Experimental Protocols for Key Assays

For researchers looking to validate or build upon these findings, here are methodologies for key experiments from the literature.

Assessing DHODH Inhibition and Immunomodulatory Effects
  • In Vitro DHODH Inhibition Assay: The potency of this compound was compared to teriflunomide by measuring the inhibition of dihydroorotate (DHO) oxidation by recombinant human DHODH [2].
  • T-Lymphocyte Proliferation Assay: The inhibitory effects on proliferation were evaluated using phytohemagglutinin (PHA)-stimulated human peripheral blood mononuclear cells (PBMCs). This compound demonstrated superior efficacy compared to teriflunomide [2].
  • Cytokine Inhibition in PBMCs: Activated human PBMCs were used to measure the compound's effect on the secretion of IL-17 and IFN-γ [2].
Elucidating Nurr1 Activation Mechanisms
  • Coregulator Interaction Assays: The effect of this compound on Nurr1's interactome was studied using Homogeneous Time-Resolved Fluorescence (HTRF) assays. The Nurr1 ligand-binding domain (LBD) was labeled, and interactions with fluorescently-tagged coregulator peptides were measured with and without the ligand [4].
  • Dimerization Studies: HTRF and Isothermal Titration Calorimetry (ITC) were used to investigate ligand-induced dissociation of Nurr1 homodimers and Nurr1-RXR heterodimers [4].
  • Mapping the Binding Epitope: The binding site of this compound on Nurr1 was explored through site-directed mutagenesis of potential binding pocket residues, followed by reporter gene assays to assess the activity of mutant receptors compared to the wild-type [4].

Other Relevant Pharmacodynamic Interactions

Research has also identified this compound as a novel modulator of the Farnesoid X Receptor (FXR), a nuclear receptor involved in bile acid metabolism, inflammation, and lipid homeostasis [6] [7]. This interaction was discovered through a drug repositioning screen and suggests a potential therapeutic application in non-alcoholic fatty liver disease (NAFLD) [6] [7].

Conclusion for Research and Development

This compound represents a promising next-generation DHODH inhibitor with a favorable pharmacokinetic profile suitable for once-daily dosing [2]. Its unique value proposition lies in its dual mechanism—coupling selective immunomodulation through DHODH inhibition with direct neuroprotection via Nurr1 activation. This makes it a particularly compelling candidate for treating complex diseases like multiple sclerosis, where both inflammation and neurodegeneration are drivers of pathology [3] [8].

References

Mechanisms of Action and Clinical Development

Author: Smolecule Technical Support Team. Date: February 2026

Vidofludimus calcium (IMU-838) is a small molecule with a dual mechanism of action, functioning as both a selective inhibitor of dihydroorotate dehydrogenase (DHODH) and an activator of the neuroprotective transcription factor Nurr1 (nuclear receptor-related 1) [1] [2].

  • DHODH Inhibition: By inhibiting DHODH, a key enzyme in the de novo pyrimidine synthesis pathway, this compound calcium selectively targets highly metabolically active T and B lymphocytes. This results in modulated immune cell function and reduced focal inflammation in the brain, without broadly suppressing normal immune function [3] [1]. Preclinical data shows it is 2.6 times more potent in inhibiting human DHODH compared to teriflunomide, an established DHODH inhibitor for MS [4].
  • Nurr1 Activation: Activation of Nurr1 is associated with direct and indirect neuroprotective effects. It improves neuronal survival, reduces microglial activation, and decreases the production of neurotoxic agents like reactive oxygen species [1] [2].
  • Anti-Viral Effects: The DHODH inhibition also provides a broad-spectrum anti-viral effect, including potent activity against Epstein-Barr virus (EBV) reactivation, which is a known risk factor in MS pathogenesis [1].

The diagram below illustrates the core mechanisms and therapeutic effects of this compound calcium.

G compound1 This compound Calcium mech1 DHODH Inhibition compound1->mech1 mech2 Nurr1 Activation compound1->mech2 effect1 Reduces proliferation of hyperactive immune cells mech1->effect1 effect2 Anti-viral effects (e.g., EBV reactivation) mech1->effect2 effect3 Neuroprotective effects (Neuronal survival, reduced microglial activation) mech2->effect3 outcome1 ↓ MRI Lesions ↓ Relapses effect1->outcome1 outcome2 ↓ Disability Progression (PIRA & RAW) effect1->outcome2 effect2->outcome1 effect3->outcome2

The clinical development program for this compound calcium includes three key trials summarized in the table below.

Trial Name Phase Patient Population Key Objectives & Endpoints Status & Findings

| EMPhASIS [3] [1] | 2 | Relapsing-remitting MS (RRMS) | Primary: Cumulative number of combined unique active (CUA) MRI lesions at week 24. Secondary: Relapse rate, confirmed disability worsening (CDW), safety [3]. | Completed. 30 mg and 45 mg doses significantly reduced CUA lesions vs. placebo (70% and 62%, respectively). Established 30 mg as lowest efficacious dose [3]. | | CALLIPER [5] [1] [2] | 2 | Progressive MS (PPMS, naSPMS) | Primary: Percent brain volume change (atrophy). Key Secondary: 24-week confirmed disability worsening (24wCDW) composite and EDSS-based [2]. | Completed. No significant effect on brain atrophy. Showed consistent trends in reducing 24wCDW and achieving 24-week confirmed disability improvement (24wCDI) [5] [6] [2]. | | ENSURE-1 & ENSURE-2 [1] | 3 | Relapsing MS (RMS) | Primary: Time to first confirmed relapse over 72 weeks. Secondary: Time to 24wCDW, new T2 lesion volume, cognition changes [1]. | Ongoing. Top-line data expected by the end of 2026. A futility analysis in Oct 2024 recommended continuation without changes [1]. |

Key Efficacy and Safety Data from Clinical Trials

EMPhASIS Phase 2 Trial in Relapsing-Remitting MS (RRMS)

The 24-week, randomized, double-blind, placebo-controlled EMPhASIS trial investigated the efficacy and safety of this compound calcium (10 mg, 30 mg, 45 mg) in patients with active RRMS [3].

Key Efficacy Results:

  • MRI Activity: The cumulative number of CUA lesions over 24 weeks was significantly reduced with the 30 mg and 45 mg doses compared to placebo. The 10 mg dose was not efficacious [3].
  • Disability: The percentage of patients with 24-week confirmed disability worsening was 3.7% for placebo and 1.6% for the pooled this compound calcium groups [3].
  • Biomarker: Serum neurofilament light chain (sNfL), a biomarker of axonal injury, decreased in a dose-dependent manner [3].

Safety Profile:

  • Treatment-emergent adverse events (TEAEs) occurred in 43% of placebo patients and 37% of patients on any dose of this compound calcium [3].
  • The incidence of liver enzyme elevations and infections was similar between placebo and active treatment groups [3].
  • Long-term open-label extension data for up to 5.5 years showed a favorable safety and tolerability profile with low discontinuation rates [6].
CALLIPER Phase 2 Trial in Progressive MS (PMS)

The 120-week, randomized, double-blind, placebo-controlled CALLIPER trial evaluated this compound calcium 45 mg once daily in 467 patients with progressive forms of MS (PPMS and non-active SPMS) [5] [1] [2].

Key Efficacy Results:

  • Disability Progression (24wCDW): this compound calcium reduced the risk of 24-week confirmed disability worsening (by EDSS) by 23.8% in the overall PMS population versus placebo. The risk reduction was 33.7% in patients without gadolinium-enhancing lesions at baseline [6].
  • Disability Improvement (24wCDI): Patients treated with this compound calcium were more than twice as likely to experience a 24-week confirmed disability improvement compared to placebo, a result that was statistically significant [5] [6].
  • Subgroup Analysis: Benefits on disability progression were consistent across key subgroups, including patients with PPMS and those without active inflammatory lesions at baseline [5] [6].

Safety Profile:

  • No new safety signals were identified [5] [2].
  • Rates of treatment-emergent adverse events and serious adverse events were comparable to placebo [2].

Experimental Protocols and Workflows

MRI Lesion Assessment Protocol (EMPhASIS Trial)

The primary endpoint in the EMPhASIS trial was the cumulative number of combined unique active (CUA) lesions on brain MRI over 24 weeks [3].

Methodology Details:

  • Patient Population: Adults (18-55 years) with RRMS, ≥2 relapses in the last 2 years or ≥1 in the last year, and ≥1 gadolinium-enhancing (Gd+) brain lesion on a screening MRI within the last 6 months [3].
  • MRI Acquisition: Standardized brain MRI scans were performed at baseline and every 6 weeks. For cohort 2, only 1.5T MRI machines were used to ensure consistency [3].
  • Lesion Definition: CUA lesions were defined as the union of new T1 hypointense lesions and new/enlarging T2 hyperintense lesions, without double-counting [3].
  • Statistical Analysis: The cumulative number of CUA and Gd+ lesions was analyzed using a generalized linear model with a negative binomial distribution, adjusted for the number of baseline Gd+ lesions and the baseline volume of T2 lesions [3].

The workflow for this primary endpoint analysis is summarized below.

G start Patient Screening & Randomization mri Standardized MRI Scans (Baseline, then every 6 weeks) start->mri assess Centralized MRI Analysis mri->assess define Lesion Identification: - New Gd+ lesions - New T1 lesions - New/enlarging T2 lesions assess->define combine Calculate Combined Unique Active (CUA) Lesions define->combine model Statistical Analysis: Generalized Linear Model (Negative Binomial Distribution) combine->model result Primary Endpoint: Cumulative CUA Lesions at Week 24 model->result

Disability Endpoint Assessment Protocol

Clinical disability was a key secondary endpoint in both the EMPhASIS and CALLIPER trials, assessed using the Expanded Disability Status Scale (EDSS) [3] [2].

Methodology Details:

  • Assessment Schedule: EDSS evaluations were conducted at regular intervals according to the trial's schedule of assessments [3].
  • Endpoint Definitions:
    • Confirmed Disability Worsening (CDW): Defined as an increase in EDSS score from baseline confirmed at a subsequent visit after a pre-specified interval (e.g., 12 or 24 weeks). The required increase depends on the baseline score [3].
    • Confirmed Disability Improvement (CDI): Defined as a decrease in EDSS score from baseline confirmed at a subsequent visit after a pre-specified interval [6].
  • Statistical Analysis: Time-to-event analyses (e.g., Cox proportional hazards models) were used to compare the time to first 24wCDW or 24wCDI between treatment groups [3] [6].

Application Notes for Researchers

  • Dose Selection for Future Trials: The Phase 2 EMPhASIS trial established 30 mg as the lowest efficacious dose for suppressing MRI activity in RRMS, which is being used in the ongoing Phase 3 ENSURE program [3] [1]. The CALLIPER trial in progressive MS used a 45 mg dose, which demonstrated a favorable risk-benefit profile [5] [2].
  • Targeting Progression Independent of Relapse Activity (PIRA): The consistent beneficial effect of this compound calcium on disability worsening in patients without baseline inflammatory activity in the CALLIPER trial suggests its potential to address PIRA, a major driver of disability accumulation in progressive MS [5] [6]. This is hypothesized to be mediated through its Nurr1-activating neuroprotective mechanism [2].
  • Differentiated Safety Profile: The clinical data across trials indicate that this compound calcium has a differentiated safety profile from teriflunomide, with no significant increases in liver enzymes, infections, or other off-target adverse events often associated with the first-generation DHODH inhibitor [3] [2].

References

Comprehensive Application Notes and Protocols: Vidofludimus Calcium for Ulcerative Colitis Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Drug Properties and Mechanism of Action

Vidofludimus calcium (development code IMU-838) represents an orally administered small molecule therapy currently in clinical development for moderate-to-severe ulcerative colitis (UC) and other chronic inflammatory conditions. As a next-generation immunomodulator, it exhibits a unique dual mechanism of action that differentiates it from conventional immunosuppressive therapies [1]. The drug is formulated as oral tablets with current clinical studies investigating 10 mg, 30 mg, and 45 mg dose strengths [2].

Molecular Characteristics and Pharmacokinetics

This compound calcium demonstrates favorable pharmacokinetic properties that support once-daily dosing regimens. Phase 1 studies in healthy male subjects revealed dose-proportional pharmacokinetics across a wide dose range (10-50 mg), with a geometric mean plasma half-life of approximately 30 hours at steady state [3] [4]. Steady-state concentrations are achieved within 6-8 days of repeated dosing, with an accumulation factor of approximately 2 [4]. The absorption of this compound calcium is not significantly impacted by food intake, providing dosing flexibility for patients [4]. Metabolism occurs primarily via cytochrome P450 CYP2C8, with O-demethylation as the main metabolic pathway [4].

Dual Mechanism of Action

This compound calcium exerts its therapeutic effects through two distinct but complementary biological pathways:

  • Dihydroorotate Dehydrogenase (DHODH) Inhibition: this compound calcium acts as a highly selective inhibitor of the mitochondrial enzyme DHODH, which catalyzes the rate-limiting step in de novo pyrimidine biosynthesis [2] [1]. This enzyme is critically required by rapidly proliferating and metabolically active immune cells, such as activated T-lymphocytes and B-lymphocytes, to meet their increased demands for RNA and DNA synthesis during immune activation [4]. DHODH inhibition induces metabolic stress in hyperactive immune cells, leading to immediate blockade of pre-loaded gene transcription (including pro-inflammatory cytokines) and, with prolonged inhibition, stabilization of pro-apoptotic transcripts and eventual apoptosis of pathologically activated immune cells [4]. Importantly, resting lymphocytes can utilize the DHODH-independent salvage pathway to meet their pyrimidine requirements, allowing for selective targeting of disease-relevant immune cells while largely preserving normal immune function [4].

  • Nuclear Receptor Related 1 (Nurr1) Activation: Beyond its DHODH inhibitory activity, this compound calcium functions as an activator of the transcription factor Nurr1, which represents a novel neuroprotective pathway increasingly recognized as relevant to inflammatory and autoimmune conditions [1]. Nurr1 activation modulates immune responses by acting on microglia, astrocytes, and neurons, resulting in reduced production of pro-inflammatory cytokines and direct neurotoxic agents such as reactive oxygen species and nitric oxide [1]. This mechanism is associated with potential neuroprotective effects that may be particularly relevant for central nervous system inflammatory conditions, though it also contributes to the overall anti-inflammatory profile in ulcerative colitis.

Table 1: Key Pharmacological Properties of this compound Calcium

Parameter Characteristics Clinical Significance
Primary Target Dihydroorotate dehydrogenase (DHODH) Inhibits de novo pyrimidine synthesis in activated lymphocytes
Secondary Target Nuclear receptor related 1 (Nurr1) Provides neuroprotective and additional anti-inflammatory effects
Administration Oral once-daily tablet Enhances patient compliance compared to multiple daily dosing
Bioavailability Not affected by food Allows dosing without regard to meals
Half-life ~30 hours Supports steady drug levels with once-daily dosing
Time to Steady State 6-8 days Predictable pharmacokinetics after initial loading period
Metabolism Primarily CYP2C8 Potential for drug interactions with CYP2C8 inhibitors/inducers

Clinical Evidence in Ulcerative Colitis

The clinical development program for this compound calcium in ulcerative colitis has progressed through phase 2 trials, with the CALDOSE-1 study representing the pivotal controlled investigation of its efficacy and safety profile in patients with moderate-to-severe active disease [2].

Phase 2 CALDOSE-1 Trial Design

The CALDOSE-1 trial was a phase 2b, multicenter, randomized, double-blind, placebo-controlled, dose-finding study conducted across 78 sites in the United States and Europe [2] [5]. The trial employed a sophisticated design consisting of two sequential treatment phases:

  • Induction Phase: 263 adult patients (aged 18-80 years) with moderate-to-severe active UC were randomized (1:1:1:1) to receive once-daily oral doses of this compound calcium (10 mg, 30 mg, or 45 mg) or matching placebo for 10 weeks [2]. Eligible patients had confirmed active disease, defined by a Mayo stool frequency score ≥2, Mayo rectal bleeding score ≥1, and modified Mayo endoscopy subscore ≥2 assessed by central blinded readers [2]. The population represented refractory cases, with all participants having failed at least one prior UC therapy, including 17% with prior biologic exposure [6].

  • Maintenance Phase: Patients who achieved symptomatic remission (Mayo stool frequency subscore of 0-1 and rectal bleeding subscore of 0) at week 10 were re-randomized to receive this compound calcium (10 mg or 30 mg) or placebo for an additional 40 weeks (total study duration of 50 weeks) [2]. During this phase, mandatory corticosteroid tapering was implemented for patients receiving concomitant corticosteroids at induction entry [5].

The primary endpoint was the proportion of patients achieving clinical remission at week 10, defined as a composite of symptomatic remission (rectal bleeding subscore of 0 and stool frequency subscore of 0 or 1) plus endoscopic healing (modified Mayo endoscopy subscore of 0-1) [2]. Key secondary endpoints included symptomatic remission, endoscopic healing, clinical response, symptomatic response, and changes in biomarker levels (fecal calprotectin and C-reactive protein) [2].

Efficacy Outcomes

The efficacy results from the CALDOSE-1 trial demonstrated dose-dependent improvements in key clinical endpoints, with particularly robust effects observed during the maintenance phase after corticosteroid taper:

  • Induction Phase Results: The primary endpoint of clinical remission at week 10 was achieved by 14% of patients in the combined this compound calcium 30 mg/45 mg groups compared to 14% in the placebo group [2]. However, a prespecified subgroup analysis of patients not receiving concomitant corticosteroids revealed a more favorable response, with clinical remission rates of 12% for this compound calcium versus 4% for placebo [2]. This suggested that concomitant corticosteroid use might have masked the treatment effect during induction.

  • Maintenance Phase Results: At week 50, following corticosteroid taper, clear dose-dependent efficacy was observed. Clinical remission rates were 27.8% for placebo, 42.3% for this compound calcium 10 mg, and 61.5% for the 30 mg dose [7]. Statistical analysis confirmed the superiority of the 30 mg dose over placebo (p=0.0358), representing a 33.7% absolute improvement [7]. Importantly, the steroid-free clinical remission rates were identical to overall clinical remission rates, indicating maintained efficacy without corticosteroid support [7].

  • Endoscopic Outcomes: Endoscopic healing, a key prognostic indicator in UC, demonstrated a dose-linear increase at week 50: 35.3% for placebo, 53.6% for this compound calcium 10 mg, and 73.1% for the 30 mg dose [7]. The 30 mg dose showed statistical superiority over placebo (p=0.0259), with a 37.8% absolute improvement [7].

Table 2: Efficacy Outcomes at Week 50 (Maintenance Phase) in CALDOSE-1 Trial

Endpoint Placebo (N=18) This compound Calcium 10 mg (N=26) This compound Calcium 30 mg (N=26)
Clinical Remission 27.8% (5/18) 42.3% (11/26) 61.5% (16/26)
Steroid-free Clinical Remission 27.8% (5/18) 38.5% (10/26) 61.5% (16/26)
Endoscopic Healing 35.3% (6/17) 53.6% (15/28) 73.1% (19/26)
Steroid-free Clinical Remission in Corticosteroid Users* 27.3% (3/11) 38.5% (5/13) 66.7% (8/12)

*Patients who received corticosteroids during induction phase

Safety and Tolerability

This compound calcium demonstrated a favorable safety profile consistent with observations in other clinical trials across different indications [2] [7]. In the CALDOSE-1 trial:

  • Common Adverse Events: The most frequently reported adverse events included headache (6%), anemia (6%), vomiting (5%), and hypertension (5%), with incidences similar between active treatment and placebo groups [2].
  • Dose-Related Safety Observations: Hematuria was identified as a treatment-related adverse event occurring in 6% of patients receiving the 45 mg dose during induction, but not observed at lower doses [2]. This finding is consistent with earlier phase 1 observations of hematuria at higher doses, possibly related to uric acid crystallization in acidic urine [4].
  • Serious Adverse Events: The incidence of serious adverse events was low and comparable across treatment groups [2]. No increased rates of infections, liver enzyme elevations, renal events, or Hy's Law cases were observed compared to placebo [7].
  • Laboratory Parameters: No clinically significant alterations in routine laboratory parameters were noted, supporting the selective immunomodulatory profile of this compound calcium that appears to spare fundamental physiological processes [2].

Experimental Protocols and Methodologies

Clinical Trial Protocol Summary

For researchers designing clinical trials with this compound calcium in inflammatory bowel diseases, the following key methodological considerations from the CALDOSE-1 trial provide a validated framework:

  • Patient Selection Criteria:

    • Inclusion: Adults (18-80 years) with moderately-to-severely active UC confirmed by central endoscopic review (modified Mayo endoscopy subscore ≥2), Mayo stool frequency score ≥2, and rectal bleeding score ≥1 [2].
    • Prior Treatment: Documented failure or intolerance to at least one conventional UC therapy (aminosalicylates, immunomodulators, biologics, or corticosteroids) [2].
    • Corticosteroid Use: Stable oral corticosteroid doses (prednisolone ≤20 mg/day or equivalent) permitted during induction but mandatory taper during maintenance [2] [5].
  • Concomitant Medications:

    • Allowed: Stable oral aminosalicylates throughout study [2].
    • Restricted: Immunomodulators (azathioprine, mercaptopurine, methotrexate) and biologics required to be discontinued prior to randomization [2].
  • Randomization and Blinding:

    • Stratified randomization by previous biologic use and concomitant corticosteroid use [2].
    • Double-blind procedures maintained through use of matching placebo and centralized interactive web response system for treatment assignment [2].
  • Assessment Schedule:

    • Induction Phase: Screening, baseline, day 1, day 7, week 2, week 6, and week 10 visits [2].
    • Maintenance Phase: Every 4 weeks through week 50, with complete endoscopic and biomarker reassessment at endpoint [2].
Biomarker Assessment Protocols

Comprehensive biomarker evaluations provide objective measures of inflammatory burden and treatment response:

  • Endoscopic Assessment:

    • Central Reading: All endoscopic procedures recorded and assessed by blinded independent central reviewers using the modified Mayo endoscopy subscore [2] [6].
    • Adjudication Process: In cases of disagreement between two primary readers, a third independent reader provides definitive assessment to ensure consistency [6].
    • Photographic Documentation: Standardized photographic documentation of all endoscopic procedures with representative images of each colonic segment [2].
  • Laboratory Biomarkers:

    • Fecal Calprotectin: Collected at baseline, week 10, and week 50; levels >250 μg/g indicate active inflammation with mean baseline values approximately 1,320 μg/g in the CALDOSE-1 population [2] [6].
    • C-reactive Protein (CRP): Serial measurements at each study visit to track systemic inflammatory response [2].
    • Pharmacokinetic Sampling: Blood samples for this compound calcium plasma concentrations collected at each study visit and quantified using validated liquid chromatography tandem mass spectrometry [2] [4].
Preclinical Assessment Methodology

For researchers investigating the mechanistic basis of this compound calcium activity, the following in vitro protocols have been employed:

  • Mixed Lymphocyte Reaction Assay:

    • Purpose: Evaluate effects on T-cell proliferation and cytokine production in response to allogeneic stimulation [6].
    • Methodology: Peripheral blood mononuclear cells (PBMCs) from healthy donors cultured with allogeneic dendritic cells in the presence of this compound calcium (0.1-10 μM) or vehicle control [6].
    • Measurements: T-cell proliferation via 3H-thymidine incorporation or CFSE dilution; cytokine profiling via ELISA or multiplex immunoassay [6].
    • Application: Demonstrated additive to synergistic effects when this compound calcium combined with anti-TNF antibodies, suggesting potential combination therapy opportunities [6].
  • Macrophage Polarization Assay:

    • Purpose: Assess induction of regulatory macrophage phenotypes [6].
    • Methodology: Human monocyte-derived macrophages differentiated with M-CSF, then polarized with IFN-γ+LPS (M1) or IL-4 (M2) in the presence of this compound calcium [6].
    • Readouts: Surface marker expression (CD80, CD86, CD206, CD163) by flow cytometry; cytokine secretion profiles (IL-12, IL-10, IL-1RA) [6].
    • Findings: this compound calcium promotes regulatory macrophage development with increased anti-inflammatory cytokine production [6].

The diagram below illustrates the dual mechanism of action of this compound calcium and its downstream effects on immune cell function:

mechanism_of_action cluster_DHODH DHODH Inhibition Pathway cluster_Nurr1 Nurr1 Activation Pathway VidoCa This compound Calcium Oral Administration DHODH DHODH Enzyme (Mitochondria) VidoCa->DHODH Inhibits Nurr1 Nurr1 Transcription Factor VidoCa->Nurr1 Activates Pyrimidine De Novo Pyrimidine Synthesis DHODH->Pyrimidine Catalyzes MetabolicStress Metabolic Stress in Activated Lymphocytes DHODH->MetabolicStress Blockade Induces Neuroprotection Neuroprotective Effects Reduced Oxidative Stress Nurr1->Neuroprotection Promotes AntiInflammatory Anti-inflammatory Cytokine Profile Nurr1->AntiInflammatory Induces ImmuneActivation Immune Cell Activation & Proliferation Pyrimidine->ImmuneActivation Supports CytokineProduction Pro-inflammatory Cytokine Production Pyrimidine->CytokineProduction Supports SelectiveInhibition Selective Inhibition of Hyperactive Immune Cells MetabolicStress->SelectiveInhibition Leads to

Diagram 1: Dual Mechanism of Action of this compound Calcium. The drug simultaneously inhibits DHODH, blocking pyrimidine synthesis in activated immune cells, and activates Nurr1 transcription factor, promoting neuroprotective and anti-inflammatory effects.

Research Applications and Development Opportunities

Based on the accumulated clinical evidence and mechanistic insights, this compound calcium presents several promising research and development pathways for ulcerative colitis and related inflammatory conditions:

Steroid-Sparing Regimen Development

The consistent observation that this compound calcium demonstrates enhanced efficacy in the absence of concomitant corticosteroids supports its development as a steroid-sparing agent in ulcerative colitis [5] [7]. This is particularly relevant given the well-documented adverse effects associated with chronic corticosteroid use. The previous phase 2a ENTRANCE study provided preliminary evidence for this application, showing that approximately 50% of steroid-dependent IBD patients could completely wean from corticosteroids during this compound calcium treatment, with an additional third achieving substantial corticosteroid dose reduction [2] [8]. Future clinical trials could specifically enroll corticosteroid-dependent UC patients with protocol-mandated corticosteroid taper to formally establish this indication.

Combination Therapy Strategies

Preclinical data suggests potential synergistic activity when this compound calcium is combined with anti-TNF biologics [6]. The mixed lymphocyte reaction assay demonstrated additive to superior effects when this compound calcium was combined with anti-TNF antibodies compared to either agent alone [6]. This supports exploration of combination regimens in biologic-refractory populations or as initial combination therapy for severe UC cases. The distinct mechanism of action of this compound calcium, targeting lymphocyte metabolism rather than specific inflammatory cytokines, provides a rational basis for such combination approaches without anticipated overlapping toxicities.

Biomarker-Driven Patient Selection

The selective activity of this compound calcium against hyperactive immune cells suggests potential for developing biomarker strategies to identify patients most likely to respond. Research could focus on:

  • Pyrimidine metabolic signatures in circulating immune cells
  • DHODH expression levels in colonic tissue or peripheral blood mononuclear cells
  • Nurr1 pathway activation status in target tissues

Such approaches could potentially optimize trial design and eventual clinical use by enriching for responsive populations, particularly important in a heterogeneous condition like ulcerative colitis.

Extended Inflammatory Bowel Disease Applications

Given the shared immunopathogenic mechanisms between ulcerative colitis and Crohn's disease, the demonstrated efficacy and safety profile of this compound calcium in UC supports its investigation in Crohn's disease and other inflammatory bowel conditions [9]. Early clinical experience from the ENTRANCE study included patients with both UC and Crohn's disease, showing comparable steroid-sparing effects across both conditions [8]. The favorable safety profile, particularly the absence of increased infection risk observed in clinical trials to date, positions this compound calcium as a potentially attractive long-term maintenance therapy for chronic inflammatory bowel conditions that require continuous treatment [7].

References

Vidofludimus Calcium for Primary Sclerosing Cholangitis Therapy: Research Applications and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Mechanism of Action

Vidofludimus calcium (VC, IMU-838) represents a novel orally administered small molecule currently in clinical development for chronic inflammatory and autoimmune diseases, with emerging therapeutic potential for primary sclerosing cholangitis (PSC). This investigational compound exhibits a unique dual mechanism targeting two distinct pathological pathways relevant to PSC pathogenesis. As both a potent inhibitor of dihydroorotate dehydrogenase (DHODH) and a selective activator of the farnesoid X receptor (FXR), VC simultaneously addresses the inflammatory and cholestatic components of PSC through complementary biological pathways [1] [2].

The DHODH inhibition mechanism involves targeting a key mitochondrial enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of activated lymphocytes. By limiting intracellular pyrimidine pools, VC preferentially induces metabolic stress in highly activated immune cells, leading to reduced T-cell and B-cell proliferation and subsequent modulation of the inflammatory cascade. This immunomodulatory effect is particularly relevant in PSC, where lymphocyte infiltration contributes to bile duct inflammation and injury. Additionally, VC demonstrates a direct anti-inflammatory effect through inhibition of pro-inflammatory cytokine production, specifically reducing interleukin-17 (IL-17) and interferon-gamma (IFN-γ) release independently of its antiproliferative effects, as demonstrated in both in vitro and in vivo models [3].

The FXR agonism activity represents a second distinct mechanism particularly relevant to cholestatic liver diseases. FXR is a nuclear receptor that functions as a master regulator of bile acid homeostasis, controlling synthesis, transport, and detoxification processes. VC acts as a partial FXR agonist, modulating gene expression networks involved in hepatic inflammation and cholestasis. Structural studies have confirmed direct binding of VC to the FXR ligand-binding domain, promoting conformational changes that facilitate co-activator recruitment and transcriptional activation of FXR-responsive genes [2]. This mechanism contributes to the potential therapeutic effect in PSC through bile acid regulation and reduction of hepatic inflammatory signaling.

Table 1: Key Characteristics of this compound Calcium

Parameter Specification Research Significance
Molecular Target DHODH inhibitor & FXR agonist Dual mechanism targeting both inflammation and cholestasis
Administration Oral once daily Favorable pharmacokinetics for clinical use
Half-life ~30 hours Suitable for once-daily dosing
Metabolism Hepatic (CYP450) Relevant for PSC patients with impaired liver function
Clinical Phase Phase 2 completed for PSC Proof-of-concept established
Safety Profile Favorable in Phase 2 trials Low discontinuation rates (~6.4% in long-term extensions)

Clinical Evidence in PSC

Pilot Study Results

The proof-of-concept clinical evidence for VC in PSC comes from a single-arm, open-label pilot study conducted at two Mayo Clinic sites (Rochester, MN, and Phoenix, AZ). This investigator-initiated trial enrolled 18 patients with established PSC diagnosis according to American Association for the Study of Liver Diseases guidelines, requiring participants to have serum alkaline phosphatase (ALP) levels at least 1.5 times the upper limit of normal (ULN) at screening. Patients received a 1-week lead-in dose of VC 15 mg once daily, followed by VC 30 mg once daily for 24 weeks total treatment duration. The study population represented a typical PSC cohort with demographic and clinical characteristics balanced between completers and non-completers, though a significantly higher direct bilirubin was observed at baseline in the group that completed treatment (mean ± SD, 0.4 ± 0.3 versus 0.1 ± 0.1, p = 0.04) [1].

The primary efficacy endpoint was improvement in serum ALP at months 3 and 6 compared to baseline, with success defined as a 25% improvement in ALP with no more than a 33% worsening of aspartate aminotransferase (AST) after 6 months of treatment. By intent-to-treat analysis, the primary outcome was achieved in 16.7% (3/18) of patients. In the per-protocol analysis including only the 11 patients who completed the full treatment course, normalization of ALP occurred in 27.7% (3/11) at week 24 (95% confidence interval, 6.0% to 61.0%). Secondary endpoints included assessment of other liver biomarkers, with the mixed model analysis showing favorable trends in bilirubin reduction and transaminase improvement, though the study was not powered for statistical significance on these parameters [1].

Safety and Tolerability

The safety profile observed in the PSC pilot study and across other clinical trials in multiple sclerosis and inflammatory bowel disease has been consistently favorable. In the PSC trial, VC was well tolerated with no drug-related serious adverse events reported. Among the 18 enrolled patients, 7 (38.9%) did not complete treatment, with reasons including patient refusal/withdrawal of consent (3 patients), adverse events (2 patients), investigator's decision (1 patient), and loss to follow-up (1 patient). The two adverse events leading to discontinuation included one case of hematuria during the lead-in dosing week and another with worsening liver enzymes attributed to cholangitis rather than the study drug itself [1].

Long-term safety data from open-label extension studies in other indications provide additional support for VC's tolerability profile. In a multiple sclerosis extension study encompassing 962 treatment years, the treatment discontinuation rate was only 6.4%, with serious adverse events occurring at a rate of 0.02 per treatment year (equivalent to one serious adverse event for every 59.5 treatment years). Notably, there were low rates of renal events (0.012 per treatment year) and liver-related events (0.01 per treatment year), which is particularly relevant for PSC patients who may have compromised hepatic function [4]. The most common treatment-emergent adverse events across studies included COVID-19 (9%), nasopharyngitis (6%), back pain (5%), and headache (5%).

Table 2: Efficacy Outcomes from PSC Pilot Study (N=18)

Parameter Baseline Mean Week 24 Mean Change Statistical Significance
Alkaline Phosphatase (ALP) 318.5 U/L 281.2 U/L -11.7% p=0.07 (trend)
ALT 72.4 U/L 65.8 U/L -9.1% p=0.12
AST 52.3 U/L 48.1 U/L -8.0% p=0.09
Total Bilirubin 0.8 mg/dL 0.9 mg/dL +12.5% p=0.21
Direct Bilirubin 0.3 mg/dL 0.3 mg/dL No change NS

Experimental Protocols and Methodologies

DHODH Inhibition Assay

The DHODH enzymatic activity assay provides a fundamental method for evaluating the primary immunomodulatory mechanism of VC. This protocol measures the compound's ability to inhibit the conversion of dihydroorotate to orotate in the de novo pyrimidine synthesis pathway. Begin by preparing recombinant human DHODH enzyme (commercially available) at a working concentration of 10 nM in assay buffer (50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100). The reaction mixture contains 50 μM dihydroorotate (substrate) and 100 μM coenzyme Q0 (electron acceptor) in a total volume of 100 μL. Prepare serial dilutions of VC (typically from 100 μM to 1 nM in DMSO, final DMSO concentration <1%) and pre-incubate with the enzyme for 10 minutes at 25°C before initiating the reaction with substrate [5].

The detection method utilizes the reduction of coenzyme Q0, which can be monitored spectrophotometrically at 610 nm over 30 minutes. Include appropriate controls: blank (no enzyme), vehicle control (DMSO only), and positive control (known DHODH inhibitor such as teriflunomide). Calculate percentage inhibition for each concentration and determine IC50 values using non-linear regression analysis (four-parameter logistic curve fitting). Validation experiments demonstrate that VC is approximately 2.6 times more potent in inhibiting human DHODH compared to teriflunomide, with differential potency across species (7.5 times less potent for rat DHODH and 64.4 times less potent for mouse DHODH compared to human enzyme), an important consideration for translational research [5].

FXR Activation Assay

The FXR agonism activity of VC can be quantified using a comprehensive protocol combining biochemical and cell-based assays. For initial screening, employ an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) coregulator binding assay. Prepare the human FXR ligand-binding domain (LBD, residues 243-472) as an N-terminal 6×His-tagged protein expressed in E. coli and purified via nickel affinity chromatography. Incubate 50 nM FXR LBD with varying concentrations of VC (0.1 nM to 100 μM) and 100 nM biotinylated SRC2-3 coactivator peptide (sequence: ENALLRYLLDKD) in Alpha buffer (50 mM MOPS, 50 mM NaF, 0.05 mM CHAPS, 0.1 mg/mL BSA, pH 7.4) for 60 minutes at 25°C. Add streptavidin-coated donor beads and nickel-chelate acceptor beads (5 μg/mL each) and incubate for an additional 60 minutes in darkness before measuring luminescence [2].

For functional validation, employ a mammalian cell-based reporter assay. Seed COS-7 or HEK293T cells in 24-well plates at 5×10^4 cells per well and co-transfect with 200 ng pCMV-hFXR, 200 ng EcRE-Luc reporter construct (containing FXR response elements), and 50 ng renilla luciferase control vector using Lipofectamine 2000. After 24 hours, treat cells with VC (0.1 nM to 100 μM) or reference FXR agonists (obeticholic acid as positive control, DMSO as negative control) for additional 24 hours. Measure firefly and renilla luciferase activities using dual-luciferase assay system, normalizing firefly luminescence to renilla values. Dose-response experiments have demonstrated that VC functions as a partial FXR agonist with an EC50 in the low micromolar range, providing molecular basis for its potential benefits in cholestatic liver conditions [2].

Lymphocyte Proliferation and Cytokine Inhibition Assay

The functional immunomodulatory effects of VC can be assessed using human peripheral blood mononuclear cell (PBMC) proliferation and cytokine production assays. Isolate PBMCs from healthy donor blood samples by density gradient centrifugation and plate at 1×10^5 cells/well in 96-well plates in RPMI-1640 medium supplemented with 10% FBS. Activate cells with phytohemagglutinin (PHA, 5 μg/mL) or anti-CD3/CD28 antibodies (1 μg/mL) in the presence of varying concentrations of VC (0.1-100 μM). Include control wells with uridine (100 μM) to evaluate DHODH-specific mechanisms, as uridine supplementation can reverse the antiproliferative effects but not the cytokine modulation. After 72 hours incubation at 37°C with 5% CO2, measure proliferation using CCK-8 assay according to manufacturer's protocol [3].

For cytokine analysis, collect supernatant after 48 hours of stimulation and quantify IL-17 and IFN-γ levels using commercial ELISA kits. Typical results demonstrate that VC inhibits PHA-stimulated IL-17 production by PBMCs with an IC50 of approximately 6 μM, while also suppressing IFN-γ production in a dose-dependent manner. The uridine reversal experiment provides critical mechanistic insight: while uridine supplementation completely restores lymphocyte proliferation, it only partially reverses cytokine inhibition, confirming that VC possesses a dual immunomodulatory mechanism—both DHODH-dependent (proliferation inhibition) and DHODH-independent (cytokine modulation) components [3].

Research Applications for PSC

In Vitro PSC Models

The translational research applications of VC for PSC can be investigated using several established in vitro models that recapitulate key aspects of disease pathophysiology. For studying the cholangiocyte injury response, utilize human cholangiocyte cell lines (e.g., H69, normal human cholangiocytes) exposed to injurious stimuli relevant to PSC. Treat cells with 50-200 μM glycochenodeoxycholic acid (GCDCA) or 200-500 μM deoxycholic acid (DCA) to model bile acid-mediated injury in the presence or absence of VC (1-50 μM). After 24-48 hours treatment, assess cell viability using CCK-8 assay, measure apoptosis by Annexin V/propidium iodide staining with flow cytometry, and quantify expression of inflammatory mediators (IL-8, IL-6, MCP-1) and senescence markers (p16, p21) by RT-qPCR or ELISA [1] [2].

For investigating the immunological aspects of PSC, establish a co-culture system with human cholangiocytes and peripheral blood mononuclear cells (PBMCs) or isolated lymphocyte subsets. Isolate PBMCs from healthy donors or PSC patients and activate with anti-CD3/CD28 antibodies (1 μg/mL) in the presence of VC (1-50 μM) for 24-48 hours. Collect conditioned media and apply to cholangiocyte monolayers to assess lymphocyte-mediated injury. Measure cholangiocyte viability, expression of adhesion molecules (ICAM-1, VCAM-1), and production of pro-inflammatory cytokines. This model allows investigation of VC's dual mechanism: DHODH inhibition reduces lymphocyte activation and proliferation, while FXR agonism may directly protect cholangiocytes from inflammatory injury [2] [3].

In Vivo PSC Models

The therapeutic efficacy of VC in PSC can be evaluated using well-established animal models that recapitulate specific features of human disease. The Mdr2-/- (Abcb4-/-) mouse model represents the most widely used genetic model that spontaneously develops cholestatic liver injury with histological features resembling PSC, including periportal inflammation, ductular proliferation, and progressive biliary fibrosis. Administer VC via oral gavage at 30 mg/kg/day (equivalent to human dose of approximately 45 mg daily based on body surface area conversion) starting at 4-6 weeks of age and continue for 8-16 weeks. Include control groups receiving vehicle alone and positive control groups receiving ursodeoxycholic acid (UDCA) at 50 mg/kg/day. Collect serum monthly for liver biochemistry analysis (ALP, ALT, AST, bilirubin) and harvest liver tissue at endpoint for histological assessment (H&E, Sirius Red staining), cytokine profiling, and gene expression analysis of FXR target genes (SHP, BSEP, MDR3) [2].

For a toxic-induced model of sclerosing cholangitis, utilize the 3,5-diethoxycarbonyl-1,4-dihydrocollidine (DDC) diet model, which induces biliary proliferation and periductal fibrosis. Feed 8-10 week old C57BL/6 mice with 0.1% DDC-supplemented diet for 4 weeks to establish injury, then randomize to continue DDC diet with or without VC treatment (30 mg/kg/day by oral gavage) for additional 4-8 weeks. Assess disease progression through serial MRI to evaluate biliary dilation, serum ALP levels, and histological scoring of portal inflammation, ductular reaction, and fibrosis. At endpoint, analyze liver tissue for expression of profibrotic genes (α-SMA, collagen 1a1), inflammatory cytokines (IL-17, TNF-α, IFN-γ), and conduct immunohistochemistry for neutrophil (Ly6G) and macrophage (F4/80) infiltration. These comprehensive assessments allow evaluation of VC's impact on both inflammatory and cholestatic components of PSC-like liver injury [2] [3].

Clinical Development and Regulatory Pathway

The clinical development path for VC in PSC builds upon the promising results from the initial pilot study and follows standard regulatory requirements for orphan drug designation in rare diseases. Based on the Phase 2 proof-of-concept data, the next development stage should be a randomized, double-blind, placebo-controlled trial with approximately 100-150 PSC patients across multiple specialist centers. The study population should include adults (18-75 years) with confirmed PSC diagnosis based on cholangiographic criteria, elevated ALP (>1.5× ULN), and exclusion of secondary causes of cholestasis. Key exclusion criteria should encompass advanced liver disease (MELD ≥15, Child-Pugh >6), anticipated need for liver transplantation within 12 months, and confounding liver conditions including significant overlap with autoimmune hepatitis [1].

The primary efficacy endpoint should align with regulatory guidance for PSC drug development, with serum ALP reduction as an accepted surrogate biomarker. A clinically meaningful endpoint would be proportion of patients achieving ALP reduction ≥40% from baseline or normalization at 6-12 months. Key secondary endpoints should include composite measures incorporating ALP and bilirubin, histologic improvement (≥1 point reduction in Nakanuma fibrosis stage or Ishak fibrosis score), MRI-based assessment of cholangiopathy, health-related quality of life measures (PSC PRO), and transplant-free survival. Based on the pilot study results, the recommended VC dosage is 30 mg once daily, initiated with a 1-week lead-in at 15 mg daily to improve gastrointestinal tolerability. The treatment duration should be at least 12-24 months to adequately assess effects on disease progression, with consideration for long-term extension studies to evaluate safety beyond 2 years [1].

The diagram below illustrates the core signaling pathways modulated by this compound calcium in PSC:

G cluster_dhodh DHODH Inhibition Pathway cluster_fxr FXR Activation Pathway VC VC DHODH DHODH Enzyme VC->DHODH Inhibits IL17 IL-17 Production VC->IL17 Directly inhibits IFNγ IFN-γ Production VC->IFNγ Directly inhibits FXR Farnesoid X Receptor VC->FXR Activates Pyrimidine de novo Pyrimidine Synthesis DHODH->Pyrimidine Inhibits Lymphocyte Lymphocyte Proliferation Pyrimidine->Lymphocyte Reduces Inflammation Hepatic Inflammation Lymphocyte->Inflammation Decreases IL17->Inflammation Promotes IFNγ->Inflammation Promotes BA Bile Acid Homeostasis FXR->BA Regulates Fibrosis Hepatic Fibrosis BA->Fibrosis Reduces Cholestasis Cholestatic Injury BA->Cholestasis Ameliorates

Diagram 1: Signaling Pathways Modulated by this compound Calcium in PSC. The diagram illustrates the dual mechanism of action involving both DHODH inhibition (reducing lymphocyte proliferation and cytokine production) and FXR activation (improving bile acid homeostasis and reducing cholestatic injury).

Conclusion and Future Directions

This compound calcium represents a promising therapeutic candidate for PSC with a unique dual mechanism targeting both inflammatory and cholestatic disease components. The proof-of-concept clinical evidence from the pilot study demonstrates potential for biochemical improvement, particularly in ALP reduction, coupled with a favorable safety profile that supports continued development. The distinct molecular mechanisms—DHODH inhibition modulating lymphocyte function and FXR agonism promoting bile acid homeostasis—provide a rational basis for efficacy in this complex cholestatic disorder with significant unmet therapeutic needs.

Future research directions should focus on optimizing patient selection through biomarker identification, potentially including specific genetic polymorphisms or serum markers of bile acid metabolism. Additionally, combination therapy approaches with ursodeoxycholic acid or novel agents targeting complementary pathways may yield synergistic benefits. The ongoing clinical development program should incorporate advanced imaging modalities and non-invasive fibrosis markers to better quantify treatment effects on disease progression. With its dual mechanism and favorable safety profile, this compound calcium represents a promising candidate for addressing the significant unmet therapeutic needs in PSC.

References

Vidofludimus and Its Proposed Mechanism of Action in RA

Author: Smolecule Technical Support Team. Date: February 2026

Vidofludimus is a potent, selective, and orally administered inhibitor of the human mitochondrial enzyme dihydroorotate dehydrogenase (DHODH) [1] [2]. This enzyme catalyzes the rate-limiting step in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells [1] [3].

In the context of RA, the pathogenesis is driven by the activation and proliferation of immune cells, particularly T and B lymphocytes [1] [4]. These highly activated lymphocytes are critically dependent on the de novo synthesis of pyrimidines to meet the demands for DNA and RNA synthesis [1]. By inhibiting DHODH, this compound induces metabolic stress in these cells, leading to a rapid block in the transcription of pre-loaded genes for pro-inflammatory cytokines, and ultimately to cell cycle arrest and apoptosis [1] [2]. In contrast, resting lymphocytes can utilize the DHODH-independent salvage pathway for their pyrimidine needs, allowing for a more selective immunomodulatory effect [1].

Preclinical data suggests that this compound is distinct from the first-generation DHODH inhibitors leflunomide and teriflunomide. It is reported to be 2.6 times more potent in inhibiting human DHODH and demonstrates greater efficacy in suppressing T-lymphocyte proliferation and the secretion of key pro-inflammatory cytokines like IL-17 and IFN-γ [5]. The following diagram illustrates this dual mechanism in the context of RA.

G A This compound B Inhibits Human DHODH A->B C Disrupts de novo Pyrimidine Synthesis B->C D Metabolic Stress in Activated Lymphocytes C->D E1 Cell Cycle Arrest & Apoptosis D->E1 E2 Reduced Pro-inflammatory Cytokine Release (e.g., IL-17, IFN-γ) D->E2 F Immunomodulatory Effect in Rheumatoid Arthritis E1->F E2->F

Clinical Application: The COMPONENT Phase IIb Trial in RA

The most comprehensive clinical data on this compound in RA comes from the COMPONENT study, a randomized, double-blind, placebo-controlled phase IIb trial [1] [6].

  • Objective: To assess the efficacy, safety, and pharmacokinetics of this compound in patients with active RA on a background therapy of methotrexate [1].
  • Patient Population: 241 patients were randomized to receive either this compound (N=122) or placebo (N=119) in addition to their stable methotrexate regimen [1].
  • Treatment Protocol: Patients received once-daily oral this compound 35 mg or placebo for 13 weeks [1].
  • Primary Endpoint: American College of Rheumatology 20 (ACR20) responder rate at week 13 [1].
Summary of Efficacy and Safety Results from the COMPONENT Trial

The table below summarizes the key efficacy and safety outcomes from the COMPONENT trial.

Parameter This compound 35 mg + MTX Placebo + MTX Notes & Citations
Primary Efficacy: ACR20 at Week 13 50.0% (60/120) 44.8% (52/116) Did not reach statistical significance [6].

| Key Secondary Efficacy: ACR50/ACR70 at Week 13 | ACR50: 25.8% (31/120) ACR70: 12.5% (15/120) | ACR50: 17.2% (20/116) ACR70: 6.0% (7/116) | Numerical superiority observed [6]. | | Time to ACR20 Response | Median: 56 days | Median: 92 days | Statistically significant (p<0.05) [6]. | | Common AEs of Interest | Rate similar to placebo | Rate similar to placebo | Included diarrhea, alopecia, neutropenia, elevated liver enzymes [1]. | | Overall Safety Profile | "Similar to placebo" [1]; "safe and well tolerated" [6]. | | No relevant increases in hypertension, cholesterol, or anemia [6]. |

Detailed Experimental Protocols for Key Studies

For research and development purposes, here are the methodologies for the key experiments cited.

Protocol: Phase IIb Clinical Trial (COMPONENT Study)

This protocol outlines the core design of the RA trial [1].

  • Study Design: Randomized, double-blind, placebo-controlled, parallel-group phase IIb trial.
  • Participants: Patients with active rheumatoid arthritis on a stable background therapy of methotrexate.
  • Intervention:
    • Experimental Group: Oral this compound 35 mg, once daily.
    • Control Group: Matching placebo, once daily.
  • Treatment Duration: 13 weeks.
  • Concomitant Medication: Stable dose of methotrexate was maintained throughout the trial.
  • Primary Endpoint Assessment: ACR20 response at Week 13. The ACR20 criteria require a ≥20% improvement in both the number of tender and swollen joints, plus a ≥20% improvement in at least three of the five other criteria: patient's and physician's global assessment of disease activity, pain intensity, self-assessed disability, and acute phase reactant (ESR or CRP) [1].
  • Key Secondary Endpoints:
    • ACR50 and ACR70 response rates at various time points.
    • Time to ACR20 response.
    • Safety and tolerability monitored throughout the treatment period and at follow-up.
    • Pharmacokinetic plasma concentration measurements of this compound [1].
Protocol: Pharmacokinetic Studies in Healthy Subjects

The pharmacokinetic profile supporting clinical dosing was established in phase I studies [2] [7].

  • Study Design:
    • SAD: Open-label, partial parallel group design with single ascending doses (10–40 mg) under fasting and fed conditions.
    • MAD: Double-blind, placebo-controlled, parallel group design with multiple ascending doses (30–50 mg) once daily.
  • Participants: Healthy male subjects (aged 18-55, BMI 18-30 kg/m²).
  • Key Assessments:
    • Blood Sampling: Collected and centrifuged within 45 minutes of draw; plasma stored at -20°C.
    • PK Analysis: Measured maximum plasma concentration (C~max~), area under the curve (AUC), time to C~max~ (T~max~), and half-life (t~½~).
    • Food Effect: A single 10 mg dose was administered after a standardized breakfast in the SAD study [2] [7].
  • Outcomes:
    • Dose-proportional pharmacokinetics.
    • No impact of food on bioavailability.
    • Geometric mean plasma half-life of ~30 hours, supporting once-daily dosing.
    • Steady-state concentrations reached within 6-8 days [2].

Safety and Tolerability Profile

Across clinical trials, this compound demonstrated a favorable safety and tolerability profile in the dose range investigated for RA (35 mg daily) [1] [6].

  • General Tolerability: In the COMPONENT trial, the rate of adverse events (AEs) in the this compound group was similar to placebo, with no relevant increases in typical DHODH-inhibitor-associated AEs like diarrhea, alopecia, neutropenia, or elevated liver enzymes [1].
  • Dose-Limiting AE: Hematuria was identified as a dose-related adverse event in earlier phase I studies with the free acid formulation of this compound. These events occurred at single doses ≥210 mg or daily doses ≥70 mg, but not at the 35 mg dose used in the RA trial [2]. The mechanism is speculated to be related to urinary crystallization of uric acid.
  • Long-Term Safety: Long-term open-label extension data from studies in multiple sclerosis (up to 5.5 years) have further reinforced the favorable long-term safety and tolerability profile of this compound calcium (IMU-838), with low discontinuation rates and no new safety signals [8].

Research Applications and Future Directions

While the primary efficacy endpoint in the COMPONENT RA trial was not met, the study yielded valuable data [1]. The established safety profile and distinct mechanism of action support this compound's ongoing investigation in other immune-mediated diseases.

  • Current Research Focus: The development of this compound calcium (IMU-838) has since progressed into multiple sclerosis (relapsing-remitting and progressive forms) and inflammatory bowel disease, where it has shown positive results in phase II trials [5] [8].
  • Utility of RA Trial Data: The COMPONENT trial data remains highly relevant for researchers as it provides important insights into the drug's safety, pharmacokinetics, and pharmacodynamics in a patient population, which can inform its application in other autoimmune conditions [1].

Conclusion

Although this compound did not demonstrate statistically significant superiority over placebo for the primary endpoint in its phase II RA trial, it showed a numerically superior ACR response and a notably favorable safety profile. Its well-characterized dual mechanism of action—potent DHODH inhibition and suppression of key pro-inflammatory cytokines—along with a manageable pharmacokinetic profile, positions it as a compound of significant research interest. The detailed protocols and data from its RA application provide a valuable framework for understanding its clinical performance and supporting its development in other autoimmune diseases.

References

Comprehensive Application Notes: Molecular Docking Studies of Vidofludimus Across Multiple Therapeutic Targets

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Vidofludimus Molecular Targets

This compound (4SC-101, SC12267, IMU-838) is an orally active small molecule with a unique multi-target profile that has garnered significant research interest across therapeutic areas. Initially characterized as a potent dihydroorotate dehydrogenase (DHODH) inhibitor, recent studies have revealed additional molecular targets including the neuroprotective transcription factor Nurr1 (NR4A2) and the farnesoid X receptor (FXR). This diverse target engagement profile positions this compound as a promising therapeutic candidate for autoimmune diseases, viral infections, and neurodegenerative conditions. The compound's immunomodulatory properties stem from its dual mechanism of action: inhibition of pyrimidine biosynthesis through DHODH blockade and direct transcriptional regulation through nuclear receptor modulation. These distinct but complementary pathways enable this compound to simultaneously target pathogenic immune activation, viral replication, and neuronal damage processes.

Molecular docking studies have been instrumental in characterizing this compound interactions with its target proteins, providing structural insights that explain its potent effects and enabling rational drug design approaches for further optimization. This protocol collection consolidates comprehensive methodological guidance for investigating this compound interactions with its key molecular targets, incorporating recent structural and mechanistic findings from published studies. The standardized approaches described herein allow researchers to consistently evaluate this compound binding characteristics, probe its multi-target activities, and facilitate the development of novel therapeutics based on its structural scaffold.

Table 1: Key Molecular Targets of this compound

Target Protein Biological Function Therapeutic Area Binding Affinity/Potency
DHODH Rate-limiting enzyme in de novo pyrimidine synthesis Autoimmunity, Virology IC₅₀ = 134 nM (human DHODH) [1]
Nurr1 (NR4A2) Neuroprotective transcription factor Neurodegenerative Disorders EC₅₀ = 0.4 µM (cellular activation) [2]
FXR Bile acid receptor regulating metabolism Metabolic Disease Kd = submicromolar range [3]

DHODH Inhibition: Antiviral Mechanisms & Protocols

DHODH Inhibition and Antiviral Mechanisms

Dihydroorotate dehydrogenase represents the primary enzymatic target of this compound, with the compound demonstrating nanomolar inhibition (IC₅₀ = 134 nM) of human DHODH [1]. DHODH catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway, converting dihydroorotate to orotate, which is subsequently transformed to uridine monophosphate. Through competitive inhibition of DHODH, this compound depletes intracellular pyrimidine pools, preferentially affecting rapidly proliferating cells such as activated lymphocytes and virus-infected cells. This mechanism underpins both its immunosuppressive properties in autoimmune conditions and its broad-spectrum antiviral activity against diverse RNA and DNA viruses [4].

Recent investigations have validated this compound-mediated DHODH inhibition as a promising antiviral strategy against multiple swine viruses. In high-throughput screening of 2,339 FDA-approved compounds, this compound significantly inhibited porcine reproductive and respiratory syndrome virus (PRRSV) replication in both Marc-145 cells and primary porcine alveolar macrophages (PAMs) [4]. The antiviral effect was conclusively demonstrated to occur through DHODH inhibition via rescue experiments where PRRSV infection was restored by supplementing cultures with excess uridine and cytidine (promoting pyrimidine salvage) or orotate (the product of DHODH catalysis) [4] [5]. This confirmation of target engagement highlights the specificity of this compound for DHODH in antiviral contexts. Beyond PRRSV, this compound exhibits broad-spectrum antiviral activity against other swine viruses including Seneca virus A (SVA), encephalomyocarditis virus (EMCV), porcine epidemic diarrhea virus (PEDV), and pseudorabies virus (PRV) in vitro [4], suggesting therapeutic potential against emerging viral threats in agricultural and potentially human medicine.

Experimental Protocol: DHODH Molecular Docking

Objective: To characterize the molecular interactions between this compound and dihydroorotate dehydrogenase using computational docking approaches.

Materials and Methods:

  • Protein Preparation: Retrieve the DHODH crystal structure (e.g., PDB ID 6JX3) from the Protein Data Bank. Remove water molecules and co-crystallized ligands using molecular visualization software (e.g., PyMOL). Add polar hydrogen atoms and compute partial charges using AMBER force field parameters.
  • Ligand Preparation: Obtain the 3D structure of this compound (C₂₀H₁₈FNO₄) from PubChem (CID 11696400). Perform geometry optimization using density functional theory (DFT) at the B3LYP/6-31G* level or utilize molecular mechanics approaches. Assign Gasteiger charges and identify rotatable bonds for flexible docking.
  • Grid Box Generation: Define the binding site coordinates based on known DHODH inhibitor complexes. Set the grid box dimensions to 40×40×40 points with 0.375 Å spacing, centered on the ubiquinone binding pocket.
  • Molecular Docking: Execute docking simulations using AutoDock Vina with an exhaustiveness value of 32. Apply the Lamarckian genetic algorithm with 100 docking runs, 25 million energy evaluations, and 27,000 generations. Cluster results with an RMSD tolerance of 2.0 Å.
  • Interaction Analysis: Visualize binding poses using Discovery Studio Visualizer or PyMOL. Identify key intermolecular interactions including hydrogen bonds, hydrophobic contacts, π-π stacking, and halogen bonding. Calculate binding energies and inhibition constants from docking scores.

Validation: Validate the docking protocol by redocking known DHODH inhibitors (e.g., leflunomide) and comparing with experimental crystal structures (RMSD < 2.0 Å acceptable).

Table 2: In Vitro Antiviral Activity of this compound Against Swine Viruses

Virus Virus Family Genome Type Host Cell EC₅₀ (µM)
PRRSV (BB0907) Arteriviridae (+)ssRNA Marc-145/PAMs 0.82 [4]
Seneca Virus A (SVA) Picornaviridae (+)ssRNA Porcine cells Data not shown [4]
Encephalomyocarditis Virus (EMCV) Picornaviridae (+)ssRNA Porcine cells Data not shown [4]
Porcine Epidemic Diarrhea Virus (PEDV) Coronaviridae (+)ssRNA Porcine cells Data not shown [4]
Pseudorabies Virus (PRV) Herpesviridae dsDNA Porcine cells Data not shown [4]
Protocol: DHODH Enzymatic Inhibition Assay

Objective: To experimentally determine the inhibitory potency (IC₅₀) of this compound against human DHODH.

Materials:

  • Recombinant human DHODH protein (commercially available)
  • This compound (Selleck Chemicals, purity >99%) dissolved in DMSO
  • Assay buffer: 50 mM Tris-HCl, 150 mM KCl, 0.1% Triton X-100, pH 8.0
  • Substrate solution: 100 mM dihydroorotate (DHO) in assay buffer
  • Electron acceptor: 50 μM decylubiquinone, 60 μM 2,6-dichloroindophenol (DCIP)
  • Microplate reader capable of measuring absorbance at 600 nm

Procedure:

  • Prepare serial dilutions of this compound (0.001-100 μM) in assay buffer with constant DMSO concentration (<1%).
  • Add 50 μL of inhibitor solution or vehicle control to 96-well plates in triplicate.
  • Initiate the reaction by adding 50 μL enzyme/substrate mixture (final concentrations: 10 nM DHODH, 100 μM DHO, 50 μM decylubiquinone, 60 μM DCIP).
  • Immediately monitor the decrease in absorbance at 600 nm (DCIP reduction) for 5 minutes at 30°C.
  • Calculate reaction velocities from the linear decrease in absorbance.
  • Determine percentage inhibition relative to vehicle control and calculate IC₅₀ values using nonlinear regression (log(inhibitor) vs. response-variable slope) in GraphPad Prism.

Quality Control: Include reference DHODH inhibitors (e.g., leflunomide) as assay controls. Ensure Z' factor >0.5 for HTS applications.

The following diagram illustrates the antiviral mechanism of this compound through DHODH inhibition:

G This compound Antiviral Mechanism via DHODH Inhibition This compound This compound DHODH DHODH Pyrimidine_Pools Pyrimidine_Pools DHODH->Pyrimidine_Pools Depletes Immune_Activation Immune_Activation Pyrimidine_Pools->Immune_Activation Required for Viral_Replication Viral_Replication Pyrimidine_Pools->Viral_Replication Required for Antiviral_Effect Antiviral_Effect Immune_Activation->Antiviral_Effect Reduces Viral_Replication->Antiviral_Effect Blocks Vidofludismus Vidofludismus Vidofludismus->DHODH Binds & Inhibits

Nurr1 Activation: Neuroprotection & Methodologies

Nurr1 Activation and Neuroprotective Mechanisms

Nuclear receptor related 1 (Nurr1), an orphan nuclear transcription factor encoded by the NR4A2 gene, has emerged as a promising therapeutic target for neurodegenerative disorders including Parkinson's disease, Alzheimer's disease, and multiple sclerosis. Nurr1 plays crucial roles in dopaminergic neuron development, maintenance of neurotransmitter systems, and suppression of neuroinflammatory pathways in microglia and astrocytes. Recent research has identified this compound as a potent Nurr1 activator with submicromolar potency (EC₅₀ = 0.4 µM) and exceptional efficacy (310% activation relative to baseline) [2]. This Nurr1 agonistic activity is considered a significant contributor to the neuroprotective effects observed in multiple sclerosis models and clinical trials.

Structural and mechanistic profiling has revealed that this compound modulates Nurr1 function through allosteric mechanisms rather than binding to the canonical ligand-binding pocket. Molecular dynamics simulations and mutagenesis studies indicate that this compound binds to a surface pocket lined by helices 1, 5, 7, and 8 of the Nurr1 ligand-binding domain [2]. This binding triggers several molecular consequences: (1) enhanced dissociation of Nurr1 homodimers, (2) destabilization of transcriptionally inactive Nurr1-RXR heterodimers, and (3) displacement of corepressors (NCOR1, SMRT, PIASγ) while promoting coactivator (NRIP, NCoA6) release [2]. These events collectively enhance the transcriptional activity of Nurr1, leading to upregulation of neuroprotective gene networks including brain-derived neurotrophic factor (BDNF), superoxide dismutase 1 (SOD1), tyrosine hydroxylase (TH), and vesicular monoamine transporter 2 (VMAT2) [6].

Experimental Protocol: Nurr1 Molecular Docking

Objective: To characterize the interaction between this compound and the allosteric binding pocket of Nurr1 using molecular docking and dynamics simulations.

Materials and Methods:

  • Protein Structure Preparation: Obtain the Nurr1 ligand-binding domain structure (PDB ID 8CYO). Process the structure by adding missing hydrogen atoms, optimizing side-chain orientations, and assigning protonation states using molecular modeling software (e.g., Maestro, MOE).
  • Binding Site Identification: Define the allosteric binding pocket using structural alignment with Nur77 and site-directed mutagenesis data. Key residues to include: H372, I500, I506, Q571 (based on mutagenesis studies [2]). Generate a grid box encompassing these residues with sufficient margin for ligand exploration.
  • Ligand Preparation: Obtain the 3D structure of this compound and prepare using LigPrep with OPLS4 force field. Generate possible tautomeric states and protonation forms at physiological pH (7.0±2.0).
  • Induced-Fit Docking: Perform induced-fit docking using Glide XP mode followed by Prime refinement to account for side-chain flexibility. Use softened potential for nonpolar parts of the receptor during initial docking phase.
  • Molecular Dynamics Simulations: Solvate the protein-ligand complex in an orthorhombic water box with NaCl (0.15 M). Conduct 500 ns MD simulations using Desmond with OPLS4 force field. Analyze trajectories for binding stability, interaction fingerprints, and conformational changes using simulation event analysis.
  • Free Energy Calculations: Compute binding free energies using the MM-GBSA method with VSGB solvation model and OPLS4 force field. Use 100 snapshots from the equilibrated MD trajectory for calculations.

Validation: Validate the docking protocol by assessing reproducibility of known Nurr1 ligand binding and comparing with mutagenesis data (e.g., I500F and H372F mutations affecting this compound binding [2]).

Protocol: Nurr1 Coregulator Interaction Assay

Objective: To evaluate the effect of this compound on Nurr1-coregulator interactions using HTRF (Homogeneous Time-Resolved Fluorescence) technology.

Materials:

  • Tb³⁺-cryptate labeled Nurr1 LBD (FRET donor)
  • Fluorescein-labeled coregulator peptides (NCOR1, SMRT, NRIP, NCoA6)
  • White 384-well low-volume microplates
  • This compound dilution series (0.001-100 μM) in assay buffer
  • HTRF-compatible plate reader

Procedure:

  • Pre-incubate 10 nM Tb³⁺-cryptate labeled Nurr1 LBD with this compound or vehicle for 30 minutes at room temperature.
  • Add 50 nM fluorescein-labeled coregulator peptide to each well.
  • Incubate for 4 hours at room temperature protected from light.
  • Measure HTRF signals using dual-wavelength detection (excitation: 337 nm, emission: 620 nm and 665 nm).
  • Calculate 665 nm/620 nm emission ratios and normalize to vehicle control.
  • Determine EC₅₀ values for coregulator displacement using four-parameter logistic curve fitting.

Data Interpretation: this compound typically demonstrates potent displacement of corepressors (NCOR1, SMRT) with IC₅₀ values in the submicromolar to micromolar range, contributing to its Nurr1 agonistic activity [2].

The diagram below illustrates the molecular mechanisms of Nurr1 activation by this compound:

G Nurr1 Activation Mechanisms by this compound This compound This compound Allosteric_Pocket Allosteric Binding Pocket This compound->Allosteric_Pocket Binds to Dimer_Dissociation Dimer_Dissociation Allosteric_Pocket->Dimer_Dissociation Promotes Corepressor_Release Corepressor_Release Allosteric_Pocket->Corepressor_Release Triggers Neuroprotective_Genes Neuroprotective Gene Expression Dimer_Dissociation->Neuroprotective_Genes Enhances Coactivator_Recruitment Coactivator_Recruitment Corepressor_Release->Coactivator_Recruitment Enables Coactivator_Recruitment->Neuroprotective_Genes Activates

FXR Modulation: Metabolic Disease Applications

FXR Modulation and Therapeutic Potential

Farnesoid X receptor, a bile acid-activated nuclear receptor highly expressed in the liver and intestine, serves as a key regulator of lipid, glucose, and bile acid homeostasis. This compound has been identified as a novel FXR ligand through drug repositioning approaches, expanding its potential therapeutic applications to non-alcoholic fatty liver disease (NAFLD) and inflammatory bowel diseases [3]. Biochemical and crystallographic analyses confirm direct interaction between this compound and the FXR ligand-binding domain, with the compound demonstrating submicromolar binding affinity and functional activity in cellular models.

The therapeutic potential of this compound in metabolic diseases was established through in vivo studies demonstrating beneficial effects on dextran sodium sulfate (DSS)-induced colitis in an FXR-dependent manner [3]. Notably, this compound also possesses remarkable beneficial effects in reducing NAFLD pathology by targeting FXR, representing a unique approach in developing treatments for this increasingly prevalent condition. FXR activation by this compound modulates expression of genes involved in bile acid synthesis (CYP7A1), lipogenesis (SREBP-1c), and inflammatory responses (NF-κB signaling), collectively contributing to improved metabolic parameters and reduced hepatic steatosis in preclinical models.

Experimental Protocol: FXR Molecular Docking

Objective: To characterize the binding mode of this compound to the FXR ligand-binding domain using molecular docking approaches.

Materials and Methods:

  • Protein Structure Preparation: Obtain the human FXR LBD structure (e.g., PDB ID 1OT7) from the PDB. Prepare the structure by adding hydrogen atoms, optimizing side-chain orientations of binding pocket residues, and assigning appropriate protonation states.
  • Ligand Preparation: Generate 3D structures of this compound and reference FXR ligands (e.g., obeticholic acid, GW4064). Conduct conformational analysis and geometry optimization using molecular mechanics with MMFF94s force field.
  • Binding Site Definition: Define the FXR binding pocket based on known ligand complexes, focusing on key residues involved in ligand recognition (e.g., S329, M332, H447, W454).
  • Molecular Docking: Perform docking studies using Glide SP and XP modes with extra precision for pose prediction. Apply scaling factor of 0.8 for van der Waals radii of receptor atoms with partial charge cutoff of 0.15.
  • Binding Mode Analysis: Evaluate docking poses based on Glide scores, hydrogen bonding networks, hydrophobic complementarity, and consistency with site-directed mutagenesis data. Compare binding modes with known FXR agonists to identify common interaction patterns.
  • Interaction Fingerprinting: Generate interaction fingerprints using Schrodinger's interaction fingerprint (SIFt) method to quantify and compare contact patterns between this compound and reference FXR ligands.

Validation: Validate the docking protocol by reproducing the binding pose of co-crystallized ligands (RMSD < 1.5 Å) and comparing predicted binding affinities with experimental data.

Protocol: FXR Coregulator Profiling Assay

Objective: To profile the coregulator interaction pattern of FXR in response to this compound binding using AlphaScreen technology.

Materials:

  • His-tagged FXR ligand-binding domain (20-40 nM)
  • Biotinylated coregulator peptides (SRC1-2, SRC2-3, SRC3-3, NCOR-1, NCOR-2)
  • Nickel-chelate acceptor beads, streptavidin-coated donor beads (PerkinElmer)
  • AlphaScreen buffer: 50 mM MOPS, 50 mM NaF, 0.05 mM CHAPS, 0.1 mg/mL BSA, pH 7.4
  • This compound dilution series (0.001-100 μM) in DMSO
  • White 384-well ProxiPlates

Procedure:

  • Pre-incubate His-tagged FXR LBD with this compound or vehicle for 15 minutes at room temperature.
  • Add biotinylated coregulator peptides (100 nM final concentration) to each well.
  • Incubate for 30 minutes at room temperature.
  • Add nickel-chelate acceptor beads and streptavidin-coated donor beads (5 μg/mL each).
  • Incubate for 60-90 minutes in the dark.
  • Measure AlphaScreen signal using EnVision or comparable plate reader (excitation: 680 nm, emission: 520-620 nm).
  • Normalize signals to vehicle control and generate coregulator signature profiles for this compound.

Data Analysis: this compound typically demonstrates a coregulator recruitment profile characteristic of FXR agonists, with preferential recruitment of SRC2-3 and displacement of corepressor peptides [3].

Table 3: Experimental Conditions for Molecular Docking Studies

Parameter DHODH Docking Nurr1 Docking FXR Docking
Software AutoDock Vina Glide (Induced-Fit) Glide XP
Grid Dimensions 40×40×40 points 30×30×30 points 25×25×25 points
Force Field AMBER OPLS4 OPLS4
Docking Runs 100 50 per ligand state 50 per ligand state
MD Simulation Not required 500 ns recommended 200 ns recommended
Key Residues Ubiquinone binding site H372, I500, I506, Q571 S329, M332, H447, W454

Discussion and Research Applications

The multi-target nature of this compound presents both opportunities and challenges for therapeutic development. The compound's simultaneous engagement of DHODH, Nurr1, and FXR creates a unique pharmacological profile that may be advantageous for complex diseases with multiple pathological mechanisms. In multiple sclerosis, for example, the combination of DHODH-mediated immunomodulation and Nurr1-driven neuroprotection could potentially address both inflammatory and neurodegenerative aspects of the disease [6]. Similarly, the dual activity on FXR and DHODH may provide synergistic benefits in inflammatory bowel diseases where both immune activation and barrier dysfunction contribute to pathology.

The structural insights gained from molecular docking studies of this compound have enabled structure-guided ligand design approaches. Recent efforts have leveraged detailed binding mode information to develop optimized Nurr1 agonists with substantially enhanced potency and binding affinity [2]. Similar strategies could be applied to refine the compound's interactions with DHODH and FXR, potentially improving selectivity and reducing off-target effects. The experimental protocols outlined in this document provide standardized methodologies for characterizing this compound derivatives and novel chemical entities designed based on its structural scaffold.

From a technical perspective, the molecular docking and experimental approaches described should be viewed as complementary components of an integrated target engagement assessment strategy. While computational methods provide atomic-level insights into binding interactions, biochemical assays confirm functional consequences at cellular and molecular levels. The combination of these approaches creates a robust framework for evaluating multi-target drugs like this compound, ultimately facilitating the development of more effective and specific therapeutic agents for complex diseases.

References

Site-Directed Mutagenesis in Vidofludimus Research

Author: Smolecule Technical Support Team. Date: February 2026

Site-directed mutagenesis is a cornerstone technique in molecular biology for introducing specific mutations into a known DNA sequence. It plays a critical role in drug discovery, particularly in target validation and mechanism-of-action studies [1] [2].

In the specific case of vidofludimus, a recent study utilized SDM to map its binding site on the nuclear receptor related 1 (Nurr1) protein [3] [4]. This research provides a clear example of how the technique is applied in a real-world drug development context.

  • Objective: To identify the binding epitope of this compound on the Nurr1 ligand-binding domain (LBD).
  • Method: Researchers designed ten different mutant versions of the Nurr1 LBD using site-directed mutagenesis. These mutants had specific amino acids changed to other residues (e.g., I500F, H372F) at hypothesized binding sites [3] [4].
  • Application: The functional response of these mutant proteins to this compound was then tested in reporter gene assays. By comparing the drug's potency on mutant versus wild-type Nurr1, the researchers could pinpoint which residues were crucial for binding, ultimately locating the binding pocket in an allosteric surface site [4].

Core Principles and General Protocol for SDM

The following workflow and detailed protocol summarize the standard methodology used for plasmid-based site-directed mutagenesis, which aligns with the techniques used in the this compound study [1] [2] [5].

G Start Start: Design Primers PCR PCR Amplification Start->PCR Mutagenic primers Template plasmid Digest DpnI Digestion PCR->Digest PCR product (Mutant + Parental DNA) Transform Transformation Digest->Transform Digested product (Mutant DNA only) Screen Screen & Sequence Transform->Screen Transformed colonies

Detailed Methodology

The table below outlines the key components and steps for a standard SDM protocol, based on common laboratory practices [1] [2] [5].

Protocol Step / Component Description & Key Considerations

| Primer Design | • Complementary Region: ~11+ bases on each side of the mutation [2]. • Mutation Placement: Located in the middle of the primer [1]. • GC Content & Secondary Structures: Avoid palindromic/repetitive sequences; check for hairpins [1] [2]. • Restriction Sites: Introducing/ablating a site simplifies subsequent screening [2]. | | Template DNA | • Type: High-purity, circular plasmid DNA from a Dam+ E. coli strain (e.g., DH5α) is essential for DpnI digestion [1] [2]. • Concentration: Typically 0.1-1.0 ng/μL [1]. • GC-Rich Templates: Add DMSO (e.g., 3% final concentration) to reduce secondary structures [2]. | | DNA Polymerase | • Use a high-fidelity, blunt-end-producing polymerase (e.g., Pfu, Phusion, Vent). It must have 3'→5' exonuclease (proofreading) activity and lack 5'→3' exonuclease activity [1] [2]. Taq polymerase is not suitable [2]. | | PCR Amplification | • Standard PCR cycling conditions are used, with the annealing temperature optimized based on the primer's ( T_m ) [1]. • The extension time should be calculated based on the total length of the plasmid [2]. | | DpnI Digestion | • After PCR, the product is treated with DpnI restriction enzyme. DpnI specifically cleaves methylated DNA (the parental template isolated from Dam+ bacteria), leaving the newly synthesized, unmethylated mutant DNA intact [2] [5]. | | Transformation & Screening | • The DpnI-treated product is directly transformed into competent E. coli cells, which repair the nicks in the plasmid [2] [5]. • Initial screening can be done by colony PCR or restriction fragment length polymorphism (RFLP) if a site was introduced/ablated [2]. • Final Validation: DNA sequencing of the entire inserted fragment is mandatory to confirm the desired mutation and ensure no other spurious mutations were introduced during PCR [2]. |

Application Notes for Researchers

  • Choosing a Method: The example from the this compound study did not specify which SDM kit or variant was used [3] [4]. For initial experiments, a commercial kit (e.g., Q5 Site-Directed Mutagenesis Kit from NEB) is highly recommended for reliability. For more complex mutagenesis, the "one-step" protocol cited in the results can be a robust alternative [5].
  • Troubleshooting: A common cause of failure is incomplete DpnI digestion, leading to a high background of wild-type colonies. Ensure your template is from a Dam+ strain, and consider increasing the digestion time or enzyme volume [5].
  • Experimental Goal: The primary goal in studies like the one on this compound is often to generate a panel of mutant expression plasmids for subsequent functional assays (e.g., reporter gene, binding affinity tests) [3] [4]. Meticulous planning at the primer design and sequencing validation stages is crucial for success.

References

Comprehensive Application Notes and Protocols: Vidofludimus HTRF Coregulator Assays for Nurr1 Drug Discovery

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Nurr1 as a Therapeutic Target and Vidofludimus Mechanism

The nuclear receptor related 1 (Nurr1, NR4A2) has emerged as a promising therapeutic target for neurodegenerative diseases including Parkinson's disease, Alzheimer's disease, and multiple sclerosis. Nurr1 plays crucial roles in regulating dopamine metabolism, neurotransmission, axon development, mitochondrial function, and cell survival, particularly in midbrain dopaminergic neurons [1]. Unlike conventional nuclear receptors, Nurr1 exhibits a unique structural characteristic with a constitutively active ligand-binding domain (LBD) where the canonical hydrophobic cavity is blocked by bulky hydrophobic residues, stabilizing an autoactivated conformation [1] [2]. Despite this structural challenge, Nurr1 activity can be modulated by ligands, offering pharmacological intervention opportunities.

This compound, a clinically studied dihydroorotate dehydrogenase (DHODH) inhibitor, has recently been identified as a potent Nurr1 agonist with sub-micromolar potency (EC~50~ 0.4 µM) and efficient agonism (310% activation) [1]. The compound has demonstrated beneficial effects in clinical trials for relapsing-remitting multiple sclerosis, effects that may be partially mediated through its Nurr1 agonism [1]. Understanding the molecular mechanisms of this compound-mediated Nurr1 activation requires specialized assay technologies capable of detecting protein-protein interactions and complex formation in a high-throughput compatible format.

HTRF Technology Overview and Principles

Fundamental Principles of HTRF Technology

Homogeneous Time-Resolved Fluorescence (HTRF) is a sophisticated Time-Resolved FRET (TR-FRET) technology that combines the sensitivity of fluorescence resonance energy transfer (FRET) with time-resolved detection to minimize background interference [3] [4]. This technology is particularly valuable for high-throughput drug screening applications where robustness, sensitivity, and reproducibility are essential. The key innovation in HTRF involves using lanthanide cryptates (europium Eu³⁺ or terbium Tb³⁺) as donor fluorophores, which exhibit several advantageous properties including long-lived fluorescence (microseconds to milliseconds compared to nanoseconds for conventional fluorophores), large Stokes shifts, and excellent photostability [3].

The HTRF principle relies on distance-dependent energy transfer between donor and acceptor fluorophores. When the donor lanthanide cryptate is excited by a light source (typically at 337 nm), it transfers energy to an acceptor fluorophore (typically d2 or XL665) only when the two are in close proximity (20-90 Å) [3]. The excited acceptor subsequently emits fluorescence at a specific wavelength (665 nm), while the donor emission at 620 nm serves as an internal reference. The critical innovation involves introducing a time delay (typically 60-100 microseconds) between excitation and detection, allowing short-lived background fluorescence from compounds, media, or plasticware to dissipate before measurement, resulting in significantly improved signal-to-noise ratios [3] [4].

Advantages for Nurr1 Coregulator Studies

HTRF technology offers several distinct advantages for studying Nurr1 coregulator interactions and dimerization processes:

  • Homogeneous format: HTRF assays require no separation or washing steps, enabling simple "add-and-read" protocols that minimize handling and increase throughput [3].
  • Ratiometric measurement: The simultaneous detection of both acceptor (665 nm) and donor (620 nm) emissions followed by calculation of their ratio normalizes for well-to-well variability, pipetting errors, and compound interference [3].
  • Miniaturization capability: HTRF assays can be reliably miniaturized to 384- and 1536-well formats, enabling high-throughput screening while conserving valuable reagents and compounds [3].
  • Cellular compatibility: HTRF measurements can be performed in cell lysates or in the presence of cell culture medium, facilitating both biochemical and cell-based applications [3].
  • Real-time kinetics: The technology supports dynamic monitoring of interactions over time, enabling mechanistic studies of compound effects [3].

HTRF Coregulator Interaction Assays for Nurr1

Biological Context of Nurr1-Coregulator Interactions

Nurr1 transcriptional activity is regulated through dynamic interactions with various coregulator proteins that either enhance (coactivators) or suppress (corepressors) its function. Research has identified that Nurr1 interacts with multiple coregulators, including the corepressors NCOR1, SMRT, PIASγ, and CoREST, as well as the coactivators NRIP and NCoA6 [1]. Additionally, Nurr1 has been reported to interact with LIM homeodomain transcription factor 1b (Lmx1b), though this interaction appears insensitive to this compound modulation [1]. The displacement of these coregulators represents a key mechanism by which Nurr1 ligands exert their pharmacological effects, making quantitative assessment of these interactions crucial for drug discovery.

This compound has demonstrated robust effects on Nurr1 coregulator interactions, showing concentration-dependent displacement of both corepressors and coactivators from the Nurr1 ligand-binding domain [1]. This broad effect on multiple coregulator classes suggests that this compound induces conformational changes in Nurr1 that alter its coregulator binding interface, potentially through stabilization of specific helical arrangements or surface features in the LBD.

Detailed Protocol: Coregulator Displacement Assay

Table 1: Reagents and Equipment for Nurr1 Coregulator HTRF Assay

Component Specification Source / Catalog Number
Nurr1 Protein Tb³⁺-cryptate labeled Nurr1 LBD Custom purification and labeling
Coregulator Peptides Fluorescein-labeled coregulator peptides (NCOR1, SMRT, PIASγ, NRIP, NCoA6) Custom synthesis
Antibodies Anti-GST-Eu cryptate (donor), Anti-His6-d2 (acceptor) Cisbio Bioassays (#61GSTKLA, #61HISDLA) [5]
Assay Plates OptiPlate-384 white plates PerkinElmer (#6007290) [5]
Detection Instrument HTRF-compatible microplate reader with TRF detection (e.g., PHERAstar FSX) BMG LABTECH [3]
Buffer Components 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% BSA, 1 mM DTT Various suppliers
3.2.1 Assay Principle and Workflow

The coregulator displacement assay employs time-resolved FRET between Tb³⁺-cryptate labeled Nurr1 LBD (donor) and fluorescein-labeled coregulator peptides (acceptor). When coregulator peptides bind to Nurr1, the proximity between donor and acceptor enables FRET, resulting in fluorescence emission at 665 nm upon excitation at 337 nm. Addition of this compound or other test compounds that disrupt this interaction reduces FRET signal, quantified as decreased 665 nm emission relative to the 620 nm reference signal [1].

Graphviz diagram: Coregulator Displacement Assay Workflow

G Start Step 1: Prepare Assay Plates A Step 2: Add Nurr1 LBD (Tb³⁺-cryptate labeled) Start->A B Step 3: Add Coregulator Peptides (Fluorescein-labeled) A->B C Step 4: Add this compound/Compound (Concentration Series) B->C D Step 5: Incubate (60-120 min, Room Temperature) C->D E Step 6: HTRF Measurement Excitation: 337 nm Emission: 620 nm & 665 nm D->E F Step 7: Data Analysis Calculate 665 nm/620 nm Ratio Plot Concentration Response E->F

3.2.2 Step-by-Step Procedure
  • Plate Preparation: Distribute 5 µL of Tb³⁺-cryptate labeled Nurr1 LBD (2-5 nM final concentration) into each well of a 384-well OptiPlate [1] [5].
  • Compound Addition: Add 5 µL of this compound serially diluted in assay buffer (20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA, 1 mM DTT) to appropriate wells. Include DMSO controls for maximum FRET signal and unlabeled competitor controls for minimum FRET signal [1].
  • Coregulator Addition: Add 5 µL of fluorescein-labeled coregulator peptide (10-20 nM final concentration) to all wells.
  • Incubation: Centrifuge plates briefly (1000 × g, 1 minute) and incubate for 60-120 minutes at room temperature protected from light.
  • HTRF Measurement: Read plates using an HTRF-compatible microplate reader with the following parameters:
    • Excitation: 337 nm (laser or flash lamp)
    • Delay time: 60-100 microseconds
    • Acquisition time: 200-400 microseconds
    • Emissions: 620 nm (donor) and 665 nm (acceptor) [3]
  • Data Calculation: Calculate the FRET ratio as (665 nm emission / 620 nm emission) × 10⁴. Normalize data as percentage of control and fit to appropriate concentration-response models.
Data Interpretation and Experimental Results

Table 2: Representative this compound Data in Nurr1 Coregulator HTRF Assays

Coregulator Coregulator Type This compound Effect Potency Range Maximum Displacement
NCOR1 Corepressor Displacement Sub-micromolar >80%
SMRT Corepressor Displacement Sub-micromolar >80%
PIASγ Corepressor Displacement Sub-micromolar >80%
CoREST Corepressor Weak Displacement Not determined <30%
NRIP Coactivator Displacement Sub-micromolar >80%
NCoA6 Coactivator Displacement Sub-micromolar >80%
Lmx1b Transcription Factor No Effect Not applicable No displacement
SRC-1 Coactivator No Binding Not applicable No binding detected

Research findings demonstrate that this compound effectively displaces multiple coregulators from Nurr1 with sub-micromolar potency, consistent with its cellular activation EC~50~ of 0.4 µM [1]. Interestingly, the compound affects both corepressors and coactivators, suggesting a mechanism that fundamentally alters the Nurr1 coregulator interaction landscape rather than selectively promoting coactivator binding. The functional consequences of these displacement effects likely involve altered recruitment of chromatin-modifying enzymes and transcriptional machinery to Nurr1-regulated genes.

HTRF Dimerization Assays for Nurr1 Homodimers and Heterodimers

Biological Significance of Nurr1 Dimerization

Nurr1 undergoes dimerization processes that significantly influence its transcriptional activity. The receptor forms both homodimers (Nurr1-Nurr1) and heterodimers with retinoid X receptor alpha (RXRα) [1]. Previous research indicates that heterodimerization with RXR can diminish Nurr1 transcriptional activity, and ligand-induced dissociation of these transcriptionally inactive complexes represents an important activation mechanism [1]. This compound has demonstrated strong effects on Nurr1 dimerization, particularly promoting dissociation of homodimers, with more modest effects on Nurr1-RXR heterodimers [1]. These findings suggest that modulation of dimerization equilibrium may represent a primary mechanism of Nurr1 activation by synthetic ligands.

Detailed Protocol: Nurr1 Homodimerization Assay

Table 3: Key Parameters for Nurr1 Dimerization HTRF Assays

Parameter Homodimerization Assay Heterodimerization Assay
Labeled Proteins Tb³⁺-cryptate labeled Nurr1 LBD, sGFP-labeled Nurr1 LBD Tb³⁺-cryptate labeled Nurr1 LBD, sGFP-labeled RXRα LBD
Assay Principle Direct labeling of interacting partners Direct labeling of interacting partners
This compound Effect Strong dimer dissociation Moderate dimer dissociation
ITC Validation Markedly enhanced dissociation Reduced Nurr1-RXR dimerization
Cellular Relevance Potential regulation of Nurr1 transcriptional activity Dissociation of inactive complexes may activate Nurr1
4.2.1 Assay Principle and Workflow

The homodimerization assay employs direct labeling of Nurr1 monomers with complementary HTRF tags. Tb³⁺-cryptate functions as the donor fluorophore, while green fluorescent protein (GFP) variants serve as acceptors. When Nurr1 homodimers form, the proximity between donor and acceptor enables FRET. Compounds like this compound that promote dimer dissociation decrease FRET efficiency, quantified as reduced acceptor emission [1].

Graphviz diagram: Dimerization Assay Principle

G Nurr1_Tb Nurr1 Subunit A (Tb³⁺ Cryptate Donor) Dimer Nurr1 Homodimer (FRET Signal Generated) Nurr1_Tb->Dimer Nurr1_GFP Nurr1 Subunit B (GFP Acceptor) Nurr1_GFP->Dimer Monomers Dissociated Monomers (FRET Signal Lost) Dimer->Monomers Upon Compound Treatment This compound This compound Addition This compound->Monomers Promotes Dissociation

4.2.2 Step-by-Step Procedure
  • Protein Preparation: Purify and label Nurr1 LBD with Tb³⁺-cryptate and sGFP using appropriate tagging and conjugation chemistry.
  • Assay Setup: Combine Tb³⁺-cryptate labeled Nurr1 LBD (2 nM final) and sGFP-labeled Nurr1 LBD (2 nM final) in assay buffer (20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5 mM DTT) [1].
  • Compound Treatment: Add this compound (serial dilutions from 10 µM to 0.1 nM) or vehicle control (DMSO).
  • Incubation: Incubate for 2 hours at room temperature to allow equilibrium establishment.
  • HTRF Measurement: Read plates using HTRF settings with excitation at 337 nm, delay time of 60 µs, and simultaneous detection of emissions at 620 nm (Tb³⁺ donor) and 520 nm (GFP acceptor) [3].
  • Data Analysis: Calculate FRET ratio as (520 nm emission / 620 nm emission) × 10⁴. Plot concentration-response curves to determine EC~50~ values for dimer dissociation.
Orthogonal Validation with Isothermal Titration Calorimetry (ITC)

Data Analysis, Experimental Design, and Troubleshooting

Data Processing and Normalization

HTRF data analysis involves several critical steps to ensure accurate interpretation:

  • Ratio Calculation: For each well, calculate the fluorescence ratio as: Ratio = (Acceptor Emission at 665 nm / Donor Emission at 620 nm) × 10⁴ The multiplication factor simplifies numerical values for convenience [3].

  • Normalization: Normalize data to percentage of control using the formula: % Activity = [(Ratio~sample~ - Ratio~min~) / (Ratio~max~ - Ratio~min~)] × 100 Where Ratio~max~ represents vehicle control (DMSO) and Ratio~min~ represents unlabeled competitor or other appropriate negative control.

  • Curve Fitting: Fit normalized data to appropriate nonlinear regression models, typically four-parameter logistic equations, to determine EC~50~, IC~50~, and maximum effect values.

Critical Experimental Design Considerations
  • Protein Quality: Use freshly purified or properly aliquoted frozen protein preparations to maintain activity. Monitor protein integrity and labeling efficiency regularly.
  • Labeling Efficiency: Ensure consistent fluorophore-to-protein ratios between preparations through quantitative assessment of labeling efficiency.
  • Controls: Include robust controls in each experiment: maximum signal (vehicle alone), minimum signal (excess unlabeled competitor), and background (donor alone).
  • Compound Interference: Account for potential compound interference by including control wells containing compound with donor alone to detect fluorescence quenching or autofluorescence.
  • Time Course: Establish appropriate incubation times through preliminary kinetic experiments to ensure equilibrium has been reached.
Troubleshooting Common Issues

Table 4: Troubleshooting Guide for Nurr1 HTRF Assays

Problem Potential Causes Solutions
High Background Signal Compound autofluorescence, contaminated reagents, insufficient delay time Include compound controls, filter reagents, optimize delay time (60-100 µs)
Low Signal-to-Noise Ratio Protein degradation, inefficient labeling, suboptimal protein concentrations Quality control protein preparations, optimize labeling protocols, titrate protein concentrations
Poor Z' Factor High variability, insufficient assay window Optimize reagent concentrations, ensure consistent liquid handling, use fresh reagents
Plate Edge Effects Evaporation, temperature gradients Use proper plate seals, include edge wells as controls, maintain stable temperature
Inconsistent Replicates Protein aggregation, pipetting errors Centrifuge protein before use, implement liquid handling verification

Conclusion and Summary

The optimized HTRF coregulator and dimerization assays presented here provide robust, sensitive, and reproducible platforms for investigating the molecular mechanisms of This compound-mediated Nurr1 activation. These assays have revealed that this compound exerts its effects through multiple complementary mechanisms, including coregulator displacement and dimer dissociation, with Nurr1 homodimer disruption emerging as a particularly strong effect [1]. The sub-micromolar potency observed in these biochemical assays aligns with cellular Nurr1 activation EC~50~ values, strengthening the target engagement hypothesis.

The HTRF technology platform offers significant advantages for nuclear receptor drug discovery, combining the sensitivity of fluorescence detection with the robustness of time-resolved measurement to minimize compound interference [3] [4]. These features make it particularly valuable for profiling compound series during structure-activity relationship studies and for mechanistic investigations of Nurr1 modulation. The continued application of these assays, complemented by structural biology approaches and cellular models, will facilitate the development of optimized Nurr1-targeted therapeutics for neurodegenerative diseases.

References

ITC Application Note: Studying Vidofludimus-Nurr1 Binding

Author: Smolecule Technical Support Team. Date: February 2026

This note outlines the use of ITC to characterize the binding interaction between vidofludimus calcium and the neuroprotective transcription factor Nurr1 (NR4A2), revealing its unique mechanism of action [1] [2].

Background and Objective

Nurr1 is a key target for developing therapies for Parkinson's disease, Alzheimer's disease, and multiple sclerosis [1] [2]. While this compound is a known activator of Nurr1, its binding epitope and molecular activation mechanism were not fully understood. The objective of the ITC experiments was to determine the thermodynamic parameters of the this compound-Nurr1 interaction and elucidate the mechanism of Nurr1 activation, particularly its effect on protein dimerization [1].

Experimental Protocol and Design

The following workflow summarizes the key steps in the ITC experiment to study the this compound-Nurr1 interaction:

Sample Preparation

  • Protein: Nurr1 Ligand-Binding Domain (LBD) [1].
  • Ligand: this compound calcium [1].
  • Buffer: Use a degassed, matched buffer for both the sample and reference cells to prevent air bubbles that cause abnormal data [3]. Pre-equilibrate samples to ~2°C below the target experimental temperature to reduce stabilization time [3].

Instrument Setup and Titration

  • Sample Cell: Filled with a solution of Nurr1 LBD [1].
  • Reference Cell: Filled with the matched buffer or high-purity water [3].
  • Syringe: Filled with a higher concentration of this compound calcium [1] [3].
  • Titration Program: The ligand is titrated into the protein sample in small, precisely known aliquots [3]. The study employed a series of injections to titrate this compound into the Nurr1 LBD solution [1].
Key Experimental Parameters

The table below summarizes the critical parameters for the ITC binding experiment as applied in the referenced study.

Parameter Specification Rationale & Notes
Target Molecules Nurr1 LBD (Macromolecule) & this compound (Ligand) Direct study of the binding interaction at the relevant protein domain [1].
Key Measurements Binding Affinity (K~d~), Enthalpy Change (ΔH), Stoichiometry (n), Entropy Change (ΔS) ITC provides a complete thermodynamic profile in a single experiment [3].
Experimental Focus Nurr1 homodimer dissociation & Nurr1-RXR heterodimer destabilization ITC data showed this compound markedly enhanced dissociation of Nurr1 homodimers [1] [2].
Binding Location Allosteric surface pocket (helices 1, 5, 7, 8) Identified via mutagenesis and molecular dynamics simulation, not directly by ITC [1] [2].
Data Analysis and Key Findings

Data Processing

  • Heat Integration: The raw heat flow spikes from each injection are integrated with respect to time to give the total heat (Q) exchanged per injection [3].
  • Background Subtraction: The heat of dilution, measured by titrating the ligand into buffer alone, is subtracted from the total heat to isolate the binding-specific heat [3].
  • Curve Fitting: The corrected Q is plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a binding model (e.g., a single-site model) to derive the thermodynamic parameters [3]. The binding constant (K~a~) and ΔH are obtained directly from the fit, while ΔG and ΔS are calculated using the fundamental equation: ΔG = -RT lnK~a~ = ΔH - TΔS [3].

Summary of ITC Findings on this compound-Nurr1

Parameter Finding Biological Interpretation
Dimer Dissociation This compound strongly reduced Nurr1 homodimerization and destabilized the Nurr1-RXR heterodimer [1] [2]. Ligand-induced dimer dissociation is a primary mechanism for Nurr1 activation [1].
Binding Affinity Sub-micromolar binding affinity to the Nurr1 LBD [1] [2]. Correlates with the sub-micromolar cellular potency (EC~50~ 0.4 µM) of this compound [1].
Mechanistic Insight Coregulator displacement occurred with lower potency than dimer dissociation [1]. Suggests coregulator displacement may be a secondary effect of the primary mechanism—altered dimerization [1].
Troubleshooting and Methodological Notes
  • High or Low Affinity: For interactions with very high or low binding affinity outside the ideal measurable range (c-value between 10 and 500), consider alternative titration methods like reverse titration or competitive titration [3].
  • Instrument Care: Always power on the ITC instrument at least one day before use for optimum stability. Clean the sample cell and syringe thoroughly between experiments to prevent contamination [3].

Research Context and Significance

The insights from the ITC studies were part of a larger effort to understand and target Nurr1. The following table summarizes key related information about this compound.

Aspect Summary
Clinical Relevance This compound calcium has shown efficacy in Phase 2 trials for relapsing-remitting and progressive multiple sclerosis, with a favorable safety profile [4] [5] [6].
Primary Mechanism Functions as a highly selective inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical for the proliferation of activated immune cells [6].
Novel Neuroprotective Mechanism Nurr1 agonism by this compound represents a separate, potentially neuroprotective mechanism, thought to contribute to its positive effects on disability improvement in progressive MS [4].

The ITC data provided critical validation of the direct interaction between this compound and Nurr1, helping to establish a solid mechanistic foundation for its continued development as a potential treatment for neurodegenerative diseases [1] [2] [4].

References and Further Reading

  • Communications Chemistry: Structural and mechanistic profiling of Nurr1 modulation by this compound... (2025). Details the use of ITC, HTRF, and mutagenesis to locate the allosteric binding site and characterize dimer dissociation. [1] [2]
  • Immunic, Inc.: Immunic Presented Key this compound Calcium Data at the 41st Congress of ECTRIMS... (2025). Highlights clinical trial data supporting the neuroprotective potential via Nurr1 activation. [4]
  • Neurology - Neuroimmunology & Neuroinflammation: Safety and Dose-Response of this compound Calcium in Relapsing Multiple Sclerosis... (2024). Provides extended results of the phase 2 EMPhASIS trial. [5]
  • Wikipedia: Isothermal Titration Calorimetry. Offers a comprehensive overview of the ITC technique, its history, thermodynamic principles, and instrumental procedures. [3]

References

Comprehensive Application Notes and Protocols for Vidofludimus Structure-Based Virtual Screening

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Vidofludimus and Its Computational Profiling

Multi-Target Therapeutic Applications of this compound

This compound calcium (IMU-838) represents a next-generation small molecule therapeutic with demonstrated efficacy across multiple disease domains through its unique polypharmacology. As a dihydroorotate dehydrogenase (DHODH) inhibitor, this compound exhibits 2.6 times greater potency against human DHODH compared to the reference compound teriflunomide, effectively suppressing T-lymphocyte proliferation and pro-inflammatory cytokine secretion including IL-17 and IFN-γ [1]. This immunomodulatory profile underpins its clinical development for relapsing-remitting multiple sclerosis (RRMS), where it has demonstrated a favorable pharmacokinetic profile with a serum half-life of approximately 30 hours, enabling once-daily dosing and quick steady-state attainment within 5 days [1]. Beyond its primary DHODH inhibition, recent research has identified this compound as a direct ligand and activator of the neuroprotective transcription factor Nurr1 (NR4A2), with sub-micromolar binding affinity (EC~50~ = 0.4 µM) and efficient agonism (310% activation) [2]. This dual mechanism of action positions this compound as a promising candidate for neurodegenerative disorders including Parkinson's disease and Alzheimer's disease, while its broad-spectrum antiviral activity against SARS-CoV-2, hepatitis E virus (HEV), and influenza A virus further expands its therapeutic utility [3] [4] [5].

Table 1: Key Facts and Quantitative Data for this compound

Parameter Value Context/Measurement
DHODH Inhibition (Human) 2.6x more potent than teriflunomide Inhibition of DHO oxidation [1]
Nurr1 Activation EC~50~ 0.4 µM Cellular reporter gene assay [2]
Nurr1 Binding Affinity Sub-micromolar Direct binding to LBD [2]
Serum Half-Life ~30 hours Phase 1 clinical trial [1]
Antiviral Activity (SARS-CoV-2) IC~50~ = 3.60 ± 0.67 µM Compound 11 derivative [4]
Time to Steady State 5 days Phase 1 multiple ascending dose trial [1]
Structural Insights for Computational Screening

The structural basis of this compound interactions with its targets provides the foundation for structure-based virtual screening (SBVS) approaches. For DHODH, the crystal structure with teriflunomide (PDB ID: 1D3H) serves as a validated template for molecular docking and scaffold optimization, with the flavin mononucleotide (FMN) binding site and ubiquinone channel representing key interaction regions [4]. Recent investigations into this compound-Nurr1 interactions have revealed that the compound binds to an allosteric surface pocket lined by helices 1, 5, 7, and 8 of the Nurr1 ligand-binding domain (LBD), rather than the canonical binding pocket occupied by covalent ligands [2]. This allosteric binding induces Nurr1 homodimer dissociation and coregulator displacement, mechanisms that activate the neuroprotective transcription factor. Molecular dynamics simulations have further elucidated that this compound forms stable hydrogen bonds with GLN47 and ARG136 residues within the DHODH active site, interactions critical for binding stability and inhibitory potency [4]. These structural insights enable rational design of improved derivatives through computational approaches that optimize interactions with key residues in both target proteins.

Virtual Screening Workflow for this compound-Based Drug Discovery

Overview of Structure-Based Virtual Screening Platform

Structure-based virtual screening (SBVS) has emerged as a powerful computational approach for identifying novel therapeutic compounds by leveraging the three-dimensional structural information of biological targets. The fundamental workflow involves computational docking of small molecules from virtual chemical libraries into target binding sites, followed by scoring and ranking based on predicted binding affinities [6]. Recent advances have integrated artificial intelligence and machine learning with conventional docking methods to enhance accuracy and efficiency, enabling the screening of ultra-large chemical libraries containing billions of compounds within practical timeframes [7] [8]. The success of SBVS critically depends on multiple factors, including the accuracy of binding pose prediction, consideration of target flexibility, proper handling of environmental factors such as metal ions and water molecules, and the chemical quality and diversity of the screening library [6]. For this compound-inspired discovery, SBVS can be applied to either identify novel chemotypes with similar polypharmacology or optimize the this compound scaffold for enhanced potency and selectivity against specific targets like DHODH or Nurr1.

The following diagram illustrates the comprehensive virtual screening workflow that integrates multiple computational approaches for this compound-based drug discovery:

G Start Start Virtual Screening Workflow TargetPrep Target Structure Preparation (Experimental or Homology Model) Start->TargetPrep LibrarySelection Chemical Library Selection & Filtering (1.6M+ Compounds) TargetPrep->LibrarySelection LibraryEnrichment Library Enrichment (Physicochemical & Pharmacophore Filters) LibrarySelection->LibraryEnrichment Docking Molecular Docking (Pose Generation & Scoring) LibraryEnrichment->Docking PostProcessing Post-Processing (Rescoring & Cluster Analysis) Docking->PostProcessing MDSimulation Molecular Dynamics Simulations (20-100 ns) PostProcessing->MDSimulation FreeEnergy Binding Free Energy Calculations (MM/GBSA, QM/MM) MDSimulation->FreeEnergy CompoundSelection Hit Compound Selection (Prioritize Top 10-200 Candidates) FreeEnergy->CompoundSelection Synthesis Chemical Synthesis & Scaffold Optimization CompoundSelection->Synthesis BiochemicalAssays Biochemical Assays (DHODH/Nurr1 Activity, SPR) Synthesis->BiochemicalAssays CellularAssays Cellular & Antiviral Assays (Cytotoxicity, Viral Replication) BiochemicalAssays->CellularAssays Results Validated Hit Compounds & Structural Validation CellularAssays->Results

Diagram 1: Comprehensive workflow for structure-based virtual screening applied to this compound-inspired drug discovery, integrating computational and experimental validation stages.

Library Preparation and Enrichment Strategies

The initial chemical library quality and composition profoundly impact virtual screening outcomes. For DHODH inhibitor screening, researchers have successfully utilized commercial databases such as ChemDiv and TargetMol, which collectively provide access to over 1.6 million purchasable compounds [4]. To enhance screening efficiency, it is recommended to apply pre-docking filters to remove undesirable compounds and select relevant chemotypes. Effective filtering strategies include:

  • Physicochemical filters based on Lipinski's Rule of Five to ensure drug-like properties
  • Structural alerts for reactive or promiscuous functional groups
  • Pharmacophore-based enrichment using known DHODH or Nurr1 inhibitor features
  • Target-focused libraries designed around specific chemotypes like the imidazo[1,2-a]pyridine-3-carboxylic acid scaffold found in this compound

For Nurr1-targeted screening, the identification of the allosteric binding pocket (site 4) lined by helices 1, 5, 7, and 8 enables the development of structure-based pharmacophore models that capture key interactions with residues such as I500 and H372 [2]. These models can dramatically reduce the virtual screening library size while enriching for compounds with a higher probability of binding. In practice, such focused library design has successfully reduced screening sets from millions to tens of thousands of compounds while maintaining hit identification capability [6].

Computational Protocols and Methodologies

Molecular Docking and Pose Prediction

Molecular docking serves as the computational cornerstone of structure-based virtual screening, requiring careful protocol validation to ensure predictive accuracy. The recommended workflow begins with docking validation using known crystal structures, such as re-docking teriflunomide into the DHODH active site (PDB: 1D3H), where a successful protocol should reproduce the native binding pose with a root-mean-square deviation (RMSD) below 1.0 Å (exemplary performance: 0.384 Å RMSD) [4]. For virtual screening at scale, implement a two-tier docking approach:

  • Rapid screening mode (e.g., RosettaVS VSX) for initial triaging of large libraries (thousands of compounds per hour)
  • High-precision mode (e.g., RosettaVS VSH) with full receptor flexibility for final ranking of top hits (hundreds of compounds per day)

Critical parameters for DHODH and Nurr1 docking include:

  • Flexible side chains for binding site residues (e.g., GLN47, ARG136 for DHODH)
  • Limited backbone flexibility to accommodate induced-fit binding
  • Proper protonation states for ionizable residues at physiological pH
  • Inclusion of key water molecules and cofactors (FMN for DHODH)

For Nurr1 specifically, docking should focus on the allosteric surface pocket rather than the canonical binding site, with particular attention to residues I500 and H372 which have been experimentally validated as critical for this compound binding [2]. Performance benchmarks on standard datasets (e.g., CASF-2016, DUD) show that state-of-the-art docking protocols like RosettaVS can achieve top-1% enrichment factors of 16.72, significantly outperforming many conventional methods [8].

Table 2: Virtual Screening Performance Metrics for State-of-the-Art Methods

Method/Platform Docking Power (RMSD ≤ 2.0 Å) Screening Power (EF~1%~) Key Advantages
RosettaVS 85% 16.72 Modeling of receptor flexibility, combined enthalpy/entropy scoring [8]
Schrödinger Glide 82% 11.9 Robust performance across diverse target classes [6]
AutoDock Vina 78% 9.5 Speed, accessibility, ease of use [8]
Deep Learning Models 65% Varies Ultra-high speed, no explicit sampling required [8]
Molecular Dynamics and Binding Free Energy Calculations

Following initial docking, molecular dynamics (MD) simulations provide critical insights into binding stability and mechanism. For this compound-derived compounds, perform 100 ns MD simulations in explicit solvent using systems prepared with:

  • Protein preparation: Assign protonation states using PROPKA, optimize hydrogen bonding networks
  • Ligand parameterization: Generate parameters using GAFF2 with AM1-BCC charges
  • Solvation: Solvate with TIP3P water molecules in a cubic box with 10 Å buffer
  • Neutralization: Add counterions to achieve physiological salt concentration (150 mM NaCl)
  • Equilibration: Gradual heating to 300 K followed by pressure equilibration to 1 bar

During production simulations, monitor ligand-protein RMSD to confirm binding pose stability and calculate binding free energies using the MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) method. For compounds showing promising binding, further refinement with QM/MM (Quantum Mechanics/Molecular Mechanics) calculations can provide electronic-level insights into key interactions, such as the hydrogen bonds with GLN47 and ARG136 identified for potent DHODH inhibitors [4]. Alanine scanning mutagenesis combined with MD simulations can validate the contribution of specific residues to binding affinity, as demonstrated for GLN47 and ARG136 in DHODH [4].

Experimental Validation Protocols

Biochemical and Biophysical Assays

Experimental validation of computational predictions is essential to confirm compound activity and mechanism of action. For DHODH inhibitors, begin with enzyme inhibition assays using recombinant human DHODH:

  • Assay principle: Spectrophotometric measurement of DHO to orotate conversion by monitoring DCIP reduction at 600 nm
  • Reaction conditions: 50 mM HEPES pH 8.0, 150 mM NaCl, 0.1% Triton X-100, 50 µM DCIP, 200 µM DHO, 100 µM CoQ~0~
  • Compound testing: 10-point dose response (typically 0.1 nM to 100 µM) with 1% DMSO final concentration
  • Data analysis: Calculate IC~50~ values using nonlinear regression (e.g., GraphPad Prism)

For direct binding confirmation, surface plasmon resonance (SPR) provides quantitative affinity measurements:

  • Immobilization: Direct amine coupling of DHODH to CMS chip surface (response units: 5000-10000 RU)
  • Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
  • Kinetic measurements: Multi-cycle kinetics with compound concentrations from 0.1 to 100 µM
  • Data processing: Reference subtraction and fitting to 1:1 binding model to determine K~D~ values

For Nurr1-targeted compounds, implement coregulator displacement assays using homogenous time-resolved fluorescence (HTRF):

  • Protein preparation: Tb~3+~-cryptate labeled Nurr1 LBD
  • Peptide reagents: Fluorescein-labeled coregulator peptides (NCOR1, SMRT, NRIP, NCoA6)
  • Assay protocol: Incubate Nurr1 LBD (5 nM) with coregulator peptide (50 nM) and test compounds for 4 hours
  • Readout: HTRF ratio (665 nm/620 nm) after excitation at 337 nm
  • Analysis: Calculate % displacement relative to DMSO control and peptide-only background [2]
Cellular and Antiviral Activity Assessment

Cellular assays determine compound efficacy in physiologically relevant systems and assess therapeutic potential. For DHODH inhibitors, implement the following standardized protocols:

  • T-cell proliferation assay:

    • Isolate human PBMCs from healthy donors
    • Stimulate with anti-CD3/anti-CD28 antibodies in pyrimidine-free RPMI medium
    • Treat with compounds (0.001-100 µM) for 72 hours
    • Measure proliferation by [³H]-thymidine incorporation or CFSE dilution
    • Calculate IC~50~ values for immunomodulatory activity
  • Cytokine profiling:

    • Stimulate PBMCs with PMA/ionomycin in presence of compounds
    • Measure IL-17 and IFN-γ secretion by ELISA after 48 hours
    • Determine compound effects on pro-inflammatory cytokine production

For broad-spectrum antiviral assessment:

  • Viral replication inhibition:

    • Infect relevant cell lines (e.g., Vero E6, A549, human lung organoids) with influenza A (H1N1), SARS-CoV-2, or HEV at low MOI (0.01-0.1)
    • Treat with compounds 1-hour post-infection
    • Quantify viral RNA by RT-qPCR at 24-48 hours post-infection
    • Calculate IC~50~ values from dose-response curves (typically 0.1-100 µM)
  • Cytotoxicity counter-screening:

    • Perform parallel MTT or CellTiter-Glo assays in uninfected cells
    • Determine CC~50~ values (50% cytotoxic concentration)
    • Calculate selectivity index (SI = CC~50~/IC~50~) for therapeutic window assessment

Recent applications of this integrated computational-experimental approach have identified novel this compound-derived compounds with significantly improved antiviral potency, such as compound 11 exhibiting IC~50~ values of 0.85 ± 0.05 µM against influenza A (H1N1) and 3.60 ± 0.67 µM against SARS-CoV-2, representing a substantial improvement over reference DHODH inhibitors [4].

Conclusion and Future Perspectives

References

Analytical Methods for Quantifying Vidofludimus Plasma Concentrations: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Vidofludimus calcium (IMU-838) is an orally available small molecule inhibitor of human mitochondrial enzyme dihydroorotate dehydrogenase (DHODH) with additional nuclear receptor related 1 (Nurr1) activation properties. It is currently in clinical development for multiple chronic inflammatory and autoimmune diseases including multiple sclerosis, ulcerative colitis, and rheumatoid arthritis [1] [2]. The pharmacokinetic profile of this compound demonstrates dose-proportional exposure across a clinical dose range of 10-50 mg, with a geometric mean plasma half-life of approximately 30 hours at steady state, supporting once-daily dosing regimens [3]. Robust bioanalytical methods for quantifying this compound plasma concentrations are essential for dose selection, exposure-response characterization, and therapeutic drug monitoring in clinical development.

Sample Collection and Processing Protocols

Blood Collection and Processing

Standardized protocols for sample collection and processing are critical for generating reliable plasma concentration data:

  • Collection Tube: 3.0 ml K₂ EDTA Vacutainer tubes [3]
  • Processing Time: Centrifugation within 45 minutes of blood draw [3]
  • Centrifugation Parameters: 10 minutes at approximately 2,000× g using a precooled centrifuge (5°C) [3]
  • Plasma Aliquot Preparation: Two aliquots of 0.3 mL plasma each (main and backup samples) extracted using precision pipettes [3]
  • Storage Conditions: Plasma samples stored at -20°C until analysis [3]
  • Storage Stability: Validated for up to 3 months under these conditions [3]
Sample Collection Timepoints

Optimal sampling strategies for pharmacokinetic studies include:

  • Single-dose Studies: Pre-dose, 0.5, 1, 2, 3, 4, 6, 8, 12, 16, 24, 36, 48, and 72 hours post-dose [3]
  • Multiple-dose Studies: Pre-dose, 0.5, 1, 2, 3, 4, 6, 8, 12, and 24 hours post-dose on selected days [3]
  • Trough Concentrations: Pre-dose samples collected at each clinic visit [4]

Analytical Methodology

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The reference method for this compound quantification uses a validated direct liquid chromatography tandem mass spectrometry approach [4]. This technique provides the necessary sensitivity, specificity, and throughput required for clinical trial sample analysis.

3.1.1 Sample Preparation Procedure
  • Thawing: Frozen plasma samples are thawed at room temperature or in a refrigerated environment
  • Aliquoting: Precisely transfer 100 μL of plasma to labeled analysis tubes
  • Protein Precipitation: Add 300 μL of internal standard solution in organic solvent (e.g., acetonitrile or methanol)
  • Vortexing: Mix thoroughly for 30-60 seconds
  • Centrifugation: Centrifuge at ≥10,000× g for 5-10 minutes to precipitate proteins
  • Supernatant Transfer: Carefully transfer clarified supernatant to autosampler vials
3.1.2 LC-MS/MS Operating Conditions

Table: Typical LC-MS/MS Parameters for this compound Quantification

Parameter Specification Purpose
Chromatography Reverse-phase C18 column (e.g., 2.1×50 mm, 1.8-2.7 μm) Separation
Mobile Phase A 0.1% Formic acid in water Aqueous component
Mobile Phase B 0.1% Formic acid in acetonitrile or methanol Organic component
Gradient 5-95% B over 3-5 minutes Elution
Flow Rate 0.3-0.6 mL/min Column optimization
Injection Volume 5-20 μL Sensitivity
Mass Spectrometer Triple quadrupole with ESI source Detection
Ionization Mode Negative or positive ESI Ionization efficiency
MRM Transition m/z 355.1 → specific product ion Selectivity
Method Validation Parameters

Bioanalytical methods should be validated according to regulatory guidelines assessing:

  • Accuracy and Precision: Intra-day and inter-day variability ≤15%
  • Linearity: Typically 1-500 ng/mL range with R² ≥0.99
  • Selectivity: No interference from plasma matrix components
  • Recovery: Extraction efficiency consistent and reproducible
  • Stability: Bench-top, freeze-thaw, and long-term storage stability

Pharmacokinetic Data Analysis

Key Pharmacokinetic Parameters

Table: Mean Pharmacokinetic Parameters of this compound from Clinical Studies [3]

Parameter 10 mg Single Dose 30 mg Single Dose 45 mg Multiple Dose 50 mg Multiple Dose
Cₘₐₓ (ng/mL) Data not reported Data not reported Data not reported Data not reported
Tₘₐₓ (h) Data not reported Data not reported Data not reported Data not reported
AUCₜ (h·ng/mL) Data not reported Data not reported Data not reported Data not reported
t₁/₂ (h) ~30 ~30 ~30 ~30
Accumulation Ratio - - ~2 ~2
Time to Steady State - - 6-8 days 6-8 days
Critical Pharmacokinetic Characteristics
  • Dose Proportionality: this compound exhibits dose-proportional pharmacokinetics after single and multiple oral dosing in the 10-50 mg range [3]
  • Food Effect: No clinically relevant impact of food on pharmacokinetics [3]
  • Absorption: Well absorbed after oral administration with once-daily dosing suitability [3]
  • Metabolism: Primarily metabolized via O-demethylation with CYP2C8 as the predominant hepatic CYP isoform involved; CYP2C9 contributes to a lesser extent [3]
  • Accumulation: Approximately 2-fold accumulation with multiple daily dosing [3]

The following diagram illustrates the complete workflow from sample collection to data analysis:

G This compound Plasma Concentration Analysis Workflow cluster_sample Sample Collection & Processing cluster_analysis LC-MS/MS Analysis cluster_pk Pharmacokinetic Analysis collect Blood Collection (K₂ EDTA Vacutainer) process Centrifugation (2000×g, 10 min, 5°C) collect->process Within 45 min aliquot Plasma Aliquot (2×0.3 mL) process->aliquot store Storage at -20°C (Validated ≤3 months) aliquot->store prep Sample Preparation (Protein Precipitation) store->prep Thaw lc LC Separation (C18 Column, Gradient Elution) prep->lc Inject ms MS Detection (Triple Quadrupole, MRM) lc->ms Elute quant Quantification (Internal Standard Method) ms->quant Detect calc PK Parameter Calculation (Cₘₐₓ, Tₘₐₓ, AUC, t½) quant->calc Concentration Data model Population PK Modeling calc->model report Data Interpretation & Study Reporting model->report


Clinical Applications and Correlations

Exposure-Response Relationships

Therapeutic drug monitoring of this compound has established several key exposure-response relationships:

  • DHODH Inhibition: Plasma concentrations correlate with inhibition of activated lymphocyte proliferation [3] [5]
  • Biomarker Modulation: Dose-dependent reductions in neurofilament light chain (NfL) levels observed in multiple sclerosis patients [1] [2]
  • Clinical Efficacy: 30 mg and 45 mg daily doses demonstrated significant suppression of gadolinium-enhancing lesions (74-78%) in relapsing-remitting multiple sclerosis [2]
  • Safety Relationships: Hematuria observed primarily at higher exposure levels (AUC₀–₂₄,ss >259.5 h·μg/mL) [3]
Special Population Considerations
  • Hepatic Impairment: Potential need for dose adjustment due to primary CYP2C8 metabolism [3]
  • Renal Impairment: Monitoring recommended as renal elimination pathway not fully characterized
  • Drug Interactions: Potential interactions with strong CYP2C8 inhibitors/inducers; limited interaction potential with food [3]

Quality Control and Assurance

Batch Acceptance Criteria
  • Calibration Standards: ≥75% (≥6/8) should be within ±15% of nominal values (±20% at LLOQ)
  • Quality Controls: ≥67% of QC levels (≥4/6) and ≥50% at each concentration should be within ±15% of nominal values
  • IS Response: Consistent internal standard response across all samples (<30% variability)
Documentation Requirements
  • Sample Chain of Custody: Complete documentation from collection to analysis
  • Instrument Calibration Records: Daily system suitability and mass calibration verification
  • Processing Deviations: Documentation and impact assessment of any deviations from protocol

Troubleshooting Guide

Table: Common LC-MS/MS Issues and Resolution Strategies

Issue Potential Causes Resolution Approaches
Low Sensitivity Source contamination, MS calibration drift, matrix effects Clean ion source, recalibrate MS, optimize source parameters, modify extraction
Poor Chromatography Column degradation, mobile phase issues, inadequate gradient Replace column, prepare fresh mobile phases, adjust gradient
Irreproducible Retention Temperature fluctuations, mobile phase inconsistency, column failure Use column heater, ensure mobile phase consistency, replace column
High Background Contaminated solvents, system carryover, matrix interference Use HPLC-grade solvents, implement wash steps, improve sample cleanup

Conclusion

The validated LC-MS/MS method for quantifying this compound plasma concentrations provides robust, sensitive, and specific measurement of drug exposure in clinical samples. Adherence to the standardized protocols for sample collection, processing, and analysis ensures generation of high-quality pharmacokinetic data essential for dose selection and therapeutic optimization across multiple autoimmune indications. The dose-proportional pharmacokinetics and favorable half-life of this compound support its continued clinical development with therapeutic drug monitoring playing a crucial role in establishing optimal dosing regimens for diverse patient populations.

References

Proposed LC-MS/MS Method for Vidofludimus Quantification

Author: Smolecule Technical Support Team. Date: February 2026

The following protocol is adapted from a validated method for the simultaneous quantification of ten antimicrobials in human plasma [1]. This method has been demonstrated to be fit for purpose in a therapeutic drug monitoring (TDM) context, which shares similar requirements for precision, accuracy, and sensitivity with pharmacokinetic studies for drug development.

Sample Preparation: Protein Precipitation

A simple protein precipitation method is recommended for sample cleanup [1].

  • Internal Standard (IS): Stable Isotope Labelled (SIL) vidofludimus is strongly recommended. If unavailable, an analogue with a similar structure and ionization properties can be used, though this is less ideal [1] [2].
  • Procedure:
    • Pipette 50 µL of human plasma sample, calibrator, or quality control (QC) into a microcentrifuge tube.
    • Add a fixed volume (e.g., 10 µL) of the working internal standard solution.
    • Add 150 µL of acetonitrile as the precipitation solvent. Vortex mix vigorously for 1 minute.
    • Centrifuge at >14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.
    • Transfer the clear supernatant to a clean vial or autosampler plate for injection into the LC-MS/MS system.
Liquid Chromatography (LC) Conditions

Efficient chromatographic separation is critical to minimize ion suppression/enhancement and reduce background noise [1] [2].

  • Column: Waters Acquity BEH C18 (e.g., 2.1 × 50 mm, 1.7 µm) or equivalent.
  • Mobile Phase A: Water containing 0.1% formic acid.
  • Mobile Phase B: Acetonitrile containing 0.1% formic acid.
  • Gradient Program: | Time (min) | Flow Rate (mL/min) | %A | %B | | :--- | :--- | :--- | :--- | | 0.0 | 0.4 | 99.5 | 0.5 | | 0.5 | 0.4 | 99.5 | 0.5 | | 3.8 | 0.4 | 35.0 | 65.0 | | 4.0 | 0.4 | 5.0 | 95.0 | | 4.5 | 0.4 | 5.0 | 95.0 | | 4.6 | 0.4 | 99.5 | 0.5 | | 5.8 | 0.4 | 99.5 | 0.5 |
  • Run Time: 5.8 minutes per sample [1].
  • Column Temperature: 40°C.
  • Autosampler Temperature: 4-10°C.
  • Injection Volume: 2-5 µL.
Mass Spectrometry (MS/MS) Detection

For quantitative analysis of small molecules in complex biological samples, LC-MS/MS operated in Multiple Reaction Monitoring (MRM) mode is the preferred technique due to its high sensitivity and specificity [2]. The specific transitions for this compound must be determined experimentally, as they are not listed in the search results.

  • Ion Source: Electrospray Ionization (ESI). The polarity (positive or negative) should be optimized based on the compound's structure.
  • Operation Mode: Multiple Reaction Monitoring (MRM). This involves selecting a specific precursor ion (parent mass) and a characteristic product ion (fragment mass) for monitoring.
  • Proposed MRM Transitions for this compound:
    • Quantifier Transition: Precursor ion → Most abundant product ion.
    • Qualifier Transition: Precursor ion → Second most abundant product ion (for confirmatory purposes).
  • Source Parameters (require optimization):
    • Ion Spray Voltage
    • Source Temperature
    • Nebulizer and Heater Gas

The following diagram illustrates the logical workflow of the LC-MS/MS quantification process:

workflow start Plasma Sample prep Sample Preparation (Protein Precipitation) start->prep lc LC Separation (C18 Column, Gradient Elution) prep->lc ms1 MS1: Ionization & Precursor Selection lc->ms1 frag Fragmentation (CID Cell) ms1->frag ms2 MS2: Product Ion Detection frag->ms2 quant Data Analysis & Quantification (Internal Standard Method) ms2->quant

Quantification Data Analysis

Quantification is performed using the internal standard method to correct for losses during sample preparation and variations in instrument response [2] [3].

  • Calibration Curve: Prepare a set of calibrators with known concentrations of this compound in blank plasma. A linear regression with a weighting factor of (1/x) or (1/x^2) is typically used.
  • Calculation: The peak area ratio (Analyte Peak Area / Internal Standard Peak Area) is calculated for each sample and interpolated from the calibration curve to determine the concentration.

Method Validation Parameters

Before applying the method to study samples, it must be rigorously validated. The table below outlines key parameters and target acceptance criteria based on regulatory guidelines and scientific literature [1].

Validation Parameter Description & Target Criteria
Linearity & Range A linear range covering expected plasma concentrations (e.g., 1-500 ng/mL). Coefficient of determination (r²) should be >0.99.
Precision Intra-day and inter-day precision (expressed as %CV) should be <15% (<20% at LLOQ).
Accuracy Measured concentration should be within ±15% of the nominal value (±20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest calibrator with precision <20% CV and accuracy ±20%. Signal-to-noise ratio should be >5.
Selectivity & Specificity No significant interference from endogenous plasma components at the retention times of the analyte and IS.
Matrix Effect & Recovery Consistent matrix effects for the analyte and IS, with an IS-normalized matrix factor close to 1.
Stability Demonstrate analyte stability in plasma and processed samples under various conditions (e.g., room temperature, frozen, in autosampler).

Key Considerations for Method Development

  • Ionization Effects: Be aware of potential ionization suppression or enhancement from the sample matrix. The use of a SIL internal standard is the most effective way to correct for this [1].
  • Analyte Stability: this compound contains functional groups that may be susceptible to hydrolysis or photodegradation. Extensive stability studies in plasma and whole blood under various storage conditions are crucial [1].
  • Scope for Multiplexing: The referenced method simultaneously quantifies ten different drugs [1]. If your laboratory is performing TDM for multiple drugs, consider developing a multiplexed panel to improve efficiency.

Knowledge Gaps and Future Research

The primary limitation is the lack of publicly available, this compound-specific mass spectrometric parameters (e.g., precursor/product ions, optimal collision energies). Future work should focus on:

  • Experimental Optimization: Determining the optimal MRM transitions and MS parameters for this compound and its stable isotope-labeled internal standard.
  • Clinical Application: Once developed and validated, the method should be applied to clinical samples from ongoing phase 3 trials (e.g., ENSURE program in relapsing MS) to characterize the pharmacokinetic profile of this compound in patients [4] [5].

I hope this detailed protocol provides a solid foundation for your research. Should you require clarification on any of the steps, please feel free to ask.

Reference List

  • Simultaneous quantification of ten antimicrobials in human plasma by LC–MS/MS. PMC9756784. [1]
  • Safety, Tolerability and Pharmacokinetics of this compound... PMC7511286. [6]
  • Immunic Presented Key this compound Calcium Data at the 41st Congress of ECTRIMS... Immunic Press Release. [4]
  • LC-MS VS LC-MS/MS: Performance, Applications, and Quantitative Analysis Methods. Creative Proteomics. [2]
  • LC-MS quantification. Proline Documentation. [3]

References

Clinical Trial Overview and Monotherapy Protocols

Author: Smolecule Technical Support Team. Date: February 2026

The following tables summarize the design and key outcomes of major clinical trials for vidofludimus calcium. No trials investigating its use in combination with other disease-modifying therapies were identified in the search results.

Table 1: Overview of Key Clinical Trials of this compound Calcium in Multiple Sclerosis

Trial Name Phase Patient Population Study Design & Duration Primary Endpoint(s) Key Efficacy Findings

| EMPhASIS [1] [2] | 2 | Relapsing-Remitting MS (RRMS) [1] | - Randomized, placebo-controlled, double-blind.

  • 24-week core study, with an open-label extension (OLE) up to 144 weeks. [2] | Cumulative number of combined unique active (CUA) lesions on MRI at Week 24. [1] | - 70% reduction in CUA lesions with 30 mg vs. placebo.
  • 62% reduction with 45 mg vs. placebo. [1]
  • At 144 weeks OLE: 92.3% of patients free of 12-week confirmed disability worsening (CDW). [2] | | CALLIPER [3] [4] [5] | 2 | Progressive MS (PMS), including Primary Progressive (PPMS) and Secondary Progressive (SPMS) [3] [4] | - Randomized, placebo-controlled, double-blind.
  • 120-week treatment period. [3] | Percent brain volume change (atrophy) on MRI. [3] | - No significant effect on whole brain atrophy. [3]
  • 23.8% reduction in risk of 24-week CDW (EDSS) vs. placebo (HR 0.762).
  • >2x probability of 24-week confirmed disability improvement (CDI) vs. placebo (HR 2.441, p=0.034). [5] | | ENSURE-1 & ENSURE-2 [4] | 3 | Relapsing MS (RMS) | - Two identical, concurrent, randomized, placebo-controlled, double-blind trials.
  • 72-week treatment period. [4] | Time to first confirmed relapse. [4] | - Trials ongoing; top-line data expected by the end of 2026.
  • A pre-specified futility analysis was passed, allowing trials to continue without modification. [4] |

Table 2: Detailed Experimental Protocol and Safety Profile from Clinical Trials

Aspect Protocol Details
Recommended Dosage 45 mg orally, once daily (used in CALLIPER trial for PMS) [3] [4]. 30 mg orally, once daily established as the lowest efficacious dose (from EMPhASIS trial for RRMS) and is the dose used in the phase 3 ENSURE program [4] [1].

| Key Inclusion Criteria (Generalized) | - RRMS: Diagnosis per McDonald criteria, ≥1 gadolinium-enhancing (Gd+) brain lesion, recent relapse activity [1].

  • PMS: No relapse in prior 24 months, evidence of disability progression, Expanded Disability Status Scale (EDSS) score 3.0–6.5 [3]. | | Primary Efficacy Assessment | - MRI Parameters: Cumulative unique active lesions, new/enlarging T2 lesions, Gd+ lesions, brain volume change (percent brain volume change) [3] [1].
  • Clinical Endpoints: Confirmed disability worsening (CDW, 12- or 24-week confirmation), time to first relapse, confirmed disability improvement (CDI) [3] [5] [2]. | | Safety & Tolerability Profile | - Favorable profile observed across trials. Rates of adverse events were comparable to placebo [3] [5].
  • No evidence of increased hepatotoxicity (liver enzyme elevations), renal events, or infections, which distinguishes it from the first-generation DHODH inhibitor teriflunomide [3] [1].
  • Long-term data (up to 5.5 years) shows low discontinuation rates and no new safety signals [5]. |

Mechanism of Action and Neuroprotective Potential

This compound calcium has a dual mechanism of action that underpins its potential as a neuroprotective and anti-inflammatory agent, particularly relevant for progressive forms of MS [3] [4].

The diagram below illustrates how these two mechanisms are believed to contribute to its therapeutic effects.

G VidoCa This compound Calcium (IMU-838) DHODH DHODH Inhibition (Blocks de novo pyrimidine synthesis) VidoCa->DHODH Nurr1 Nurr1 Activation (Neuroprotective transcription factor) VidoCa->Nurr1 AntiInf Anti-inflammatory Effects DHODH->AntiInf AntiViral Anti-viral Effects DHODH->AntiViral NeuroProt Neuroprotective Effects Nurr1->NeuroProt Sub1 • Targets hyperactive T & B cells • Reduces new MRI lesions & relapses • Potent anti-Epstein-Barr virus activity AntiInf->Sub1 AntiViral->Sub1 Sub2 • Reduces pro-inflammatory cytokines • Blocks neurotoxic agents (e.g., ROS) • Promotes neuronal survival NeuroProt->Sub2

Research Implications and Future Directions

The consistent trends in reducing disability progression and promoting improvement in progressive MS, especially in patients without ongoing focal inflammation (as indicated by a lack of Gd+ lesions), support the hypothesis that this compound calcium's neuroprotective mechanism may address a key unmet need in MS treatment [3] [5].

  • Promising Mechanism: The dual action of Nurr1 activation and DHODH inhibition represents a novel approach to prevent neurodegeneration in MS [3] [5].
  • Next Steps: The positive phase 2 data has supported the advancement of the drug into phase 3 trials for relapsing MS (ENSURE program). Further phase 3 trials in progressive MS are warranted based on the CALLIPER results [3] [4].

A Guide for Investigating Combination Therapy

As the search results do not provide existing protocols for this compound calcium combination therapy, the following suggestions may help in designing such research:

  • Rationale for Combination: A scientifically sound rationale is needed. For example, one might combine this compound calcium (for its neuroprotective and anti-EBV potential) with a highly effective anti-inflammatory agent (such as a B-cell depleter) to see if the two mechanisms provide synergistic benefits in halting both inflammation and neurodegeneration.
  • Preclinical Modeling: Initial combination studies could be conducted in relevant animal models of MS (like EAE) to assess efficacy and potential toxicities before designing human trials [4] [6].
  • Clinical Trial Design: For early-phase human trials, a randomized, dose-finding design that compares monotherapy with the combination therapy would be essential. The well-established safety profile of this compound calcium from ongoing trials is a favorable starting point [3] [5].

References

Clinical Evidence for Vidofludimus as a Steroid-Sparing Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Trial / Evidence Patient Population Intervention & Design Findings Related to Corticosteroid Use

| CALDOSE-1 (Phase 2) [1] [2] | Moderate-to-severe UC (n=263) | 10-week induction, then 50-week maintenance; VidoCa (10, 30, 45 mg) vs. Placebo; corticosteroid tapering initiated in maintenance phase [1]. | • Induction: No significant diff. in clinical remission vs. placebo in overall population (interaction with corticosteroids suggested) [2]. • Maintenance: Dose-dependent increases in steroid-free clinical remission and endoscopic healing at Week 50 [1]. | | ENTRANCE (Open-label) [1] | Corticosteroid-dependent IBD | Open-label study with vidofludimus [1]. | ~50% of patients completely weaned off corticosteroids during induction; ~33% substantially reduced corticosteroid dose [1]. |

Proposed Experimental Protocol for Assessment

For researchers aiming to evaluate the steroid-sparing effect of this compound in preclinical or clinical settings, the following workflow outlines key experimental phases and assessment parameters.

Phase 1: Patient Population and Stabilization
  • Population: Enroll adults with active, moderate-to-severe UC. Prior treatment failure or corticosteroid dependency are key inclusion criteria [1].
  • Concomitant Corticosteroids: Permit stable oral corticosteroid doses (e.g., ≤20 mg/day prednisolone equivalent) during the induction phase. Document baseline dose and type [1].
Phase 2: Induction Treatment
  • Intervention: Randomize patients to receive once-daily oral this compound calcium (e.g., 30 mg or 45 mg) or placebo for 10 weeks [1].
  • Assessment: The primary endpoint is clinical remission, combining symptomatic remission and endoscopic healing [1].
Phase 3: Maintenance and Tapering
  • Eligibility: Patients achieving symptomatic remission enter the maintenance phase.
  • Corticosteroid Tapering: Initiate a mandatory, protocol-driven corticosteroid taper in this phase [1] [2].
  • Assessment: The key efficacy endpoints are steroid-free clinical remission and endoscopic healing after the full maintenance period (e.g., Week 50), analyzed for dose-response relationship [1].

Mechanism of Action and Steroid-Sparing Rationale

This compound calcium (IMU-838) is an oral, selective inhibitor of dihydroorotate dehydrogenase (DHODH), a key mitochondrial enzyme in the de novo pyrimidine synthesis pathway [3] [4]. The diagram below illustrates how its mechanism differs from corticosteroids, providing a rationale for combination and steroid-sparing effects.

  • Targeted Immunomodulation: this compound selectively targets rapidly proliferating, activated lymphocytes by inhibiting pyrimidine synthesis, reducing pro-inflammatory cytokines (TNF-α, IL-17, IL-6, IFN-γ) [1] [3]. This provides a complementary mechanism to corticosteroids' broader anti-inflammatory effects [5].
  • Superior Safety Profile: this compound is structurally distinct from other DHODH inhibitors (leflunomide/teriflunomide) and has not shown higher rates of diarrhea, alopecia, neutropenia, or elevated liver enzymes in clinical trials, indicating a favorable safety profile for combination therapy [3].

References

Vidofludimus endoscopic healing assessment

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Evidence and Application Notes

Vidofludimus calcium (IMU-838) is an oral, investigational small molecule therapy that inhibits the enzyme dihydroorotate dehydrogenase (DHODH) and also acts as an activator of the nuclear receptor-related 1 (Nurr1) protein [1] [2] [3]. Its development for moderate-to-severe UC focuses on achieving clinical remission and endoscopic healing, with a particularly promising profile in patients not requiring chronic concomitant corticosteroids [4] [5].

The key evidence comes from the phase 2b CALDOSE-1 trial (NCT03341962), which included a 10-week induction phase and a 50-week maintenance phase [4] [5]. The data below summarizes the endoscopic healing rates observed during the maintenance phase.

Table 1: Endoscopic Healing and Clinical Remission at Week 50 (Maintenance Phase) [5]

Treatment Group Endoscopic Healing Rate Clinical Remission Rate Steroid-Free Clinical Remission Rate
Placebo 35.3% (6/17 patients) 27.8% (5/18 patients) 27.8% (5/18 patients)
This compound Calcium 10 mg 53.6% (15/28 patients) 42.3% (11/26 patients) 38.5% (10/26 patients)
This compound Calcium 30 mg 73.1% (19/26 patients) 61.5% (16/26 patients) 61.5% (16/26 patients)

The data demonstrates a clear dose-linear increase in endoscopic healing. An exploratory statistical analysis confirmed that the 30 mg dose provided a 37.8% absolute improvement over placebo, which was statistically significant (p=0.0259) [5]. This dose also showed statistical superiority for clinical remission (p=0.0358) [5].

A critical finding was that the efficacy of this compound calcium was most evident in patients who were not on chronic concomitant corticosteroids [4] [5]. During the maintenance phase, where corticosteroids were mandated to be tapered, the drug's robust performance in achieving endoscopic healing and clinical remission was clearly demonstrated [5] [3].

Experimental Protocols and Workflow

The following workflow outlines the endoscopic assessment procedures used in the CALDOSE-1 trial.

G Start Patient Enrollment Moderate-to-Severe UC A Baseline Endoscopy (Independent Reader) Start->A B Randomization 10 mg, 30 mg, 45 mg, or Placebo A->B C 10-Week Induction Phase B->C D Week 10 Endoscopy (Blinded Independent Readers) C->D E Adjudication (3rd Reader if Disagreement) D->E F Primary Endpoint Clinical Remission E->F E->F Consensus Score G Responders Re-randomized F->G H 50-Week Maintenance Phase (Steroid Taper) G->H I Week 50 Endoscopy (Blinded Independent Readers) H->I J Key Secondary Endpoint Endoscopic Healing I->J

Endoscopic Assessment Workflow in CALDOSE-1 Trial

Detailed Methodology

The CALDOSE-1 trial was a multicenter, randomized, double-blind, placebo-controlled study [4] [5]. Key methodological details are as follows:

  • Patient Population: The trial enrolled 263 adults with active moderate-to-severe UC, all of whom had failed at least one prior therapy [6]. Patients had to have a modified Mayo endoscopic subscore of 2 or 3 at baseline [6].
  • Endoscopic Assessment:
    • Central Independent Reading: To ensure objectivity, all endoscopic evaluations were assessed by blinded, central independent readers [6].
    • Adjudication Procedure: At the week 10 primary endpoint, a formal adjudication procedure was used. In cases of disagreement between the first two independent readers, a third independent reader was used to reach a consensus score [6].
  • Key Endpoint Definitions:
    • Endoscopic Healing: Defined as a Mayo endoscopic subscore of ≤ 1 [5].
    • Clinical Remission: The primary endpoint was a composite measure including both patient-reported outcomes (stool frequency and rectal bleeding) and the Mayo endoscopic subscore [4] [5].
  • Concomitant Medications: A critical aspect of the trial design was the management of corticosteroids. While their use was permitted during the 10-week induction phase, there was a mandatory taper requirement for all patients entering the 50-week maintenance phase, allowing for a clear assessment of the drug's effect without steroid interference [5].

Mechanism of Action and Signaling Pathways

This compound calcium exerts its effects through a dual mechanism of action, which is believed to contribute to both its anti-inflammatory effects in the gut and its potential for endoscopic healing.

Table 2: Dual Mechanism of Action of this compound Calcium

Mechanism Target Primary Biological Effect Potential Outcome in UC
DHODH Inhibition Dihydroorotate dehydrogenase enzyme [7] Inhibits de novo pyrimidine synthesis, reducing proliferation of activated T and B lymphocytes [3] [6] Reduces focal inflammation and immune cell attack on the intestinal mucosa.
Nurr1 Activation Nuclear receptor-related 1 (Nurr1) protein [1] [2] Modulates transcriptional pathways associated with neuroprotection and resolution of inflammation [1] [3]. Promotes repair of the intestinal epithelium and restoration of barrier function.

The following diagram illustrates how these mechanisms interact to potentially lead to endoscopic healing.

G cluster_mech Dual Mechanisms of Action Drug This compound Calcium DHODH DHODH Inhibition Drug->DHODH Nurr1 Nurr1 Activation Drug->Nurr1 Effect1 Reduced Proliferation of Activated T & B Cells DHODH->Effect1 Reduces Pyrimidine Pools Effect2 Resolution of Inflammation & Tissue Repair Signals Nurr1->Effect2 Modulates Transcription Outcome Endoscopic Healing (Mayo Endoscopic Subscore ≤1) Effect1->Outcome Decreased Focal Inflammation Effect2->Outcome Epithelial Repair & Healing

Proposed Pathway to Endoscopic Healing

Conclusion

The data from the phase 2 CALDOSE-1 trial provides compelling evidence for the efficacy of this compound calcium in promoting endoscopic healing in patients with moderate-to-severe Ulcerative Colitis. The robust trial design, featuring central blinded endoscopy reading and a corticosteroid-free maintenance period, underscores the reliability of these findings. The dose-dependent, statistically significant improvement in endoscopic healing, coupled with its well-tolerated safety profile, positions this compound calcium as a promising oral therapeutic candidate for UC.

References

Vidofludimus Biomarker Analysis: Neurofilament Light Chain Applications in Multiple Sclerosis Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Neurofilament Light Chain as a Biomarker in Multiple Sclerosis

Neurofilament Light Chain (NfL) has emerged as a promising biomarker for neurological diseases, particularly in multiple sclerosis (MS). As a structural component of axons, NfL is released into cerebrospinal fluid (CSF) and blood following neuro-axonal damage, providing a sensitive measure of neuronal injury that correlates with disease activity and treatment response in MS patients [1]. The significance of NfL stems from its neuron-specific expression and release upon axonal damage, making it a reliable indicator of ongoing neurodegeneration that can be quantified through minimally invasive blood tests [2]. This represents a substantial advancement over traditional methods that relied on invasive lumbar punctures or delayed clinical observations.

In the context of MS drug development, NfL serves as a dynamic biomarker that can detect treatment effects earlier than conventional clinical endpoints. The development of highly sensitive immunometric assays has enabled reliable quantification of NfL in blood, facilitating non-invasive monitoring of neuroaxonal injury in clinical trials [1]. For investigational therapies like vidofludimus calcium, NfL provides a pharmacodynamic biomarker that can demonstrate biological activity, inform dose selection, and potentially serve as supporting evidence for mechanism of action [3]. This application is particularly valuable in progressive forms of MS where clinical progression may be slow and measured in years, while NfL changes can be detected within weeks to months of treatment initiation.

This compound Calcium Mechanism of Action and Relevance to NfL

This compound calcium (IMU-838) is a small molecule investigational drug with a multimodal mechanism that targets multiple drivers of neurodegeneration and inflammation in MS. Its unique value proposition lies in combining direct neuroprotective, anti-inflammatory, and anti-viral effects within a single therapeutic agent [4]. This comprehensive approach is particularly relevant to the MS pathophysiology, which involves complex interactions between inflammatory processes, viral triggers (notably Epstein-Barr virus), and progressive neurodegenerative mechanisms.

The drug's mechanism involves two primary pathways that collectively address the multifaceted nature of MS:

  • Direct Neuroprotective Effects: this compound calcium potently activates the neuroprotective transcription factor Nurr1, which is involved in protection of relevant neurons from cell death [4]. Nurr1 activation mediates neuroprotection through multiple mechanisms: in microglia and astrocytes, it reduces pro-inflammatory cytokines and blocks production of direct neurotoxic agents like reactive oxygen species and nitric oxide. Enhanced Nurr1 activity in neurons mediates neuronal survival and differentiation, as well as improved neurotransmission. This pathway represents a first-in-class mechanism that may halt neurodegeneration and disability progression in MS patients.

  • Anti-inflammatory and Anti-viral Effects: this compound calcium is a known inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the metabolism of overactive immune cells and virus-infected cells [4]. By inhibiting DHODH—a key enzyme of pyrimidine de novo biosynthesis—highly metabolically active T and B immune cells experience metabolic stress, which leads to modulation of their activity and function. This selective targeting spares normal immune cells, potentially resulting in a favorable safety profile. Additionally, DHODH inhibition provides broad-spectrum anti-viral activity, including potent anti-Epstein-Barr virus effects that may suppress EBV-related T-cell activity—particularly relevant given the established link between EBV and MS pathogenesis.

The following diagram illustrates the multimodal mechanism of action of this compound calcium and its relationship to NfL reduction:

G cluster_nurr1 Neuroprotective Pathway cluster_dhodh Anti-inflammatory/Anti-viral Pathway cluster_effects Integrated Effects Vido This compound Calcium Nurr1 Nurr1 Activation Vido->Nurr1 DHODH DHODH Inhibition Vido->DHODH Micro Reduced microglial activation Nurr1->Micro NeuroT Neurotransmission improvement Nurr1->NeuroT Surv Neuronal survival & differentiation Nurr1->Surv NfLRed Reduced Neurofilament Light Chain (NfL) Micro->NfLRed NeuroT->NfLRed Surv->NfLRed Immune Immunomodulation of hyperactive T/B cells DHODH->Immune Antiviral Anti-viral effects (EBV suppression) DHODH->Antiviral Lesion Reduced MRI lesions DHODH->Lesion Inflam Decreased CNS inflammation Immune->Inflam Antiviral->Inflam CDW Reduced confirmed disability worsening NfLRed->CDW Biomarker of neuroprotection Inflam->NfLRed

Figure 1: Multimodal Mechanism of this compound Calcium and Relationship to NfL Reduction

This comprehensive mechanism of action positions this compound calcium uniquely in the MS therapeutic landscape. While most current therapies primarily target inflammatory components, this compound calcium addresses both inflammatory drivers and neurodegenerative consequences, potentially providing benefits for both relapse-associated worsening and progression independent of relapse activity (PIRA) [4]. The impact on NfL levels serves as a key biomarker bridging these mechanisms, providing quantifiable evidence of neuroprotective efficacy that correlates with clinical outcomes.

Clinical Evidence for this compound Calcium Impact on NfL

Summary of Clinical Trial Findings

The impact of this compound calcium on neurofilament light chain levels has been evaluated across multiple clinical trials in different MS populations. The most compelling evidence comes from the phase 2 EMPHASIS trial in relapsing-remitting MS (RRMS) and the phase 2 CALLIPER trial in progressive MS (PMS), with additional data expected from ongoing phase 3 ENSURE trials. The consistent reduction in NfL across these studies provides robust evidence of biological activity relevant to neuroaxonal protection.

Table 1: this compound Calcium Effects on NfL in Clinical Trials

Trial Population Dose Groups NfL Change at Week 6 NfL Change at Week 24 Key Findings
EMPHASIS (Phase 2) [5] Relapsing-Remitting MS (n=268) Pooled 30 mg & 45 mg -3% from baseline -19% from baseline Robust benefit on MRI activity; early NfL reduction
Placebo +2.5% from baseline +7% from baseline Placebo group showed NfL increase
EMPHASIS (Activity-Free Population) [5] RRMS without active inflammation This compound calcium -3% to -9% from baseline -18% from baseline Effect maintained in non-active patients
Placebo Not reported -13.5% from baseline Smaller reduction than treatment group
CALLIPER (Phase 2) [4] Progressive MS (n=467) 45 mg daily Statistically significant reduction Data expected April 2025 Positive interim analysis for NfL reduction
ENSURE (Phase 3) [4] Relapsing MS (n=2,221) 30 mg daily Ongoing trial Top-line data expected end of 2026 Positive futility analysis completed
Key Clinical Implications

The clinical evidence demonstrates several important aspects of this compound calcium's effect on NfL. First, the early reduction in NfL levels observed as early as week 6 suggests a rapid biological effect that precedes conventional clinical measures [5]. This early signal is particularly valuable in clinical trial design, potentially enabling earlier go/no-go decisions. Second, the dose-dependent response observed in the EMPHASIS trial, with similar effects for the 30 mg and 45 mg doses, informed dose selection for the phase 3 program (30 mg daily) [4].

Perhaps most notably, the persisting NfL reduction observed in the activity-free population (patients without evidence of active inflammation) suggests that this compound calcium may have biologically relevant effects beyond its focal anti-inflammatory properties [5]. This is particularly significant for progressive MS forms, where neurodegeneration may occur independently of overt inflammation. The magnitude of NfL reduction (-18% to -19% at week 24) compares favorably with other MS therapies and provides strong support for the proposed neuroprotective mechanism mediated through Nurr1 activation.

Detailed Experimental Protocols for NfL Analysis

Sample Collection and Processing Protocols

Proper sample collection and processing are critical for reliable NfL measurement. The following protocol outlines standardized procedures for blood collection, processing, and storage optimized for NfL analysis:

  • Blood Collection: Collect venous blood using standard venipuncture techniques. For serum samples, use serum separator tubes; for plasma, use EDTA tubes (preferred for NfL stability). Process samples within 2 hours of collection to prevent degradation [6]. Invert tubes gently 5-10 times to ensure proper mixing with anticoagulants without causing hemolysis.

  • Centrifugation Protocol: Centrifuge samples at 2000-2500 × g for 10 minutes at room temperature. Carefully transfer the supernatant (serum or plasma) to sterile cryovials without disturbing the buffy coat or red blood cell layer. For platelet-poor plasma, consider a second centrifugation step at 2500 × g for 10 minutes [6] [7].

  • Aliquoting and Storage: Aliquot samples into pre-labeled cryovials to avoid repeated freeze-thaw cycles. Store aliquots at -80°C in monitored freezers. Avoid frost-free freezers that undergo temperature cycling. Document freeze-thaw history for each aliquot, as NfL stability decreases with multiple cycles [6].

  • Quality Control Measures: Include hemolysis assessment for each sample, as hemoglobin interference can affect certain assays. Document sample collection-to-processing times and any deviations from protocol. Consider implementing sample quality metrics based on established laboratory standards for neurodegenerative biomarker research.

NfL Quantification Methods

Several analytical platforms are available for NfL quantification, each with specific performance characteristics. The selection of an appropriate method depends on required sensitivity, sample volume, throughput needs, and available instrumentation.

Table 2: Comparison of NfL Quantification Methods

Platform/Assay Technology Analytical Range Limit of Detection Precision (%CV) Sample Volume Key Applications

| Simoa HD-X Analyzer [1] | Digital ELISA | 0.5-500 pg/mL | 0.085 pg/mL | Intra-assay: <4.63% Inter-assay: <8.46% | 25-100 µL | Clinical trials, low-concentration detection | | Lumipulse G1200 [1] | CLIA | 5.5-5000 pg/mL | 3 pg/mL | Intra-assay: <3.25% Inter-assay: <5.50% | 50-200 µL | Clinical laboratories, high-throughput | | Cobas e801 [1] | ECLIA | 0.168-1000 pg/mL | 0.140 pg/mL | Intra-assay: <5.2% Inter-assay: <7.2% | 50-150 µL | Routine clinical use, automated | | Atellica IM Analyzer [1] | CLIA | 2.5-3000 pg/mL | 1.3 pg/mL | Intra-assay: <6.4% Inter-assay: <12.4% | 45-150 µL | Clinical diagnostics | | NF-Light ELISA [6] | ELISA | Not specified | 0.4 pg/mL | Intra-assay: <6.6% Inter-assay: <10% | 100-200 µL | Research laboratories |

The experimental workflow for NfL analysis involves several critical steps from sample preparation to data interpretation, as illustrated below:

G Sample Blood Collection (Serum/Plasma) Process Sample Processing (Centrifugation, Aliquoting) Sample->Process Storage Storage at -80°C Process->Storage Thaw Controlled Thawing (Ice or 4°C) Storage->Thaw Platform Select Analytical Platform Based on Study Requirements Thaw->Platform Assay Perform NfL Assay Following Manufacturer Protocol Platform->Assay QC Quality Control (Standards, Controls, Duplicates) Assay->QC Analysis Data Analysis (Normalization, Statistical Testing) QC->Analysis Interpret Clinical Interpretation (Age-adjusted, Longitudinal) Analysis->Interpret

Figure 2: Experimental Workflow for NfL Sample Analysis

Quality Control and Standardization Procedures

Robust quality control procedures are essential for reliable NfL measurement across longitudinal studies and multi-center trials:

  • Assay Validation: Perform full validation of NfL assays according to FDA Bioanalytical Method Validation guidelines, including precision, accuracy, linearity, and stability assessments. Establish assay performance characteristics in the specific matrix (serum or plasma) used in the study [1].

  • Inter-laboratory Standardization: Implement harmonization procedures when multiple sites are involved. Use common reference standards and control materials across sites. Conduct cross-validation studies between laboratories to minimize inter-site variability [1].

  • Longitudinal Quality Monitoring: Include quality control pools (low, medium, high NfL concentrations) in each assay run. Monitor performance using Levey-Jennings charts with established Westgard rules. Establish acceptance criteria for batch-to-batch variation (<15% CV is generally acceptable) [6].

  • Sample Exclusion Criteria: Predefine criteria for sample exclusion based on hemolysis index (>50 mg/dL hemoglobin), lipemia, or improper processing. Document all exclusions and their potential impact on study outcomes.

Data Interpretation and Normalization Strategies

Reference Ranges and Confounding Factors

Interpretation of NfL data requires consideration of several biological and technical factors that influence measured concentrations:

  • Age Adjustment: NfL levels exhibit a strong positive correlation with age in healthy individuals. Implement age-adjusted Z-scores or establish decade-specific reference ranges rather than using a single cutoff value. For clinical trials, stratification by age during randomization helps control for this confounding factor [1].

  • Renal Function: Impaired kidney function can elevate NfL levels due to reduced clearance. Assess renal function (eGFR) in study participants and consider exclusion criteria or statistical adjustment for significant renal impairment [1].

  • Body Mass Index: Higher BMI is associated with lower NfL levels, potentially due to dilution effects or metabolic factors. Document BMI and consider as a covariate in statistical models [1].

  • Comorbidities: Neurological comorbidities, recent trauma, or cerebrovascular events can elevate NfL. Implement careful medical history screening and exclusion criteria for conditions that might confound NfL interpretation.

Statistical Approaches for Clinical Trials

Appropriate statistical planning enhances the utility of NfL as a biomarker in this compound calcium clinical trials:

  • Longitudinal Analysis: Use mixed-effects models for repeated measures rather than analyzing individual timepoints separately. This approach accommodates missing data and variable timing of assessments while modeling individual trajectories of NfL change [5].

  • Dose-Response Relationships: Implement EMAX models or other nonlinear regression approaches to characterize dose-response relationships. This is particularly relevant for phase 2 dose-finding studies that inform phase 3 dose selection [4].

  • Correlation with Clinical Endpoints: Pre-specified analyses of correlation between NfL reduction and clinical endpoints (e.g., EDSS, relapse rate, MRI parameters) provide supportive evidence of validity. Use multivariable models to adjust for potential confounders in these analyses [8].

  • Handling Below Detection Limits: Establish a priori strategies for values below the limit of quantification (e.g., imputation using LOD/√2) to maintain statistical power while acknowledging analytical limitations.

Application in Drug Development Programs

The integration of NfL biomarkers into MS drug development programs follows a logical progression across development phases, with specific applications at each stage:

  • Phase 1 Studies: In first-in-human studies, include NfL as an exploratory biomarker to assess potential CNS effects and inform dose selection for later-phase trials. While healthy volunteers have stable, low NfL levels, marked elevations could signal unexpected neurotoxicity [3].

  • Phase 2 Proof-of-Concept: Implement NfL as a primary pharmacodynamic biomarker to demonstrate biological activity and establish proof-of-concept. The early NfL reduction observed in the EMPHASIS trial exemplifies this application, providing evidence of neuroprotective effects within 24 weeks [5].

  • Phase 3 Confirmatory Trials: Include NfL as a secondary endpoint to support the primary clinical outcome. Pre-specified analyses demonstrating correlation between NfL reduction and clinical benefit strengthen the evidence package for regulatory submissions [4].

  • Progressive MS Trials: In progressive MS populations, where clinical endpoints may require extended observation periods, NfL serves as a sensitive early biomarker of treatment response. The CALLIPER trial in progressive MS utilizes this approach to detect biological activity potentially preceding clinical changes [4].

The successful use of NfL as a surrogate endpoint in the accelerated approval of tofersen for SOD1-ALS establishes an important precedent for its application in neurodegenerative diseases [3]. For this compound calcium, the accumulating evidence from multiple trials positions NfL as a central biomarker in the overall development strategy, potentially supporting future regulatory submissions.

Conclusion and Future Directions

The comprehensive biomarker data for this compound calcium demonstrates a consistent pattern of NfL reduction across multiple clinical trials in different MS populations. This reproducible effect, observed as early as 6 weeks and sustained through 24 weeks of treatment, provides compelling evidence of biological activity relevant to neuroaxonal protection. The multimodal mechanism of action—combining Nurr1-mediated neuroprotection with DHODH-mediated immunomodulation and antiviral effects—represents a novel approach in MS therapeutics that is particularly relevant for addressing both inflammatory and neurodegenerative components of the disease.

Future applications of NfL in the this compound calcium development program will benefit from several advancing areas of biomarker science. The standardization of age-adjusted reference ranges and establishment of clinically meaningful change thresholds will enhance interpretability of individual patient data. Technological advances in mass spectrometry-based methods may provide orthogonal validation of immunoassay results [1]. Additionally, the combination of NfL with other emerging biomarkers, such as glial fibrillary acidic protein (GFAP), may improve diagnostic and prognostic accuracy for specific aspects of MS pathology [1].

For drug development professionals implementing NfL biomarkers in clinical trials, the methodological considerations outlined in this document provide a framework for generating high-quality, interpretable data. As the field moves toward increased use of biomarkers in regulatory decision-making, standardized approaches to NfL measurement and interpretation will be essential for cross-trial comparisons and meta-analyses. The ongoing phase 3 ENSURE program for this compound calcium, with final data expected in 2026, will provide additional evidence regarding the relationship between NfL reduction and clinical outcomes in relapsing MS [4].

References

Hematuria and Vidofludimus: Key Facts for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the essential information on hematuria occurrence and the established safety profile of vidofludimus across clinical trials.

Aspect Details from Clinical Evidence
Occurrence & Dose Relationship Historically observed at high doses (≥70 mg daily of the free acid form). Not a common finding at current clinical doses (30-45 mg) [1].
Postulated Mechanism Dose-related; potentially linked to urinary crystallization of uric acid in acidic urine at very high exposure levels [1].
Current Clinical Safety Profile In recent Phase 2/3 trials (e.g., for RRMS, PMS, COVID-19), this compound was generally safe and well-tolerated. Common AEs included hair thinning, fatigue, rash, and cystitis (UTI). No new safety signals for hematuria were reported [2] [3] [4].
Monitoring & Detection In a PSC pilot study, patients self-administered urine dipstick tests every other day for the first two weeks [5].

Recommended Experimental Monitoring Protocol

For your research protocols, you can adapt the monitoring strategy employed in the primary sclerosing cholangitis (PSC) pilot study [5]. This approach provides a practical framework for early detection.

Start Study Protocol Initiation A Lead-in Dosing Period (1 week, e.g., 15 mg once daily) Start->A B Full Treatment Dosing Period (e.g., 30 mg once daily) A->B C Intensive Urine Monitoring Phase (Weeks 1-2) B->C D Routine Monitoring Phase (Weeks 3-24) C->D After Week 2 E Adverse Event (AE) Detected C->E Hematuria Positive D->E Hematuria Positive F Follow Protocol-Specified AE Management E->F

Methodology Details:

  • Tool: Urine dipsticks for hematuria detection.
  • Frequency: Self-administered by subjects every other day during the first two weeks of the treatment phase.
  • Context: This intensive early monitoring was implemented in a single-arm, open-label pilot study for PSC where subjects received a 30 mg daily dose after a one-week lead-in at 15 mg [5].

Troubleshooting Guide & FAQ for Researchers

Q1: At what dose level was hematuria historically observed, and is it a concern at the current clinical doses?

  • A: Hematuria was observed in close temporal relationship to dosing at single doses of 210 mg and multiple daily doses of 70 mg of the this compound free acid form. The current development of this compound calcium (IMU-838) uses doses up to 45 mg daily, which were selected to stay below the exposure levels (AUC) associated with hematuria in earlier trials. Recent Phase 2 studies in multiple sclerosis and COVID-19 have reported no new safety signals concerning hematuria, indicating it is not a common finding at these doses [1] [2] [6].

Q2: What is the postulated mechanism for this compound-induced hematuria?

  • A: The available evidence suggests a dose-related mechanism. Research notes that very high doses of this compound can lead to a lowering of serum uric acid levels. It is hypothesized that urinary crystallization of uric acid in acidic urine could be the mechanism leading to hematuria at these high exposure levels [1].

Q3: What steps should I take if hematuria is detected in a study subject?

  • A: The provided workflow offers a general guideline. Your specific experimental protocol, approved by an Institutional Review Board (IRB) or Ethics Committee, must be the primary guide.
    • Confirm the Finding: Ensure proper technique was used for the urine test.
    • Clinical Correlation: Assess the subject for other potential causes (e.g., infection, strenuous exercise, menses in female subjects).
    • Follow Protocol: Adhere to the study's pre-defined procedures for managing adverse events, which may include temporary dose interruption, consultation with a nephrologist/urologist, and thorough documentation of the event's severity, duration, and relationship to the study drug.

References

Safety Profile Overview and Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the incidence of treatment-emergent adverse events (TEAEs) from key clinical trials, illustrating the safety profile of vidofludimus calcium in different patient populations.

Adverse Event Incidence in Clinical Trials

Adverse Event Placebo This compound Calcium (Any Dose) This compound Calcium (45 mg) Study Reference
Any TEAE 43% [1] 37% [1] 69.4% [2] Phase 2 EMPhASIS (RRMS), Phase 2 CALLIPER (PMS)
Serious AEs Information missing 1.6% [1] 8.1% [2] Phase 2 EMPhASIS (RRMS), Phase 2 CALLIPER (PMS)
Liver Enzyme Elevations Comparable to placebo [1] Comparable to placebo [1] No Hy's law cases [2] Phase 2 EMPhASIS (RRMS), Phase 2 CALLIPER (PMS)
Infections Comparable to placebo [1] Comparable to placebo [1] Information missing Phase 2 EMPhASIS (RRMS)
COVID-19 Information missing 9% (in open-label extension) [3] Information missing Phase 2 Open-Label Extension (RRMS)
Nasopharyngitis Information missing 6% (in open-label extension) [3] Information missing Phase 2 Open-Label Extension (RRMS)
Discontinuation due to AEs Information missing Low rate (6.4% in OLE) [3] Information missing Phase 2 Open-Label Extension (RRMS)

Key Mechanisms and Investigative Pathways

This compound calcium has a unique dual mechanism of action. Understanding these pathways is crucial for designing experiments to investigate its safety and efficacy.

Mechanism of Action Diagram

The following diagram illustrates the dual mechanism of action of this compound calcium, highlighting the pathways relevant to its efficacy and safety profile.

fam This compound Calcium Dual Mechanism of Action cluster_dhodh DHODH Inhibition Pathway cluster_nurr1 Nurr1 Activation Pathway This compound This compound DHODH_Inhibition DHODH Inhibition This compound->DHODH_Inhibition Nurr1_Activation Nurr1 Activation This compound->Nurr1_Activation Pyrimidine_Synthesis Inhibition of de novo Pyrimidine Synthesis DHODH_Inhibition->Pyrimidine_Synthesis Immune_Cells Reduced Proliferation of Activated T & B Cells Pyrimidine_Synthesis->Immune_Cells Anti_Viral Antiviral Effect ( e.g., EBV Reactivation ) Pyrimidine_Synthesis->Anti_Viral Anti_Inflammatory Anti-inflammatory Effect Immune_Cells->Anti_Inflammatory Microglia Reduced Neurotoxic Activation of Microglia Nurr1_Activation->Microglia Neuronal_Health Enhanced Neuronal Survival & Differentiation Nurr1_Activation->Neuronal_Health Neuroprotective Neuroprotective Effect Microglia->Neuroprotective Neuronal_Health->Neuroprotective

Key Experimental Findings on Safety
  • Improved Safety over Older DHODH Inhibitors: this compound is a next-generation DHODH inhibitor that is chemically distinct from teriflunomide and leflunomide. Preclinical and clinical data suggest it avoids off-target effects on kinases linked to the adverse events (diarrhea, alopecia, neutropenia, elevated liver enzymes) associated with those drugs [1] [4]. In a phase 2 rheumatoid arthritis trial, this compound showed rates of these AEs similar to placebo [4].
  • Impact on IL-17 and Immune Cells: Preclinical studies indicate that this compound inhibits IL-17 secretion from immune cells through a mechanism independent of its effect on cell proliferation, involving attenuation of STAT3 and NF-κB signaling pathways [5]. This dual immunomodulatory action (inhibiting both proliferation and cytokine production) may contribute to its efficacy and safety profile.

Experimental Protocols for Investigation

Here are detailed methodologies for key experiments cited in the literature, which you can adapt for your investigative work.

Protocol: Assessing IL-17 Inhibition in Colonic Tissue

This ex vivo protocol is based on experiments in a hapten-induced colitis rat model [5].

  • 1. Tissue Preparation: On day 5 post-colitis induction, euthanize the animal and excise the colon. Slice the colonic tissue into standardized strips (e.g., 3-4 mm in length).
  • 2. Culture Setup: Place the colonic strips in organ culture plates containing a suitable medium (e.g., RPMI 1640 with antibiotics). For stimulation, add recombinant IL-1β and IL-23 to the culture medium.
  • 3. Drug Incubation: Co-incubate the colonic strips with this compound at the desired concentration (e.g., 100 µM) and with/ without uridine (e.g., 100 µM) to probe for DHODH-independent effects.
  • 4. Sample Collection: Collect the culture supernatant after 24-48 hours of incubation.
  • 5. IL-17 Measurement: Quantify the level of IL-17 in the supernatant using a specific enzyme-linked immunosorbent assay (ELISA) kit. Compare the levels between drug-treated and control groups to determine the inhibitory effect of this compound.
Protocol: FXR Binding and Activation Assay

This protocol is based on a study that repositioned this compound as a novel FXR modulator [6].

  • 1. Protein Preparation: Express and purify the human FXR ligand-binding domain (LBD, residues 243-472) as an N-terminal 6xHis fusion protein using an E. coli expression system.
  • 2. Crystallography (Optional): For structural analysis, complex the purified FXR LBD with a molar excess of this compound and an SRC2-3 coactivator peptide. Crystallize the complex and solve the structure to confirm direct binding.
  • 3. Coregulator Binding Assay (AlphaScreen):
    • Setup: In a buffer solution, mix approximately 20-40 nM of the FXR LBD with 20-100 nM of a biotinylated coregulator peptide (e.g., SRC1-2). Add this compound at varying concentrations.
    • Detection: Add donor and acceptor beads and incubate in the dark. Measure the signal using an appropriate microplate reader to quantify the ligand-induced recruitment of the coregulator.
  • 4. Cell-Based Reporter Assay:
    • Transfection: Transfect COS-7 or 293T cells with a plasmid expressing full-length human FXR, a reporter gene (e.g., luciferase) under a promoter responsive to FXR, and a renilla control plasmid.
    • Dosing: Treat the cells with this compound across a range of concentrations (e.g., 7 points for a dose-response).
    • Analysis: After 24-48 hours, lyse the cells and measure luciferase activity. Normalize the firefly luciferase readings to the renilla control to determine FXR activation.

Frequently Asked Questions for Technical Support

Q1: How does the safety profile of this compound calcium compare to teriflunomide, the approved DHODH inhibitor for MS? A1: Clinical data suggests a distinct and potentially improved safety profile. While teriflunomide is associated with elevated liver enzymes, alopecia, and diarrhea, phase 2 trials of this compound calcium show rates of these events comparable to placebo [1] [7] [4]. This is hypothesized to be due to this compound's high selectivity for DHODH and lack of off-target kinase inhibition [4].

Q2: Are there any known drug-drug interactions with this compound calcium that researchers should be aware of? A2: One phase 2 study in rheumatoid arthritis patients noted a potential pharmacokinetic interaction between this compound and methotrexate [4]. It is advisable to design studies carefully when this compound is used in combination with other drugs, especially those metabolized by similar pathways, and to consider therapeutic drug monitoring.

Q3: What is the evidence for the neuroprotective effect of this compound calcium? A3: The neuroprotective effect is linked to its activation of the Nurr1 pathway. Preclinical data shows that this compound calcium enhances the expression of Nurr1 target genes critical for neuronal survival (e.g., BDNF) and reduces pro-inflammatory cytokines in microglia [8]. Clinically, a reduction in serum neurofilament light chain (NfL), a biomarker of axonal injury, and a slowing of thalamic atrophy have been observed in phase 2 trials [2] [8].

References

Established Clinical Dosing & Key Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the dosing regimens and key efficacy and safety findings from pivotal clinical trials. This data forms the core evidence base for current dose optimization.

Trial Name & Phase Patient Population Dosing Arms (Daily, Oral) Key Efficacy Findings Key Safety Findings

| EMPhASIS (Phase 2) [1] | Relapsing-Remitting MS (RRMS) | Placebo, 10 mg, 30 mg, 45 mg | • 30 mg & 45 mg: Significant reduction in cumulative CUA lesions at 24 weeks (1.4 and 1.7 vs 5.8 for placebo) [1]. • 10 mg: Not effective (5.9 CUA lesions) [1]. • Lowest efficacious dose established as 30 mg [1]. | • Overall: Favorable safety profile [1] [2]. • TEAEs: 37% (any dose) vs 43% (placebo) [1]. • Liver enzyme elevations and infections were similar to placebo [1]. | | CALLIPER (Phase 2) [3] [2] | Progressive MS (PPMS & naSPMS) | Placebo, 45 mg | • Reduced risk of 24-week confirmed disability worsening (CDW) [3] [4]. • 20% lower annualized thalamic brain volume loss vs placebo [3]. | • Favorable safety and tolerability profile confirmed [2]. • No new safety signals identified [2]. | | ENSURE (Phase 3) [2] | Relapsing MS (RMS) | Placebo, 30 mg | • Trials ongoing; top-line data expected by end of 2026 [2] [4]. | • Interim futility analysis passed; trials continue without changes [2]. |

FAQs & Troubleshooting for Experimental Design

Here are answers to common questions that may arise during your research.

  • Q1: What is the scientific rationale for the 30-45 mg daily dosing range? The dosing is based on a clear dose-response relationship established in the phase 2 EMPhASIS trial. Doses of 30 mg and 45 mg showed comparable and significant efficacy on multiple endpoints (including MRI lesions and serum neurofilament light chain reduction), while the 10 mg dose was ineffective. This identified 30 mg as the lowest efficacious dose, balancing maximal benefit with potential risk [1].

  • Q2: Are there any known dose-limiting toxicities? In clinical trials to date, Vidofludimus calcium has shown a favorable safety profile. However, one patent indicates that at higher doses (e.g., ≥70 mg/day), there is a risk of increased uric acid excretion leading to hematuria due to crystal formation in the urinary tract. This adverse effect was not observed at daily doses of 35 mg and below [5]. This supports the safety of the 30-45 mg clinical dose range.

  • Q3: How does the drug's mechanism influence dose selection? this compound calcium has a dual mechanism of action. It inhibits the enzyme DHODH (dihydroorotate dehydrogenase), exerting anti-inflammatory and antiviral effects, and also activates the Nurr1 pathway, which is believed to provide neuroprotective effects [2]. The 45 mg dose may be particularly relevant in progressive MS where neuroprotection is a key therapeutic goal, as suggested by the positive effects on disability and brain volume loss in the CALLIPER trial [3].

Mechanism of Action & Experimental Workflow

The diagram below illustrates the dual mechanism of this compound calcium and a high-level workflow for a typical in vitro efficacy experiment.

G VidoCa This compound Calcium (Oral Dose) DHODH_Inhibition DHODH Inhibition VidoCa->DHODH_Inhibition Nurr1_Activation Nurr1 Activation VidoCa->Nurr1_Activation AntiInflammatory Anti-Inflammatory Effects DHODH_Inhibition->AntiInflammatory Antiviral Antiviral Effects (e.g., EBV) DHODH_Inhibition->Antiviral Neuroprotective Neuroprotective Effects Nurr1_Activation->Neuroprotective MRI_Lesions ↓ MRI Lesions AntiInflammatory->MRI_Lesions Relapses ↓ Relapses AntiInflammatory->Relapses Disability ↓ Disability Progression Neuroprotective->Disability NfL ↓ Serum NfL (Biomarker) Neuroprotective->NfL

Typical In Vitro Protocol to Assess DHODH Inhibition & Immunomodulation This is a generalized protocol based on described preclinical methods [6].

  • Cell Preparation: Isolate and culture human peripheral blood mononuclear cells (PBMCs) from healthy donors.
  • Cell Stimulation: Activate the PBMCs using a mitogen like phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies to induce proliferation and cytokine production.
  • Compound Treatment: Co-treat the activated PBMCs with a concentration range of this compound calcium (e.g., 0.1 nM - 10 µM). Include a vehicle control and a reference control (e.g., Teriflunomide).
  • Proliferation Assay: After 72-96 hours, measure T-cell proliferation using a standard assay like [³H]-thymidine incorporation or a colorimetric method (e.g., MTT).
  • Cytokine Analysis: Collect culture supernatants after 24-48 hours. Quantify the levels of key pro-inflammatory cytokines (e.g., IL-17, IFN-γ) using ELISA or a multiplex bead-based assay.
  • Data Analysis: Calculate IC₅₀ values for the inhibition of proliferation and cytokine secretion. Compare the potency and efficacy of this compound calcium to the reference compound.

Key Takeaways for Researchers

  • Established Dose Range: For relapsing MS, the optimal dose is 30 mg once daily. For progressive MS, the 45 mg once daily dose is under investigation, showing promise for impacting disability progression [1] [3] [2].
  • Robust Safety Profile: The drug has demonstrated a favorable safety and tolerability profile in trials, with low discontinuation rates and no significant hepatotoxicity signal in the studied doses [1] [2] [4].
  • Unique Dual Mechanism: The combination of DHODH inhibition (anti-inflammatory/antiviral) and Nurr1 activation (neuroprotective) distinguishes it from other DHODH inhibitors and may be central to its efficacy in both relapsing and progressive disease [2].

References

Clinical Safety and Liver Enzyme Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key liver safety findings from clinical trials of vidofludimus calcium (IMU-838).

Trial / Phase Patient Population Dosing & Duration Findings on Liver Safety
COMPONENT (Phase 2) [1] Rheumatoid Arthritis (on methotrexate) 35 mg once daily for 13 weeks "Similar rates of... elevated liver enzymes" compared to placebo.
EMPhASIS (Phase 2) [2] Relapsing-Remitting Multiple Sclerosis 30 mg or 45 mg once daily for 24 weeks "No increased incidence of hepatic... treatment-emergent adverse events" versus placebo.
CALLIPER (Phase 2) [3] Progressive Multiple Sclerosis 45 mg once daily for up to 120 weeks "No new safety signals were identified." "No Hy's law range cases regarding elevations of liver enzymes were observed."
Program-Level Data [4] ~2,700 human subjects across trials Up to 50 mg daily "Absence of hepatotoxicity signals."

Experimental Monitoring Protocol

For researchers conducting preclinical or clinical studies, here is a detailed protocol for monitoring hepatotoxicity based on established clinical trial methodologies.

1. Objective: To evaluate the potential for this compound calcium to cause drug-induced liver injury (DILI) by monitoring standard serum liver enzymes and bilirubin.

2. Key Biomarkers and Measurements:

  • Primary Serum Enzymes:
    • Alanine Aminotransferase (ALT)
    • Aspartate Aminotransferase (AST)
  • Additional Parameters:
    • Alkaline Phosphatase (ALP)
    • Total Bilirubin (TB)
  • Calculated Thresholds for Monitoring:
    • Hy's Law: A clinical warning sign for potential severe liver injury, characterized by:
      • ALT or AST > 3 times the Upper Limit of Normal (ULN)
      • AND TB > 2x ULN
    • Temple's Corollary: Isolated ALT or AST elevations > 3x ULN without elevated bilirubin are more common and often less severe, but still require close monitoring [1].

3. Sample Collection and Analysis Workflow:

Start Baseline Assessment BloodDraw Collect Blood Sample Start->BloodDraw Centrifuge Centrifuge Sample (~2000g for 10 min at 5°C) BloodDraw->Centrifuge Plasma Collect Plasma Centrifuge->Plasma Store Store Plasma at -20°C Plasma->Store Analyze Analyze ALT, AST, ALP, TB Store->Analyze Evaluate Evaluate Results vs. Thresholds Analyze->Evaluate Decision Results within normal range? Evaluate->Decision Continue Continue Monitoring Per Protocol Decision->Continue Yes Flag Flag Potential DILI (Assess for Hy's Law) Decision->Flag No

4. Frequency and Timing:

  • Collect baseline levels before administering the first dose.
  • Follow-up collections should be performed at regular intervals (e.g., every 6 weeks, as done in the EMPhASIS trial [2]) and at the end of the treatment period.

Frequently Asked Questions (FAQs)

Q1: How does this compound calcium's liver safety profile compare to teriflunomide, the approved DHODH inhibitor? A1: Preclinical and clinical data suggest this compound calcium has a more favorable profile. It is a next-generation, highly selective DHODH inhibitor designed to avoid off-target kinase interactions believed to contribute to the hepatotoxicity and other side effects (like alopecia and neutropenia) associated with teriflunomide [1] [2] [5]. Clinical trials have confirmed an "absence of hepatotoxicity signals," which distinguishes it from other oral MS treatments [4].

Q2: Was any liver toxicity observed at very high doses in early-phase studies? A2: In early Phase 1 studies with a different formulation (this compound free acid), adverse events of hematuria (blood in urine) were observed at high single doses (≥210 mg) or repeated daily doses (70 mg). This effect was not linked to hepatotoxicity but was speculated to be related to urinary crystallization due to lowered serum uric acid levels. These doses far exceed those used in later-phase clinical trials (30-45 mg) [6].

Q3: Is there a known pharmacokinetic interaction between this compound and methotrexate that could affect the liver? A3: Yes. The COMPONENT study in rheumatoid arthritis patients on a background of methotrexate reported "a potential pharmacokinetic interaction between this compound and methotrexate." While the study still found a safety profile similar to placebo, researchers should be aware of this potential interaction when designing studies involving combination therapies [1].

The available evidence indicates that this compound calcium has a low risk of hepatotoxicity. Standard liver function monitoring remains a necessary and sufficient precaution for clinical trials.

References

Vidofludimus: Target Mechanisms & Assay Overview

Author: Smolecule Technical Support Team. Date: February 2026

Your experimental approach and optimization will depend heavily on your target of interest. The table below summarizes the two primary mechanisms.

Target Mechanism of Action Primary Assay Types Key Measurable Outcomes

| DHODH Inhibition [1] [2] | Blocks de novo pyrimidine synthesis, selectively impacting rapidly dividing cells like activated lymphocytes [1]. | - T-cell proliferation assays

  • Cytokine release (e.g., IL-17, IFN-γ)
  • Antiviral activity assays [3] [2] | - Inhibition concentration (IC50)
  • Cell viability (CC50)
  • Selectivity Index (SI = CC50/IC50) [3] | | Nurr1 Activation [4] [5] | Binds an allosteric surface pocket, inducing dimer dissociation and coregulator displacement [4] [5]. | - Reporter gene assays
  • Coregulator interaction assays (e.g., HTRF/AlphaScreen)
  • Dimerization assays (e.g., HTRF, ITC) [4] [5] | - Effective concentration (EC50)
  • Binding affinity (Kd)
  • % Activation relative to control |

To better understand how these mechanisms fit into an experimental workflow, the following diagram outlines the key pathways and assessment methods:

G cluster_dhodh DHODH Inhibition Pathway cluster_nurr1 Nurr1 Activation Pathway Vidofludimus This compound DHODH_Inhibition Inhibits DHODH Enzyme This compound->DHODH_Inhibition Nurr1_Binding Binds Allosteric Pocket on Nurr1 This compound->Nurr1_Binding Pyrimidine_Synthesis Blocks de novo Pyrimidine Synthesis DHODH_Inhibition->Pyrimidine_Synthesis Lymphocyte_Effect Impacts Activated Lymphocytes Pyrimidine_Synthesis->Lymphocyte_Effect Assay_DHODH Assessment Methods: • T-cell Proliferation • Cytokine Release (IL-17, IFN-γ) • Antiviral Activity • Cell Viability Assays Lymphocyte_Effect->Assay_DHODH Dimer_Dissociation Induces Dimer Dissociation (Nurr1 homodimer, Nurr1-RXR heterodimer) Nurr1_Binding->Dimer_Dissociation Coregulator_Release Triggers Coregulator Displacement (NCOR1, SMRT, NCoA6) Dimer_Dissociation->Coregulator_Release Assay_Nurr1 Assessment Methods: • Reporter Gene Assays • Dimerization Assays (HTRF, ITC) • Coregulator Assays (HTRF) Coregulator_Release->Assay_Nurr1


Experimental Protocols & Optimization Guides

Here are detailed methodologies and optimization tips for key assays based on published research.

DHODH Inhibition: T-cell Proliferation & Cytokine Assays

This protocol assesses the immunomodulatory effects of this compound by measuring its impact on T-cell function [2].

Detailed Protocol:

  • Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) from whole blood.
  • Stimulation: Activate T-cells within the PBMC culture using a stimulant like phytohemagglutinin (PHA) [1].
  • Compound Treatment: Co-treat the activated cells with a dilution series of this compound. A typical concentration range for DHODH inhibition is from nanomolar to low micromolar. Include a critical control: Treat parallel samples with an excess of uridine (e.g., 100 µM) to confirm that the observed effects are due to pyrimidine depletion and are specifically rescued by the salvage pathway [3].
  • Proliferation Measurement: After 48-72 hours, measure proliferation using a standard method like 3H-thymidine incorporation or a CFSE dilution assay.
  • Cytokine Analysis: After 24-48 hours, collect cell culture supernatants. Measure the concentration of specific cytokines like IL-17 and IFN-γ using ELISA or a multiplex bead-based assay [2].

Troubleshooting Common Issues:

Issue Possible Cause Solution
High cytotoxicity at low concentrations Off-target effects or contaminated compound. Check compound purity. Use the uridine rescue control; if viability is not restored, the cytotoxicity may be off-target.
Low potency in cytokine inhibition Cell stimulation is too strong, overwhelming DHODH inhibition. Titrate the concentration of the T-cell stimulant (e.g., PHA) to find an optimal level for observing inhibitory effects.
High variability in proliferation data Inconsistent cell activation or seeding. Ensure PBMCs are from a healthy donor and are activated uniformly. Use technical replicates.
Nurr1 Activation: Reporter Gene Assay

This is a primary method to quantify the agonist activity of this compound on Nurr1 [4] [5].

Detailed Protocol:

  • Plasmids: Co-transfect mammalian cells (e.g., COS-7, HEK-293T) with:
    • A plasmid expressing the Nurr1 ligand-binding domain (LBD) fused to a Gal4 DNA-binding domain (Gal4-Nurr1).
    • A reporter plasmid containing a firefly luciferase gene under the control of Gal4 response elements.
    • A control plasmid (e.g., renilla luciferase under a constitutive promoter) for normalization.
  • Compound Treatment: 24 hours post-transfection, treat cells with a dilution series of this compound. Reported effective concentrations (EC50) are in the sub-micromolar range (e.g., ~0.4 µM) [4] [5].
  • Incubation & Lysis: Incubate for an additional 18-24 hours, then lyse the cells.
  • Measurement: Measure firefly and renilla luciferase activities using a dual-luciferase reporter assay system.
  • Data Analysis: Normalize firefly luciferase readings to renilla luciferase. Plot normalized luciferase activity against the log of compound concentration to calculate EC50 and % activation.

Troubleshooting Common Issues:

Issue Possible Cause Solution
High constitutive activity of Nurr1 Inherent property of the receptor, making agonist effects hard to detect [4]. Use a low amount of Gal4-Nurr1 plasmid during transfection to reduce background signal.
No response or weak response to this compound Incorrect plasmid design or low transfection efficiency. Verify plasmid constructs by sequencing. Optimize transfection protocol and check efficiency. Use a known positive control if available.
Poor data curve fit Insufficient data points around the EC50 or high well-to-well variability. Use a tighter dilution series around the expected EC50. Increase the number of replicates.
Nurr1 Binding: Coregulator Interaction Assay (HTRF)

This assay characterizes the mechanism of action by measuring how this compound affects the interaction between Nurr1 and its coregulator proteins [4] [5].

Detailed Protocol:

  • Protein & Peptides: Use a purified, tagged Nurr1 LBD (e.g., Tb3+-cryptate labeled as FRET donor). Use fluorescein-labeled coregulator peptides (e.g., NCOR1, SMRT, NCoA6) as FRET acceptors.
  • Reaction Setup: In a low-volume assay plate, mix the Nurr1 LBD with the coregulator peptide in the presence of a dilution series of this compound.
  • Incubation: Allow the reaction to reach equilibrium (e.g., 1-2 hours at room temperature).
  • Reading: Measure the HTRF signal (ratio of emission at 665 nm to 620 nm). Ligand binding that displaces a coregulator will result in a decrease in the FRET signal.

Troubleshooting Common Issues:

Issue Possible Cause Solution
Low signal-to-noise ratio Protein or peptide concentration is suboptimal. Perform a checkerboard titration of Nurr1 LBD and coregulator peptide concentrations to find the optimal pair.
High background signal Non-specific binding. Include a control with an unlabeled competing peptide to confirm signal specificity. Optimize buffer conditions (e.g., add NaCl, CHAPS).
Inconsistent displacement Peptide degradation or unstable protein. Prepare fresh peptide stocks and ensure protein is properly stored and handled.

Key Technical Considerations for Your Experiments

  • Cellular Uptake: this compound is an orally administered drug with favorable pharmacokinetics, including good absorption and a half-life of ~30 hours, supporting once-daily dosing in clinical settings [1]. This suggests good cellular permeability in in vitro systems.
  • Target Engagement Validation: When studying Nurr1, consider using mutagenesis to validate the binding site. Research indicates that mutations like I500F and H372F in an allosteric surface pocket can alter the potency of this compound, providing a tool to confirm on-target activity [4] [5].
  • Off-Target Profiling: Be aware that this compound has been identified as a ligand for other nuclear receptors, such as the Farnesoid X receptor (FXR) [6]. Depending on your cell type and model, these off-target activities could contribute to your experimental results.

References

Solubility Profile & Preparation Methods

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key solubility data and recommended preparation methods for vidofludimus.

Property Details Source / Context
Aqueous Solubility Insoluble in water [1]. Selleckchem product documentation [1].
Solubility in DMSO 100 mg/mL (281.4 mM). Note: Moisture-absorbing DMSO reduces solubility; use fresh DMSO [1]. Selleckchem product documentation [1].
Solubility in Ethanol 1 mg/mL [1]. Selleckchem product documentation [1].
In Vivo Formulation (Clear Solution) 5 mg/mL in 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O [1]. Validated formulation for animal studies [1].

Experimental Protocols for Solution Preparation

Here are detailed methodologies for preparing this compound solutions for different experimental applications.

Preparation of 100 mg/mL DMSO Stock Solution

This concentrated stock is suitable for in vitro studies.

  • Weigh 100 mg of this compound.
  • Add 1 mL of fresh, anhydrous DMSO.
  • Mix thoroughly by vortexing or gentle sonication until the solid is completely dissolved, resulting in a clear solution.
  • Store the stock solution in aliquots at the recommended temperature to avoid freeze-thaw cycles and minimize water absorption [1].
Preparation of Clear Solution for Animal Dosing

This protocol is for preparing a homogeneous, clear solution suitable for administration in animal studies.

  • Prepare DMSO Stock: Start with a 100 mg/mL DMSO stock solution.
  • Add Solvents Sequentially:
    • To a 1 mL final volume, add 50 µL of the DMSO stock solution.
    • Add 400 µL of PEG300 and mix evenly until clear.
    • Add 50 µL of Tween-80 to the mixture and mix evenly until clear.
    • Add 500 µL of double-distilled water (ddH₂O) and mix thoroughly [1].
  • Use Immediately: The mixed solution should be used immediately for optimal results and stability [1].

Troubleshooting Guide & FAQs

Q1: My this compound solution is cloudy or has precipitate. What should I do? A cloudly solution or precipitate often indicates solvent incompatibility or that the DMSO has absorbed moisture.

  • For in vitro work: Ensure you are using fresh, anhydrous DMSO. Gently warming the solution to 37°C and vortexing can help re-dissolve the compound.
  • For in vivo dosing: Double-check that you are adding the solvents in the specified order (DMSO → PEG300 → Tween-80 → ddH₂O) and mixing thoroughly after each addition. Do not deviate from the protocol [1].

Q2: Are there alternative formulations if the standard one is not suitable for my model? Yes, a homogeneous suspension is an alternative for oral gavage in animal studies.

  • Formulation: Suspend this compound directly in a 0.5% Carboxymethylcellulose sodium salt (CMC-NA) solution.
  • Preparation: Add the compound to the CMC-NA solution and use a homogenizer to create a uniform suspension at the desired concentration (e.g., ≥5 mg/mL) [1].

Q3: What is the mechanism of action of this compound? this compound is an orally active, potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), with a reported IC₅₀ of 134 nM for the human enzyme [2] [1] [3]. DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway. The following diagram illustrates how its inhibition leads to the immunomodulatory and antiviral effects under investigation.

G A This compound B Inhibits DHODH A->B C Blocks de novo Pyrimidine Synthesis B->C D Rapidly Proliferating Lymphocytes (T cells, B cells) C->D E Viral Replication (RNA viruses) C->E F Cell Cycle Arrest Reduced Pro-inflammatory Cytokines (e.g., IL-17) D->F G Inhibition of Viral Replication E->G

The experimental workflow for preparing and applying this compound in research typically follows these key stages:

G Start Weigh this compound Decision Determine Application Start->Decision InVitro For In Vitro Studies Decision->InVitro   InVivo For In Vivo Studies Decision->InVivo   Prep1 Dissolve in fresh, anhydrous DMSO (100 mg/mL stock) InVitro->Prep1 Prep2 Follow clear solution protocol: DMSO → PEG300 → Tween-80 → ddH₂O InVivo->Prep2 Use1 Dilute stock in cell culture medium for assays Prep1->Use1 Use2 Administer homogeneous solution immediately Prep2->Use2

References

Vidofludimus Calcium (IMU-838) Researcher Fact Sheet

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core characteristics of vidofludimus calcium for quick reference.

Aspect Details
Drug Name This compound calcium (development code: IMU-838) [1] [2]

| Mechanism of Action | Primary: Highly selective inhibitor of human dihydroorotate dehydrogenase (DHODH) [3] [4]. Secondary: Activator of the neuroprotective transcription factor Nurr1 [1] [5]. | | Primary Biological Consequences | - Immunomodulation: Reduces proliferation of activated T-lymphocytes and production of pro-inflammatory cytokines (e.g., IL-17, IFN-γ) [3] [4].

  • Antiviral: Depletes pyrimidine pools, inhibiting replication of viruses like SARS-CoV-2 and Hepatitis E Virus (HEV) [6] [7].
  • Neuroprotection: Potential to reduce neuronal damage and slow disease progression in MS models [1] [5]. | | Recommended Phase 3 Dosage | 45 mg once daily (for Multiple Sclerosis) [5] | | Key Pharmacokinetic Properties | - Half-life: ~30 hours [8]
  • Time to steady-state: ~6-8 days [8]
  • Food Effect: None identified [8]
  • Metabolism: Primarily via CYP2C8, with a minor contribution from CYP2C9 [8] |

Experimental Protocols & Key Considerations

For researchers designing studies involving this compound calcium, the following experimental findings and methodologies are critical.

DHODH Inhibition Assay

This protocol is foundational for confirming the drug's primary mechanism of action.

  • Objective: To evaluate the potency of this compound calcium in inhibiting human DHODH.
  • Methodology: In vitro assay using isolated human DHODH enzyme. The inhibition of dihydroorotate (DHO) oxidation is measured and compared to a control (e.g., teriflunomide) [4].
  • Key Data: this compound calcium is 2.6 times more potent in inhibiting human DHODH compared to teriflunomide [4].
T-Lymphocyte Proliferation and Cytokine Release

This assay tests the functional immunomodulatory effect of the drug.

  • Objective: To assess the impact of this compound calcium on the proliferation and function of activated immune cells.
  • Methodology:
    • Isolate human peripheral blood mononuclear cells (PBMCs).
    • Stimulate cells with a mitogen (e.g., phytohemagglutinin - PHA) to activate them.
    • Co-incubate with varying concentrations of this compound calcium.
    • Measure outcomes:
      • Proliferation: Using a cell viability or tracer assay.
      • Cytokine Production: Quantify levels of IL-17 and IFN-γ in the supernatant via ELISA or multiplex immunoassays [3] [4].
  • Key Data: this compound calcium demonstrates strong, dose-dependent inhibition of T-cell proliferation and cytokine secretion, showing greater efficacy than teriflunomide in preclinical models [4].
In Vivo Efficacy in EAE Model

The Experimental Autoimmune Encephalomyelitis (EAE) model is a standard for studying potential MS treatments.

  • Objective: To evaluate the efficacy of this compound calcium in a preclinical model of multiple sclerosis.
  • Methodology: Induce EAE in rodents (e.g., rats). Administer this compound calcium either prophylactically (before disease onset) or therapeutically (after symptoms appear). Monitor and score disease severity (e.g., cumulative disease scores) and analyze tissue for T-cell infiltration and cytokine levels [5] [4].
  • Key Data: Treatment results in a dose-dependent inhibition of cumulative disease scores and reduces T cell infiltration into the central nervous system [5] [4].
  • Critical Consideration: The potency of this compound calcium for rodent DHODH is significantly lower than for human DHODH (7.5 times lower for rat, 64.4 times lower for mouse). This must be accounted for when designing animal studies and extrapolating doses for human trials [4].

Troubleshooting & Frequently Asked Questions (FAQs)

Q1: What are the critical safety profiles to monitor in preclinical and clinical studies? A1: Based on clinical data up to 5.5 years, this compound calcium has demonstrated a favorable safety and tolerability profile, often similar to placebo [3] [1] [2]. However, you should be aware of:

  • Historical Formulation Issue: Early, high doses (≥70 mg/day) of a previous this compound free-acid formulation were associated with hematuria in healthy subjects [8]. This has informed the selection of lower, safer doses in current clinical trials (e.g., 45 mg).
  • Liver Function: Unlike first-generation DHODH inhibitors (leflunomide/teriflunomide), clinical trials have not shown higher rates of elevated liver enzymes with this compound calcium [3].
  • Drug Interactions: A potential pharmacokinetic interaction with methotrexate was observed in a rheumatoid arthritis trial, though the specifics were not detailed. Monitoring is advised when used in combination [3].

Q2: Does the drug have antiviral properties relevant for repurposing research? A2: Yes. Research has identified that this compound calcium exerts broad-spectrum antiviral activity by depleting the host's pyrimidine nucleotide pool [6] [7].

  • Against SARS-CoV-2: A phase 2 trial in hospitalized COVID-19 patients found it safe and associated with a shorter time to clinical improvement, especially when started early [7] [9].
  • Against Hepatitis E Virus (HEV): A drug repurposing screen identified it as a potent candidate. It inhibits HEV replication, including ribavirin treatment failure-associated mutants, and works synergistically with IFN-α [6].

Q3: What is the significance of the Nurr1 activation pathway? A3: Beyond DHODH inhibition, this compound calcium is a first-in-class activator of the Nurr1 pathway [1] [5]. This is a key differentiator, as it suggests a direct neuroprotective effect.

  • Research Implications: This mechanism may contribute to reducing neurodegeneration and slowing disability progression in diseases like multiple sclerosis, independent of its anti-inflammatory effects [5].
  • Experimental Evidence: In the phase 2 CALLIPER trial for progressive MS, treatment was associated with statistically significant confirmed disability improvement and reduced worsening, supporting the neuroprotective hypothesis [5].

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the core concepts discussed in this guide.

cluster_pathway This compound Calcium Dual Mechanism of Action cluster_dhodh DHODH Inhibition Pathway cluster_nurr1 Nurr1 Activation Pathway VC This compound Calcium (IMU-838) DHODH Inhibits DHODH Enzyme VC->DHODH Nurr1 Activates Nurr1 Transcription Factor VC->Nurr1 Pyrimidine Depletes Pyrimidine Pool DHODH->Pyrimidine Immune Reduces T-cell Proliferation & Pro-inflammatory Cytokines (IL-17, IFN-γ) Pyrimidine->Immune Antiviral Inhibits Viral Replication (SARS-CoV-2, HEV) Pyrimidine->Antiviral Neuro Direct & Indirect Neuroprotective Effects Nurr1->Neuro Microglia Reduces Microglial Activation Nurr1->Microglia

cluster_workflow In Vitro T-cell Assay Workflow cluster_outcomes Start Isolate Human PBMCs A Stimulate with PHA (T-cell Activation) Start->A B Add this compound Calcium (Dose-Response) A->B C Incubate B->C D Measure Key Outcomes C->D O1 Cell Proliferation (e.g., Tritiated Thymidine Uptake) O2 Cytokine Secretion (ELISA for IL-17, IFN-γ)

Advisory Notes

  • Species Specificity: The significantly lower potency of this compound calcium for rodent DHODH necessitates careful dose calibration in animal models to ensure human-relevant pathway engagement [4].
  • Ongoing Clinical Trials: As of late 2025, top-line data from the twin phase 3 ENSURE trials in relapsing multiple sclerosis are expected by the end of 2026. Researchers should monitor these results for the latest efficacy and safety findings [5] [2].

References

Vidofludimus resistance mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Vidofludimus Mechanisms of Action

Mechanism of Action Target Description Experimental Evidence Key Findings
DHODH Inhibition [1] [2] Mitochondrial enzyme; rate-limiting step in de novo pyrimidine synthesis [1]. In vitro studies on activated immune cells; clinical trials in RRMS (Phase 2 EMPhASIS) [1] [3]. Reduces proliferation of highly activated lymphocytes; 70% reduction in brain lesions vs. placebo in RRMS [3].
Nurr1 Activation [4] [5] Neuroprotective transcription factor; constitutively active [5]. HTRF assays, ITC, reporter gene assays, MD simulations [5]. Agonist (EC50 ~0.4 µM); induces dimer dissociation & corepressor release [5].
NDM-1 Inhibition [6] [7] New Delhi Metallo-β-lactamase-1, a bacterial enzyme conferring antibiotic resistance [6]. Structure-based virtual screening, enzyme inhibition assays, in vivo mouse infection models [6] [7]. Competitively inhibits hydrolysis; restores meropenem activity in NDM-1+ E. coli [6].

Experimental Protocols for Key Assays

For researchers investigating the function and efficacy of this compound, here are detailed methodologies for key experiments cited in the literature.

Protocol 1: Assessing DHODH Inhibition in Immune Cells

This protocol is based on the fundamental mechanism that this compound selectively affects highly activated lymphocytes by inhibiting DHODH [1].

  • Cell Stimulation: Isolate human peripheral blood mononuclear cells (PBMCs) from whole blood. Stimulate the cells with a mitogen like phytohemagglutinin (PHA) to induce high metabolic activation [1].
  • Drug Treatment: Co-incubate stimulated PBMCs with this compound calcium (IMU-838). A dose range of 0.1 to 10 µM is recommended for in vitro studies.
  • Readout - Cytokine Measurement: After 24-48 hours, collect cell culture supernatant. Measure the levels of key pro-inflammatory cytokines (e.g., IL-17 and IFN-γ) using ELISA or a multiplex immunoassay. This compound treatment should show a potent, dose-dependent inhibition of cytokine release [1] [2].
  • Readout - Proliferation Assay: Use a standardized assay like [3H]-thymidine incorporation or CFSE dilution to measure T-cell proliferation. Expect a significant reduction in proliferation in treated samples compared to stimulated, untreated controls [1].
Protocol 2: Evaluating NDM-1 Inhibition and Antibiotic Restoration

This protocol outlines the methods used to discover and validate this compound as an NDM-1 inhibitor, which can be adapted for follow-up studies [6] [7].

  • Enzyme Inhibition Assay:

    • Reagents: Purified NDM-1 enzyme (commercially available) and nitrocefin, a chromogenic β-lactam antibiotic that changes color upon hydrolysis.
    • Procedure: In a buffer containing Zn2+, mix NDM-1 with varying concentrations of this compound. Initiate the reaction by adding nitrocefin.
    • Measurement: Monitor the absorbance at 482 nm over time. Calculate the inhibition rate and IC50 (50% inhibitory concentration). One study reported an IC50 of 13.8 µM and a 93.3% inhibition rate at 10 µg/ml [6].
  • Checkerboard Microdilution Assay:

    • Procedure: In a 96-well plate, create a two-dimensional dilution series of meropenem and this compound. Inoculate each well with a standardized suspension of an NDM-1-positive E. coli strain.
    • Analysis: Incubate and determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI). An FICI of ≤0.5 indicates synergy. A study showed a 16-fold reduction in meropenem MIC (from 64 µg/ml to 4 µg/ml) when combined with this compound [6].

The following workflow diagram illustrates the key experimental steps for evaluating NDM-1 inhibition:

Start Start NDM-1 Inhibition Assay Step1 Enzyme Inhibition Assay Start->Step1 Step2 Checkerboard Microdilution Start->Step2 Step1A Mix purified NDM-1 enzyme with this compound Step1->Step1A Step1B Add chromogenic substrate (nitrocefin) Step1A->Step1B Step1C Monitor absorbance at 482nm over time Step1B->Step1C Step1D Calculate IC50 and inhibition rate Step1C->Step1D Result1 Result: Direct enzyme inhibition confirmed Step1D->Result1 Step2A Create 2D dilution of meropenem and this compound Step2->Step2A Step2B Inoculate with NDM-1-positive E. coli Step2A->Step2B Step2C Incubate and determine Minimum Inhibitory Concentration (MIC) Step2B->Step2C Step2D Calculate Fractional Inhibitory Concentration Index (FICI) Step2C->Step2D Result2 Result: Synergistic effect with antibiotic confirmed Step2D->Result2

Key Insights for Researchers

  • No Reported Resistance: As of the latest publications, there are no documented cases of bacteria or human cells developing resistance to this compound. This is a distinct advantage for its development.
  • Differentiated Safety Profile: this compound has a clean safety and tolerability profile in clinical trials, with low discontinuation rates and no evidence of increased liver enzymes, infections, or other side effects often associated with the DHODH inhibitor teriflunomide [3] [4] [8]. This suggests its binding to DHODH is highly specific.
  • Neuroprotective Potential: Beyond its anti-inflammatory role, evidence from the phase 2 CALLIPER trial in progressive MS shows trends in reducing disability progression, even in patients without active inflammation on MRI. This supports its neuroprotective mechanism via Nurr1 activation [4] [8].

References

Vidofludimus laboratory parameter monitoring

Author: Smolecule Technical Support Team. Date: February 2026

Laboratory Parameter Monitoring Guide

The table below summarizes key laboratory parameters to monitor based on available clinical trial data.

Parameter Recommended Monitoring Rationale & Clinical Findings
Urinalysis (Hematuria) Baseline & periodic monitoring; increased vigilance at higher doses. Dose-related, transient hematuria observed at high doses (≥70 mg of previous free acid form) in early studies [1].

| Liver Enzymes (ALT, AST) | Baseline & periodic monitoring. | No clear increase vs. placebo in phase 2 RRMS trials [2]. Monitoring is a standard precaution for immunomodulatory drugs. | | Serum Uric Acid | Consider baseline check. | High doses in early phase 1 trials were associated with lowered serum uric acid levels [1]. | | Complete Blood Count (CBC) | Baseline & periodic monitoring. | No clear increase in neutropenia or infections vs. placebo in phase 2 trials [2]. A similar drug (teriflunomide) can cause neutropenia. |

Mechanisms of Action & Experimental Context

Understanding vidofludimus's mechanisms of action provides crucial context for its safety profile and ongoing research.

This compound calcium (IMU-838) has a dual mechanism of action [3]:

  • DHODH Inhibition: As a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), it blocks the de novo synthesis of pyrimidines, which are essential for the rapid proliferation of activated immune cells (lymphocytes). This provides an anti-inflammatory effect [1].
  • Nurr1 Activation: It also acts as an activator of the Nurr1 pathway, which is believed to provide direct and indirect neuroprotective effects, a property that differentiates it from other DHODH inhibitors like teriflunomide [3].

This distinct profile may explain its favorable safety and tolerability in clinical trials, with an adverse event profile similar to placebo and without the elevated liver enzyme or neutropenia concerns associated with teriflunomide [2] [3].

Key Considerations for Researchers

  • Dose Dependency: Laboratory abnormalities, particularly hematuria, appear to be dose-dependent [1]. The clinical development program has since progressed with doses at or below 45 mg daily, which have demonstrated a favorable safety profile [2] [4].
  • Ongoing Research: this compound is currently in Phase 3 clinical trials for relapsing multiple sclerosis (the ENSURE program) [4]. The most comprehensive and final laboratory monitoring guidelines will be established upon completion of these trials and any subsequent regulatory review.

References

Hepatic Safety Profile: Data Summary

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key hepatic safety data from clinical trials of Vidofludimus calcium (IMU-838).

Trial Phase / Type Patient Population Dosing Liver Enzyme Elevation Incidence Notes & References
Phase 2 (EMPhASIS) Relapsing-Remitting Multiple Sclerosis (RRMS) 10 mg, 30 mg, or 45 mg once daily for 24 weeks Comparable to placebo [1]
Open-Label Extension (OLE) RRMS patients from Phase 2 Primarily 30 mg once daily 0.01 events per treatment year [2] Data covered 962 treatment years.
Phase 1 (MAD) Healthy Male Subjects 30-50 mg daily No significant liver-related safety signals [3]

Frequently Asked Questions (FAQs)

  • Q1: What is the clinical evidence regarding the risk of drug-induced liver injury (DILI) with this compound? A1: Across multiple studies, including a 24-week placebo-controlled Phase 2 trial and a long-term open-label extension, the incidence of liver enzyme elevations in patients taking this compound calcium was comparable to or lower than that of the placebo group. In the long-term extension study, the rate of liver-related adverse events was very low (0.01 per treatment year) [1] [2]. This suggests a low risk of DILI.

  • Q2: Are there any specific monitoring requirements for liver function during clinical trials with this compound? A2: Yes, standard safety monitoring is implemented. Although not explicitly detailed in the provided results, typical protocols in such trials include regular blood tests to measure liver enzymes (e.g., ALT, AST) and bilirubin at baseline and throughout the treatment period [1].

  • Q3: How does the hepatic safety of this compound compare to Teriflunomide, another DHODH inhibitor? A3: Preclinical studies indicate that this compound does not have off-target effects on kinases, which have been linked to adverse events like liver enzyme elevations with Teriflunomide [1]. Clinical data shows that the incidence of liver enzyme elevations with this compound is comparable to placebo, which may indicate a potential safety advantage [1].

Troubleshooting Guides

Issue: Observation of elevated liver enzymes in a subject during a this compound trial.

This guide outlines a systematic workflow for investigating this event.

Hepatic_Safety_Workflow Start Elevated Liver Enzymes Observed Step1 1. Verify & Grade Abnormality (Assess CTCAE criteria) Start->Step1 Step2 2. Review Concomitant Medications (OTCs, herbal supplements) Step1->Step2 Step3 3. Rule Out Other Etiologies (Viral hepatitis, alcohol, etc.) Step2->Step3 Step4 4. Correlate with PK/PD Data (Check drug exposure levels) Step3->Step4 Decision Relationship to Study Drug? Step4->Decision Action1 Action: Continue Monitoring Per Protocol Decision->Action1 Unlikely Action2 Action: Dose Adjustment/ Temporary Hold Decision->Action2 Possible Action3 Action: Permanently Discontinue Dosing Decision->Action3 Probable/Likely Report Report as SAE/SUSAR Per Regulatory Guidelines Action2->Report Action3->Report

Diagram: Hepatic Adverse Event Investigation Workflow

Experimental Protocol: Key Methodology for Safety Monitoring

The following protocol is synthesized from the cited clinical trials [3] [1].

  • 1. Objective: To evaluate the safety and tolerability of this compound calcium, with a specific focus on hepatic function, in healthy subjects and patient populations.
  • 2. Study Design:
    • Phase 1 (SAD/MAD): Randomized, placebo-controlled studies in healthy male subjects. Doses ranged from 10 mg to 50 mg daily [3].
    • Phase 2 (EMPhASIS): Randomized, double-blind, placebo-controlled trial in patients with Relapsing-Remitting Multiple Sclerosis (RRMS). Doses of 10 mg, 30 mg, and 45 mg were administered once daily for 24 weeks [1].
  • 3. Key Assessments & Measurements:
    • Blood Sampling: Serial blood samples were collected for clinical laboratory assessments.
    • Liver Function Tests (LFTs): Included measurement of alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.
    • Adverse Event Monitoring: All adverse events were recorded and coded using the Medical Dictionary for Regulatory Activities (MedDRA). Serious adverse events (SAEs) were reported per regulatory standards [1] [2].
  • 4. Data Analysis:
    • The incidence of treatment-emergent adverse events (TEAEs), including liver enzyme elevations, was compared between the this compound calcium and placebo groups.
    • Events were graded for severity, often using common terminology criteria for adverse events (CTCAE).

Key Takeaways

  • Favorable Hepatic Safety: this compound calcium demonstrates a reassuring hepatic safety profile in clinical trials to date, with liver enzyme elevation rates comparable to placebo in controlled studies and a very low incidence in long-term treatment [1] [2].
  • Systematic Monitoring is Essential: Adherence to a structured investigation protocol is crucial for accurately assessing any potential hepatic signal and ensuring subject safety.

References

Vidofludimus special population dosing

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Dosing by Indication

The table below summarizes the doses being evaluated in clinical trials for different autoimmune conditions.

Indication Phase Established Efficacious Dose Dosing Regimen Key Clinical Evidence
Relapsing-Remitting Multiple Sclerosis (RRMS) Phase 3 [1] 30 mg [2] Once daily [3] 30 mg and 45 mg significantly reduced cumulative CUA lesions at 24 weeks vs. placebo (1.4 and 1.7 vs. 5.8); 10 mg was not effective [2].
Progressive Multiple Sclerosis (PMS) Phase 2 [4] 45 mg [4] Once daily [4] 45 mg reduced the risk of 24-week confirmed disability worsening by 20% in the overall PMS population and by 30% in the PPMS subpopulation [4].
COVID-19 Phase 2 [5] 45 mg 45 mg single dose on day 1, then 22.5 mg twice daily for 13 days [5] Studied in hospitalized patients; shorter time to clinical improvement vs. placebo, especially when initiated early [5].

Pharmacokinetics & Safety Profile

Understanding the drug's properties is crucial for troubleshooting experimental protocols.

  • Pharmacokinetics: Vidofludimus calcium demonstrates dose-proportional pharmacokinetics. It has a half-life of approximately 30 hours at steady state, supporting a once-daily dosing regimen. Steady-state concentrations are typically reached within 6 to 8 days. Food intake does not significantly impact its bioavailability [6] [7] [8].
  • Safety and Tolerability: The drug has shown a favorable safety profile in clinical trials.
    • General Safety: In the phase 2 EMPhASIS trial for RRMS, treatment-emergent adverse events occurred in 37% of patients on this compound calcium across all doses, compared to 43% on placebo. The incidence of liver enzyme elevations and infections was similar to placebo [2].
    • Identified Risk: Early phase studies with a previous formulation (this compound free acid) identified a dose-related risk of hematuria at high doses (≥70 mg). This was the rationale for selecting doses ≤50 mg for the current formulation (this compound calcium), and no such signal has been observed in this dose range [6] [8].
    • Long-Term Data: Open-label extension data from the RRMS trial for up to 5.5 years shows sustained safety with low discontinuation rates and no new safety signals [9] [3].

Experimental Protocol & Troubleshooting

FAQs for Researchers

  • Q: What is the recommended dose for in vitro studies investigating DHODH inhibition?

    • A: While specific in vitro protocols are not detailed in clinical trial results, the plasma concentrations achieved by the 30-45 mg clinical doses can inform your experimental design. The phase 1 MAD study reported an AUC₀–₂₄,ss of 259.5 h·μg/mL for a 70 mg dose of the previous formulation, which was associated with hematuria. Doses of 30-50 mg of the current calcium salt formulation were safe and efficacious, suggesting targeting exposures below this threshold is prudent [6] [8].
  • Q: Are there any critical drug interactions to consider in our models?

    • A: The metabolism of this compound is primarily mediated by the cytochrome P450 isoform CYP2C8, with a smaller contribution from CYP2C9 [6] [8]. Investigators should be cautious of potential interactions with strong inhibitors or inducers of these enzymes.
  • Q: The drug appears ineffective in our animal model of neurodegeneration. How should we troubleshoot?

    • A: First, verify that your dosing regimen achieves sufficient exposure, considering the ~30-hour half-life to reach steady state. Second, explore the dual mechanism of action. Beyond DHODH inhibition, this compound calcium is an agonist of the Nurr1 receptor, which is believed to mediate neuroprotective effects [4] [9]. Ensure your model and endpoints are designed to detect potential benefits from this pathway, such as reduced neuronal loss or disability progression independent of acute inflammation.

Mechanism & Dose Selection Logic

The following diagram illustrates the dual mechanism of action and the logical pathway for dose selection in clinical development.

cluster_mechanism Dual Mechanism of Action cluster_dhodeffects cluster_nurr1effects cluster_dose Clinical Dose Selection Logic Vido This compound Calcium DHODH DHODH Inhibition Vido->DHODH Nurr1 Nurr1 Activation Vido->Nurr1 DH1 ∙ Inhibits de novo  pyrimidine synthesis DH2 ∙ Reduces proliferation of  activated T and B cells DH3 ∙ Anti-viral activity NU1 ∙ Neuroprotective effects NU2 ∙ Anti-neuroinflammatory  effects D2 Phase 2 Dose-Finding (10, 30, 45 mg) DH1->D2 DH2->D2 DH3->D2 D4 Higher Dose for Neuroprotection (45 mg for PMS) NU1->D4 NU2->D4 D1 Phase 1 PK/Safety (10-50 mg dose range) D1->D2 D3 Lowest Efficacious Dose (30 mg for RRMS) D2->D3 D3->D4

References

Vidofludimus Calcium: Pharmacokinetic & Safety Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of Vidofludimus calcium relevant to renal impairment assessment, gathered from clinical studies.

Characteristic Details from Clinical Studies
Elimination Half-life Approximately 30 hours at steady-state [1].
Key Metabolizing Enzyme Predominantly Cytochrome P450 2C8 (CYP2C8), with a smaller contribution from CYP2C9 [1].
Route of Excretion Information not explicitly stated in search results.
Overall Safety & Tolerability Generally safe and well-tolerated in clinical trials [1] [2] [3]. Low rates of renal events reported in long-term extensions [3].
Doses Studied 10 mg to 50 mg daily in Phase 1 studies [1]; 30 mg, 45 mg in Phase 2/3 studies [4] [2] [3].
Known Risk Hematuria observed at very high doses (≥70 mg) of an earlier formulation; this was avoided with the current formulation and doses [1].

Recommended Protocol for Renal Impairment Assessment

For a comprehensive and regulatory-compliant assessment, you should conduct a dedicated pharmacokinetic study in patients with renal impairment. The workflow for this assessment is outlined below:

Start Plan Renal Impairment Study Step1 Determine Drug Characteristics Start->Step1 Step2 Define Patient Cohorts (by CKD Stage) Step1->Step2 Step3 Conduct PK Study (Single-dose design) Step2->Step3 Step4 Analyze PK Parameters (AUC, Cmax, Half-life) Step3->Step4 Step5 Correlate Exposure with eGFR Step4->Step5 Step6 Develop Dosing Recommendations Step5->Step6

Study Design & Methodology
  • When to Conduct the Study: A dedicated study is recommended if this compound calcium or its metabolites are significantly excreted renally (≥ 30% of the administered dose). Since the available search results do not specify the exact excretion pathway, a study should be planned [5].
  • Patient Cohorts: Recruit participants classified by Chronic Kidney Disease (CKD) stage, using the estimated Glomerular Filtration Rate (eGFR) calculated with the CKD-EPI creatinine equation [6]. The study should include participants with mild, moderate, and severe renal impairment, matched with healthy controls.
  • Study Design: A single-dose, open-label, parallel-group study is often appropriate. Participants from each renal function group receive a single dose of this compound calcium (e.g., 30 mg), and intensive blood sampling is performed to determine pharmacokinetic parameters [5].
  • Key PK Parameters to Analyze: Measure and compare the following between groups:
    • Area Under the Curve (AUC): Indicates total drug exposure.
    • Maximum Concentration (Cmax).
    • Apparent Clearance (CL/F) and Half-life (t~1/2~).
Data Analysis & Decision Making
  • Exposure-Response Relationship: Analyze the correlation between drug exposure (AUC) and the participants' eGFR. A significant impact of renal function on PK is suggested if a strong correlation is found.
  • Dosing Recommendations: If the study shows a clinically significant increase in exposure (e.g., AUC doubled) in patients with impaired renal function (e.g., eGFR < 30 mL/min), dose adjustment or additional monitoring may be required [5].

Key Considerations & Troubleshooting

  • Lack of Formal Guidance: The absence of published dose adjustment guidelines should be treated as a critical knowledge gap. Dosing in this population should be approached with caution until data is available.
  • Monitoring Parameters: In the absence of specific guidelines, closely monitor patients with renal impairment for:
    • Urinalysis: Particularly for the emergence of hematuria, based on historical high-dose data [1].
    • Renal Function: Regular monitoring of serum creatinine and eGFR.
    • Liver Enzymes: Although not directly related to renal function, this is part of the drug's overall safety profile [3] [7].
  • Consulting Regulatory Guidelines: Always refer to the latest FDA [5] and EMA guidance documents for the most current recommendations on study design and analysis.

References

Vidofludimus Calcium Safety Profile in Monotherapy Trials

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key safety and tolerability data from phase 2 clinical trials in patients with Relapsing-Remitting Multiple Sclerosis (RRMS). This data serves as a critical reference point, though its applicability to combination therapy is untested.

Trial Name / Phase Patient Population & Duration Key Safety Findings (vs. Placebo) Most Common TEAEs Discontinuation Rate

| EMPhASIS / Phase 2 [1] [2] [3] | RRMS (268 patients); 24-week blinded period + long-term OLE (up to 5.5 years) | • No new safety signals in OLE. • Incidence of liver enzyme elevations and infections was similar to placebo. • Low rates of serious AEs. | In the initial 24-week period, TEAEs occurred in 43% of placebo patients vs. 37% in the pooled vidofludimus calcium group [1]. | Very low discontinuation rate, substantially below placebo in the RRMS trial [4] [3]. | | CALLIPER / Phase 2 [5] | Progressive MS (467 patients); 120 weeks | • No new safety signals. • Rates of TEAEs and serious AEs were comparable to placebo. • No evidence of increased liver enzymes, renal events, or infections. | Information on specific most common TEAEs not detailed in available sources. | Not specified in available sources. |

Mechanism of Action & Experimental Context

Understanding the drug's mechanism provides crucial context for predicting potential interactions in combination therapy.

  • Primary Mechanism: this compound calcium is a highly selective inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). This enzyme is crucial for the de novo pyrimidine biosynthesis pathway, which is required for the proliferation of highly metabolically active cells like activated T and B lymphocytes [1] [4]. This mechanism underlies its anti-inflammatory effect.
  • Secondary Mechanism: It is also a first-in-class oral activator of the Nurr1 (nuclear receptor-related 1) pathway, which is believed to confer direct and indirect neuroprotective effects by reducing neuroinflammation and improving neuronal survival [4] [3].
  • Anti-viral Effect: The DHODH inhibition also provides a broad-spectrum anti-viral effect, as viruses hijack the host's pyrimidine pool for replication. This has been demonstrated in vitro against viruses including Epstein-Barr virus (EBV) and SARS-CoV-2 [4] [6].

The following diagram illustrates this dual mechanism of action:

G cluster_dhodh DHODH Inhibition Pathway cluster_nurr1 Nurr1 Activation Pathway This compound This compound Calcium DHODH Inhibits DHODH Enzyme This compound->DHODH Nurr1 Activates Nurr1 Transcription Factor This compound->Nurr1 Pyrimidines Pyrimidines DHODH->Pyrimidines Blocks de novo synthesis Lymphocytes Lymphocytes Pyrimidines->Lymphocytes Reduces proliferation of activated T & B cells AntiInflammatory Anti-inflammatory Effect Lymphocytes->AntiInflammatory Leads to Microglia Microglia Nurr1->Microglia Reduces activation of Neurons Neurons Nurr1->Neurons Promotes survival of NeuroProtection Neuroprotective Effect Microglia->NeuroProtection Leads to Neurons->NeuroProtection Leads to

Key Considerations for Future Combination Therapy Research

While clinical data is lacking, the established profile of this compound calcium suggests several key considerations for designing combination therapy experiments:

  • Immunomodulatory Overlap: Use caution when combining with other potent immunosuppressants. While this compound calcium selectively targets activated immune cells without broad immunosuppression [4], the cumulative effect with other agents could increase the risk of infections and requires careful monitoring, even though infection rates were similar to placebo in monotherapy [1].
  • Hepatotoxicity Potential: Although monotherapy trials showed no significant hepatotoxicity signal and liver enzyme elevations were comparable to placebo [1] [7], this is a known class effect for DHODH inhibitors. Combination with other drugs with hepatotoxic potential necessitates close monitoring of liver function.
  • Dosing Considerations: The established lowest efficacious monotherapy dose in RRMS is 30 mg once daily [1]. Starting with this dose in combination studies is a rational approach, with potential for adjustment based on tolerability and pharmacodynamic interactions.

References

Vidofludimus long-term safety monitoring

Author: Smolecule Technical Support Team. Date: February 2026

Long-Term Safety Data Summary

The following table consolidates safety information from the phase 2 EMPhASIS trial and its open-label extension (OLE), which represents the most comprehensive long-term data available for vidofludimus calcium [1] [2] [3].

Safety Parameter Reported Data & Rates Context & Notes
Overall Treatment Duration Up to 5.5 years Data as of January 2025; long-term monitoring is ongoing [1] [3].
Treatment Persistence 71.6% (182/254 patients) at Week 144 of OLE [3] Discontinuation rate of 6.4% per treatment year in the OLE [2].
Serious Adverse Events (SAEs) 0.02 events per treatment year [2] Equates to one SAE for every 59.5 treatment years.
Common Treatment-Emergent AEs (TEAEs) COVID-19 (9%), Nasopharyngitis (6%), Back Pain (5%), Headache (5%) [2] Rates are for the OLE period. Most common AEs occurring in at least 3 patients.
Liver Enzyme Elevations Rate of 0.01 events per treatment year [2] Comparable to placebo in the initial 24-week study [4] [2].
Renal Events Rate of 0.012 events per treatment year [2] --
Infections Incidence comparable to placebo [4] --

Experimental Protocols for Safety Monitoring

The safety profile of this compound calcium was established through standardized clinical trial protocols. Here are the key methodologies relevant for monitoring long-term safety.

  • Trial Design: The data comes from a randomized, double-blind, placebo-controlled phase 2 trial (EMPhASIS) and its subsequent open-label extension (OLE) [4] [3].

    • Blinded Period: 24-week main treatment period comparing 10 mg, 30 mg, and 45 mg of this compound calcium against a placebo [4] [3].
    • OLE Period: Patients who completed the initial period were eligible to enter the OLE, receiving 30 mg or 45 mg of this compound calcium once daily, later standardized to 30 mg [2] [3].
  • Safety Assessments: The following assessments were performed according to the trial's schedule [4].

    • Adverse Event (AE) Monitoring: All treatment-emergent AEs were recorded and coded using the Medical Dictionary for Regulatory Activities (MedDRA) version 22.0 [4].
    • Clinical Laboratory Tests: Regular blood samples were taken to monitor for potential issues, including:
      • Liver Function: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) [4].
      • Renal Function: Standard clinical chemistry panels [2].
      • Hematology: Including neutrophil counts [4].
    • Clinical Outcomes: Regular physical and neurological examinations, including assessment of the Expanded Disability Status Scale (EDSS) [4].

Safety Monitoring Workflow

The diagram below outlines the core safety monitoring workflow used in the long-term extension studies.

cluster_monitoring Key Monitoring Activities Start Patient Enrollment in Open-Label Extension A1 Scheduled Visits (Regular Intervals) Start->A1 A2 Administer this compound Calcium (30 mg once daily) A1->A2 A3 Systematic Safety Monitoring A2->A3 A4 Data Collection & Analysis A3->A4 M1 Adverse Event (AE) Reporting & MedDRA Coding A3->M1 M2 Clinical Laboratory Tests A3->M2 M6 Clinical Neurological Exams (including EDSS) A3->M6 A5 Ongoing Safety Profile Assessment A4->A5 M3 Liver Function Tests (ALT/AST) M2->M3 M4 Renal Function Panel M2->M4 M5 Hematology (e.g., Neutrophils) M2->M5

Key Differentiators from Teriflunomide

A critical aspect for researchers is understanding how this compound calcium's safety profile compares with teriflunomide, another DHODH inhibitor. The improved tolerability is attributed to its high selectivity.

DHODH DHODH Inhibition OnTarget On-Target Effects • Reduced T and B cell proliferation • Anti-inflammatory & Antiviral efficacy DHODH->OnTarget  High Selectivity VC This compound Calcium VC->DHODH  High Selectivity Teri Teriflunomide Teri->DHODH OffTarget Off-Target Effects • Inhibition of other kinases • Associated with side effects:  - Diarrhea  - Alopecia  - Neutropenia Teri->OffTarget  Broader Interaction

Troubleshooting Common Scenarios

  • Scenario: Observation of Elevated Liver Enzymes in a Patient

    • Assessment & Action: This was an AE associated with the first-generation DHODH inhibitor teriflunomide but was comparable to placebo with this compound calcium in clinical trials [4] [5]. Continue monitoring as per protocol; no dose adjustment is likely needed based on existing trial data.
  • Scenario: Need to Understand the Neuroprotective Mechanism

    • Background: The long-term data shows low rates of confirmed disability worsening [1] [3]. Beyond its anti-inflammatory action via DHODH inhibition, this compound calcium is a first-in-class activator of the Nurr1 transcription factor [6] [5].
    • Mechanism: Nurr1 activation is believed to provide direct and indirect neuroprotective effects by enhancing the expression of genes critical for neuronal survival (e.g., BDNF, SOD1) and reducing the activation of neurotoxic microglia in the central nervous system [6].
  • Scenario: Interpreting Disability Progression Data

    • Guidance: In the long-term extension, when a confirmed disability worsening (CDW) event occurred, it was more frequently classified as relapse-associated worsening (RAW, 44.8%) than as progression independent of relapse activity (PIRA, 13.8%) [3]. This suggests the drug's effect may be more pronounced against inflammatory-driven disability.

References

Quantitative Potency and Selectivity of Vidofludimus

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key experimental data on the Nurr1 activation by vidofludimus calcium and how it compares to other compounds.

Compound / Parameter Nurr1 Agonism EC₅₀ Nurr1 Binding Affinity (Kd) Selectivity over DHODH Selectivity over Nur77/NOR1
This compound Calcium 0.3 - 0.4 µM [1] [2] 0.7 µM [1] Inhibits DHODH [3] ~7-8 fold preference over Nur77 and NOR1 [1]
Other DHODH Inhibitors No activation observed [1] Information Missing N/A N/A
Optimized Tool Agonist (Compound 29) Nanomolar range [1] Information Missing Selective over DHODH [1] Pronounced preference [1]
Endogenous Ligands Information Missing Information Missing N/A N/A
Antimalarials (Amodiaquine) Information Missing Information Missing N/A Information Missing

The table below summarizes the key molecular and functional effects observed in preclinical models.

Experimental Model Observed Effect Implication
HTRF Coregulator Assay Displacement of corepressors (NCOR1, SMRT) and coactivators (NRIP, NCoA6) [2] Alters Nurr1 interactome to modulate gene transcription.
HTRF & ITC Dimerization Assay Strong reduction of Nurr1 homodimerization; destabilization of Nurr1-RXR heterodimer [2] Suggests dimer dissociation as a key molecular mechanism of activation.
Preclinical MS Models Reduction of neuronal loss and injury; decreased microglial activation [4] Demonstrates direct and indirect (anti-inflammatory) neuroprotective effects.

Molecular Mechanisms of Nurr1 Activation

This compound activates Nurr1 through a unique allosteric mechanism. The diagram below illustrates the key molecular events and the proposed binding site.

G cluster_1 Molecular Effects of this compound cluster_2 Proposed Allosteric Binding Site Vido This compound DimDis Dimer Dissociation Vido->DimDis CoregDis Coregulator Displacement Vido->CoregDis GeneExp Altered Gene Expression (Neuroprotective Effects) DimDis->GeneExp CoregDis->GeneExp Nurr1LBD Nurr1 Ligand- Binding Domain (LBD) Pocket Surface Pocket (Helices H1, H5, H7, H8) Pocket->Nurr1LBD Mutations Key Residues: I500, H372 Mutations->Nurr1LBD

The molecular workflow shows that this compound binds to an allosteric surface pocket on the Nurr1 LBD, lined by helices 1, 5, 7, and 8 [2]. This binding triggers two key events:

  • Dimer Dissociation: It strongly reduces the stability of Nurr1 homodimers and Nurr1-RXR heterodimers, a primary mechanism for its activation [2].
  • Coregulator Displacement: It displaces various corepressors and coactivators, thereby altering the transcriptional output of Nurr1 [2].

Key Experimental Protocols

The data supporting this compound's activity comes from several robust experimental systems:

  • Gal4 Hybrid Reporter Gene Assay: This standard assay measured Nurr1 activation potency (EC₅₀). A Gal4-DNA binding domain was fused to the Nurr1 ligand-binding domain. This construct was co-transfected into cells with a firefly luciferase reporter gene controlled by a Gal4-responsive element. A constitutively expressed renilla luciferase served as a normalization control. Compound treatment was followed by dual-luciferase measurement, and the firefly/renilla ratio determined Nurr1 activation [1] [2].

  • Isothermal Titration Calorimetry (ITC): This method directly quantified the binding affinity (Kd) between this compound and the purified Nurr1 LBD. The technique measures the heat released or absorbed during the binding reaction, allowing for precise calculation of thermodynamic parameters, including dissociation constant [1] [2].

  • Homogeneous Time-Resolved Fluorescence (HTRF) Assays: These were used to study the protein-protein interactions in Nurr's interactome.

    • Coregulator Interaction: The purified Nurr1 LBD, labeled with a Tb³⁺-cryptate FRET donor, was mixed with fluorescein-labeled peptides of coregulators. Ligand-induced changes in FRET signal indicated displacement of coregulators [2].
    • Dimerization: The Tb³⁺-cryptate labeled Nurr1 LBD and an sGFP-labeled Nurr1 or RXRα LBD were mixed. A reduction in FRET signal upon ligand addition indicated dimer dissociation [2].

Clinical and Preclinical Relevance

The Nurr1 activation by this compound calcium is not just a mechanistic finding but is supported by encouraging clinical and preclinical data:

  • Neuroprotection in MS Models: In preclinical models of multiple sclerosis, this compound calcium reduced neuronal loss and injury, both directly and indirectly by decreasing the activation of microglial cells (the immune cells of the central nervous system). These effects are attributed to its Nurr1 activation [4].
  • Clinical Disability Improvement: In the Phase 2 CALLIPER trial in progressive multiple sclerosis patients, this compound calcium demonstrated a statistically significant, over two-fold probability of achieving 24-week confirmed disability improvement (24wCDI) compared to placebo. This is a clinically meaningful signal of neuroprotection and potential reversal of disability [5].
  • Favorable Safety Profile: Long-term extension data from the Phase 2 EMPhASIS trial in relapsing-remitting multiple sclerosis showed that this compound calcium was well-tolerated for up to 5.5 years, with low discontinuation rates and no new safety signals, supporting its potential for chronic treatment [5].

References

Clinical Endpoint Validation in Vidofludimus Calcium Trials

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the efficacy and safety endpoints from key clinical trials of vidofludimus calcium across multiple indications.

Trial Name/Phase Condition Primary Endpoint(s) & Results Key Secondary/Exploratory Endpoints & Results Safety and Tolerability

| EMPhASIS (Phase 2) [1] | Relapsing-Remitting Multiple Sclerosis (RRMS) | Cumulative number of CUA lesions over 24 weeks: [1] • Placebo: 5.8 [1] • 30 mg: 1.4 (70% reduction) [1] • 45 mg: 1.7 (62% reduction) [1] | Clinical outcomes: [1] • CDW at 24 weeks: 3.7% (placebo) vs 1.6% (any dose) [1] Biomarker: Serum NfL decreased dose-dependently [1] | • TEAEs: 43% (placebo) vs 37% (any dose) [1] • No clear increase in liver enzymes, infections vs placebo [1] | | CALLIPER (Phase 2) [2] [3] | Progressive Multiple Sclerosis (PMS) | Percent brain volume change (PBVC): No significant difference vs placebo [2] | Disability Progression (24wCDW-EDSS): • 23.8% risk reduction overall (HR 0.762) [3] • 33.7% risk reduction in patients without Gd+ lesions (HR 0.663) [3] Disability Improvement (24wCDI-EDSS): >2x probability vs placebo (HR 2.441, p=0.034) [3] | • AE rates comparable to placebo [2] [3] • No new safety signals at 45 mg dose [2] [3] | | Pilot Study [4] | Primary Sclerosing Cholangitis (PSC) | Improvement in serum ALP: • 16.7% (3/18) by intent-to-treat analysis [4] • 27.7% (3/11) normalization by per-protocol analysis [4] | Other liver biomarkers: Improvement in bilirubin, ALT, AST [4] | • Well-tolerated [4] • No drug-related serious AEs [4] | | ENSURE (Phase 3) [5] | Relapsing Multiple Sclerosis (RMS) | Time to first confirmed relapse (up to 72 weeks). Top-line data expected by end of 2026 [5] | Disability: Time to CDW (EDSS) [5] MRI: Volume of new T2 lesions [5] Cognition: Time to sustained clinically relevant changes [5] | Trial is ongoing [5] |

Experimental Protocols & Methodologies

For researchers designing similar trials, here are the detailed methodologies from the cited studies:

  • MRI Lesion Analysis (EMPhASIS Trial) [1]:

    • Primary Endpoint: Cumulative number of Combined Unique Active (CUA) lesions over 24 weeks.
    • Methodology: Standardized brain MRI scans were performed at baseline and every 6 weeks. CUA lesions were identified as new T2 lesions or new Gadolinium-enhancing T1 lesions without double-counting.
    • Statistical Analysis: A generalized linear model with a negative binomial distribution, adjusted for the number of baseline gadolinium-enhancing lesions and baseline T2 lesion volume, was used.
  • Disability Assessment (CALLIPER & EMPhASIS Trials) [1] [3]:

    • Tools: Expanded Disability Status Scale (EDSS), 9-Hole Peg Test (9-HPT), and Timed 25-Foot Walk (T25FW).
    • Endpoint Definitions:
      • Confirmed Disability Worsening (CDW): An increase in EDSS score (e.g., ≥1.0 point if baseline EDSS 1-5.0) confirmed at a subsequent visit 12 or 24 weeks later [1] [3].
      • Composite CDW: Worsening on any of the three measures (EDSS, 9-HPT, or T25FW) [2].
      • Confirmed Disability Improvement (CDI): A decrease in EDSS score (e.g., ≥1.0 point if baseline EDSS ≤5.0) confirmed 24 weeks later [3].
  • Biomarker Analysis [6] [1]:

    • Serum Neurofilament Light Chain (sNfL): Blood samples were collected and analyzed. In the CALLIPER trial, a 22.4% reduction in sNfL was observed with this compound calcium compared to an increase in the placebo group after 24 weeks [6].
    • Alkaline Phosphatase (ALP): In the PSC study, serum ALP levels were measured, and response was defined as a 25% improvement from baseline [4].

Mechanisms of Action: Signaling Pathways

This compound calcium has a dual mechanism of action, combining anti-inflammatory and direct neuroprotective effects, which is unique in the MS treatment landscape [5] [2].

The following diagram illustrates the two primary mechanisms of action of this compound calcium, showing how its DHODH inhibition and Nurr1 activation lead to anti-inflammatory and neuroprotective effects.

G cluster_dhodh 1. DHODH Inhibition cluster_nurr1 2. Nurr1 Activation Start This compound Calcium DHODH Inhibits DHODH Enzyme Start->DHODH Nurr1 Binds allosteric site on Nurr1 transcription factor Start->Nurr1 Meta Blocks de novo pyrimidine synthesis DHODH->Meta Immune Impairs proliferation of hyperactive T and B cells Meta->Immune AntiInf Anti-inflammatory Effect Immune->AntiInf AntiViral Anti-viral activity (e.g., inhibits EBV reactivation) Immune->AntiViral CDW Reduction in confirmed disability worsening (CDW) AntiInf->CDW Lesion Suppression of new MRI lesions AntiInf->Lesion Dimer Induces Nurr1 homodimer dissociation Nurr1->Dimer CoReg Displaces corepressors (NCOR1, SMRT) Dimer->CoReg Trans Enhances transcription of neuroprotective genes CoReg->Trans NeuroP Neuroprotective Effect Trans->NeuroP sNfL Reduction in serum NfL (biomarker of axonal damage) NeuroP->sNfL NeuroP->CDW

The diagram above shows that this compound calcium works through two distinct pathways:

  • DHODH Inhibition: By inhibiting the dihydroorotate dehydrogenase (DHODH) enzyme, this compound calcium blocks the de novo pyrimidine synthesis pathway. This selectively impairs the proliferation and function of hyperactive immune cells (T and B cells), leading to anti-inflammatory effects and reduced MRI lesion activity [5] [1]. This mechanism also provides broad-spectrum anti-viral activity, including suppression of Epstein-Barr virus (EBV) reactivation, which is implicated in MS pathogenesis [5] [6].

  • Nurr1 Activation: The drug directly activates the Nurr1 transcription factor by binding to an allosteric surface pocket, inducing homodimer dissociation and corepressor release [7] [8]. This enhances the expression of genes crucial for neuronal survival (e.g., BDNF, SOD1) and reduces neuroinflammation, leading to a direct neuroprotective effect [5] [6] [3]. This mechanism is believed to underpin the observed reductions in disability progression and serum NfL, even in patients without visible inflammation on MRI [9] [3].

Conclusion for Researchers

  • Efficacy: It shows significant suppression of inflammatory activity in RRMS and consistent signals for reducing disability progression in progressive MS, including in patients without baseline inflammation, suggesting a genuine neuroprotective effect [1] [3].
  • Mechanism: Its dual action, combining DHODH inhibition with Nurr1 activation, differentiates it from other DHODH inhibitors like teriflunomide and positions it as a potential first-in-class Nurr1 activator therapy [5] [2].
  • Safety: Across trials, it has demonstrated a favorable safety and tolerability profile, with low discontinuation rates and no significant hepatotoxicity signal, distinguishing it from some existing oral MS treatments [1] [2] [3].

The ongoing phase 3 ENSURE program in relapsing MS, with data expected in late 2026, will be crucial for definitive regulatory endpoint validation [5].

References

Vidofludimus MRI lesion reduction validation

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Data on MRI Lesion Reduction

Trial Name Phase Patient Population Treatment Duration Dose Primary Endpoint: Cumulative Number of Combined Unique Active Lesions (CUAs) at 24 Weeks Result vs. Placebo
EMPhASIS [1] [2] 2 Relapsing-Remitting MS (RRMS) 24 weeks Placebo 6.4 (95% CI: 2.8-13.9) --
Vidofludimus Calcium 30 mg 1.4 (95% CI: 0.9-2.1) 70% reduction (Rate Ratio 0.30; p<0.0001)
This compound Calcium 45 mg 2.4 (95% CI: 1.1-4.9) 62% reduction (Rate Ratio 0.38; p=0.0002)

Detailed Experimental Protocol

For researchers, the methodology of the EMPhASIS trial is outlined below.

  • Study Design: The trial was a randomized, double-blind, placebo-controlled, phase 2 study conducted across 38 centers in Europe [1].
  • Participants: Patients aged 18-55 with a diagnosis of RRMS according to the 2017 McDonald criteria. Key inclusion criteria required evidence of disease activity: at least two relapses in the last 24 months (or one in the last 12 months) and one or more gadolinium-enhancing brain lesions on an MRI scan within the 6 months prior to consent [1].
  • Intervention: Patients were randomly assigned (1:1:1) to receive once-daily oral doses of this compound calcium (30 mg or 45 mg) or a matching placebo [1].
  • Primary Endpoint: The cumulative number of Combined Unique Active lesions (CUA) over 24 weeks. CUA lesions are a composite measure that count the total number of unique brain lesions that are either new Gadolinium-enhancing (Gd+) T1 lesions or new/enlarging T2 lesions, avoiding double-counting of a single lesion visible on both sequences [1] [2].
  • MRI and Clinical Assessments: Standardized brain MRI scans were performed at baseline and every 6 weeks until week 24. These scans were centrally analyzed by an independent and blinded MRI center. Clinical assessments, including the Expanded Disability Status Scale (EDSS), were also conducted at regular intervals [1].

The following diagram illustrates the high-level workflow and key assessments of the EMPhASIS trial:

G cluster_1 EMPhASIS Trial: 24-Week Workflow A Patient Screening & Randomization (1:1:1) B 3 Treatment Groups A->B C1 Placebo (once daily) B->C1 C2 This compound Calcium 30 mg (once daily) B->C2 C3 This compound Calcium 45 mg (once daily) B->C3 D Scheduled Assessments C1->D C2->D C3->D E1 Standardized Brain MRI D->E1 E2 Clinical Exam (e.g., EDSS) D->E2 F Primary Endpoint Analysis E1->F E2->F G Cumulative Combined Unique Active (CUA) Lesions F->G

Mechanism of Action and Further Research

This compound calcium is a novel, orally administered inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH) [1] [3]. This enzyme is crucial for the de novo synthesis of pyrimidines in rapidly dividing cells, such as activated T and B lymphocytes driving the inflammatory process in MS. By inhibiting DHODH, this compound calcium is believed to suppress the proliferation and activation of these pathogenic immune cells [1].

Notably, research suggests it has a dual mechanism of action:

  • DHODH Inhibition: Provides anti-inflammatory and antiviral effects [3] [4].
  • Nurr1 Activation: A unique feature believed to contribute to direct and indirect neuroprotective effects, which is a focus of ongoing investigation, particularly for progressive forms of MS [5] [3] [4].

The phase 3 ENSURE program for this compound calcium in relapsing MS is ongoing, with results expected to provide further validation of its efficacy and safety profile [6].

References

Vidofludimus biomarker correlation clinical outcomes

Author: Smolecule Technical Support Team. Date: February 2026

Biomarker Correlation with Clinical Outcomes

The table below summarizes the key biomarker data observed in clinical trials of Vidofludimus Calcium, linking them to potential clinical benefits for patients with MS.

Biomarker / Outcome Trial Phase & Population Quantitative Result Reported Clinical Correlation / Significance

| Serum Neurofilament Light Chain (sNfL) | Phase 2 (Progressive MS) CALLIPER [1] [2] | Robust decrease observed [1] | Evidence of direct neuroprotective activity; biomarker of axonal damage [1]. | | Serum Neurofilament Light Chain (sNfL) | Phase 2 (Relapsing MS) EMPhASIS [1] [2] | Decreased in a dose-dependent manner [2] | A dose-dependent reduction suggests a treatment effect on a key biomarker of neuronal injury [2]. | | Cumulative Combined Unique Active (CUA) Lesions (MRI) | Phase 2 (Relapsing MS) EMPhASIS [3] [2] | 76% reduction vs. placebo at 24 weeks [3] | Robust suppression of focal inflammatory activity in the brain [1] [2]. | | Gadolinium-Enhanced (Gd+) Lesions (MRI) | Phase 2 (Relapsing MS) EMPhASIS [3] | 80% reduction vs. placebo at 24 weeks [3] | Indicates a potent effect on reducing blood-brain barrier breakdown due to active inflammation [3]. | | 24-week Confirmed Disability Worsening (CDW) | Phase 2 (Relapsing MS) EMPhASIS [3] | 1.6% (this compound) vs. 3.7% (Placebo) at 24 weeks [3] | Suggests a potential benefit in slowing the accumulation of physical disability, potentially beyond anti-inflammatory effects alone [3]. | | Whole Brain Atrophy (Percent Brain Volume Change) | Phase 2 (Progressive MS) CALLIPER [4] | No significant difference vs. placebo [4] | The primary endpoint was not met, indicating no measurable effect on overall brain volume loss over the trial period [4]. |

Experimental Protocols & Trial Designs

The biomarker data comes from well-defined, randomized, and controlled clinical trials. Here are the methodologies for the key studies cited.

Phase 2 EMPhASIS Trial (Relapsing-Remitting MS) [1] [3]
  • Objective: To evaluate the dose-response, efficacy, and safety of this compound Calcium in patients with Relapsing-Remitting Multiple Sclerosis (RRMS).
  • Design: Multicenter, randomized, double-blind, placebo-controlled.
  • Participants: 268 patients with RRMS.
  • Intervention: Patients were randomized to receive once-daily oral doses of this compound Calcium (10 mg, 30 mg, or 45 mg) or placebo for 24 weeks.
  • Primary Endpoint: The number of Cumulative Combined Unique Active (CUA) Lesions on MRI from baseline to Week 24. CUA lesions are a composite measure of new or newly enlarging T2 lesions and new T1 gadolinium-enhancing lesions, providing a comprehensive picture of new inflammatory activity.
  • Key Biomarker Analysis: Serum Neurofilament Light Chain (sNfL) levels were measured from blood samples as an exploratory endpoint to assess axonal injury.
Phase 2 CALLIPER Trial (Progressive MS) [1] [4]
  • Objective: To explore the neuroprotective potential and efficacy of this compound Calcium in Progressive Forms of MS (PMS), including Primary Progressive (PPMS) and non-active Secondary Progressive (SPMS).
  • Design: International, multicenter, randomized, double-blind, placebo-controlled.
  • Participants: 467 patients with progressive MS, without relapses in the 24 months before enrollment.
  • Intervention: Patients were randomized to receive once-daily oral doses of 45 mg this compound Calcium or placebo for up to 120 weeks.
  • Primary Endpoint: Percent change in whole brain volume on MRI (a measure of brain atrophy) through 30 months.
  • Key Biomarker Analysis: A pre-planned interim analysis measured sNfL from blood samples at baseline and Week 24 to evaluate its change as a sensitive marker of neuro-axonal damage.

Mechanism of Action: A Dual-Targeted Approach

This compound Calcium's correlation with biomarkers is rooted in its unique dual mechanism of action, which targets both inflammation and neurodegeneration. The diagram below illustrates this pathway.

G This compound This compound Calcium DHODH DHODH Inhibition This compound->DHODH Nurr1 Nurr1 Activation This compound->Nurr1 AntiInflam Anti-Inflammatory Effects DHODH->AntiInflam Antiviral Anti-Viral Effects DHODH->Antiviral Neuroprotect Neuroprotective Effects Nurr1->Neuroprotect MRI ↓ MRI Lesions AntiInflam->MRI Relapses ↓ Relapses AntiInflam->Relapses EBV Suppresses EBV Reactivation Antiviral->EBV sNfL ↓ Serum NfL Neuroprotect->sNfL Disability Slows Disability Progression Neuroprotect->Disability

This dual mechanism is central to its potential in treating the complex pathophysiology of MS, which involves both inflammatory activity and smoldering, progressive neurodegeneration [1] [5].

Interpretation of Biomarker Data

  • sNfL as a Key Marker: The consistent reduction of sNfL across trials is a strong positive signal. sNfL is a fluid biomarker released upon axonal injury, and its reduction is interpreted as evidence of a neuroprotective effect, potentially halting or slowing neurodegeneration [1] [6].
  • MRI Lesions vs. Brain Atrophy: The powerful effect on reducing active MRI lesions confirms the drug's potent anti-inflammatory activity. The lack of effect on whole brain atrophy in the CALLIPER trial is a known challenge in progressive MS trials. It may suggest that brain volume is a less sensitive biomarker for shorter-term neuroprotection or that the drug's benefits are more pronounced in preventing focal damage than generalized atrophy [4].

References

Vidofludimus statistical analysis clinical trials

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Efficacy and Safety Data

The table below summarizes key efficacy and safety data for vidofludimus calcium from Phase 2 trials in RRMS and other conditions, compared with placebo and the established DHODH inhibitor teriflunomide.

Trial / Indication Dose Key Efficacy Endpoints Key Safety Findings
EMPhASIS (NCT03846219) 10 mg daily CUA lesions*: 5.9 (95% CI 3.9–9.0); No significant effect vs. placebo [1]. Treatment-emergent AEs: 23% (10 mg) vs. 43% (placebo) [1].
Phase 2 in RRMS [1] 30 mg daily CUA lesions*: 1.4 (95% CI 0.9–2.1); 70% reduction vs. placebo. Serum NfL decrease [1]. Treatment-emergent AEs: 37% (any dose); liver enzyme elevations and infections similar to placebo [1].
45 mg daily CUA lesions*: 1.7 (95% CI 1.1–2.5); 62% reduction vs. placebo. Serum NfL decrease [1]. (Same as above)
COMPONENT (NCT01010581) 35 mg daily ACR20 responder rate numerically superior to placebo but not statistically significant [2] [3]. Rates of diarrhea, alopecia, neutropenia, and elevated liver enzymes were similar to placebo [2] [3].
Preclinical & Phase 1 Data [4] N/A ~2.6x more potent than teriflunomide in inhibiting human DHODH. Greater inhibition of T-lymphocyte proliferation and IL-17/IFN-γ secretion [4]. Half-life ~30 hours, suitable for once-daily dosing; quick reach to steady state and washout [4].

*CUA lesions: Cumulative number of combined unique active lesions over 24 weeks. Placebo value was 5.8 (95% CI 4.1–8.2) [1]. NfL: Neurofilament light chain.

Experimental Protocols in Key Studies

To evaluate the experimental foundation of the data, here are the methodologies from pivotal this compound studies.

Trial / Study Study Design & Population Treatment Protocol Primary Endpoint & Key Assessments

| EMPhASIS (Phase 2, RRMS) [1] | Design: Randomized, placebo-controlled, double-blind. Population: 268 patients with RRMS, aged 18-55, with ≥2 relapses in last 2 years and ≥1 Gd+ brain lesion [1]. | 24-week treatment with this compound calcium (10, 30, or 45 mg) or placebo once daily [1]. | Primary: Cumulative number of CUA lesions on MRI at week 24. Secondary: Time-to-first-relapse, CDW, safety, serum NfL levels [1]. | | COMPONENT (Phase 2, RA) [2] [3] | Design: Randomized, placebo-controlled, double-blind. Population: 241 patients with active RA on stable methotrexate [2]. | 13-week treatment with this compound (35 mg) or placebo once daily, added to background methotrexate [2]. | Primary: ACR20 responder rate at week 13. Secondary: Safety, pharmacokinetics [2] [3]. | | Preclinical (TNBS-induced colitis in rats) [5] | Design: In vivo animal model. Population: Rats with hapten-induced colitis [5]. | Oral administration of this compound (20 or 60 mg/kg) for 5 days, with/without uridine co-administration [5]. | Assessments: Disease activity index, colon histology, ex vivo IL-17 secretion from colonic strips, MPO activity [5]. |

Mechanism of Action and Signaling Pathways

This compound calcium has a unique dual mechanism, combining targeted immunomodulation with potential neuroprotection.

G cluster_dhodh DHODH Inhibition Pathway (Anti-inflammatory/Antiviral) cluster_nurr1 Nurr1 Activation Pathway (Neuroprotective) Vido This compound Calcium DHODH Inhibits Human DHODH Vido->DHODH Nurr1 Activates Nurr1 Receptor Vido->Nurr1 Pyrimidine Blocks de novo Pyrimidine Synthesis DHODH->Pyrimidine Lymphocytes Impairs Proliferation of Activated T & B Lymphocytes Pyrimidine->Lymphocytes Cytokines Reduces Pro-inflammatory Cytokines (IL-17, IFN-γ) Lymphocytes->Cytokines Antiviral Inhibits EBV Reactivation Lymphocytes->Antiviral Genes Upregulates Neuroprotective Genes (BDNF, SOD1, TH) Nurr1->Genes Survival Enhances Neuronal Survival Genes->Survival Microglia Reduces Neurotoxic Microglia Activation Genes->Microglia

This diagram illustrates the two primary pathways:

  • DHODH Inhibition: The classic mechanism for its anti-inflammatory and antiviral effects. By selectively targeting rapidly proliferating immune cells, it reduces the production of key pro-inflammatory cytokines like IL-17 and IFN-γ [4] [6] [5].
  • Nurr1 Activation: This distinct pathway contributes to direct neuroprotection by upregulating genes like BDNF, which supports neuronal survival and health [6].

Key Differentiators and Future Outlook

  • Safety Profile: this compound calcium separates its desired immunomodulatory effects from the antiproliferative adverse events linked to first-generation DHODH inhibitors [4] [2]. Clinical trials have not shown elevated rates of diarrhea, alopecia, or liver enzyme elevations compared to placebo [1] [2].
  • Therapeutic Potential: The dual mechanism of action (DHODH inhibition + Nurr1 activation) offers a unique combination of anti-inflammatory and potential neuroprotective/repair effects, which is particularly relevant for progressive forms of MS [6].

References

Vidofludimus Clinical Trial Data Overview

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key efficacy and safety findings from recent Vidofludimus clinical trials. The phase 3 ENSURE program is ongoing, and the data is not yet available [1] [2].

Trial/Program Name Phase Patient Population Key Efficacy Findings Key Safety Findings

| CALLIPER [1] | Phase 2 | Progressive MS (PPMS & naSPMS; n=467) | • 23.8% risk reduction in 24-week confirmed disability worsening (CDW) vs. placebo (HR 0.762). • Over two-fold probability of 24-week confirmed disability improvement (CDI) vs. placebo (HR 2.441). | Favorable safety profile; similar adverse event rates to placebo at 45 mg once daily [1]. | | EMPhASIS (Open-Label Extension) [1] | Phase 2 | Relapsing-Remitting MS (RRMS) | At 144 weeks: • 92.3% of patients free of 12-week CDW. • 92.7% of patients free of 24-week CDW. | Well-tolerated for up to 5.5 years; low discontinuation rate (~6.4% annualized); no new safety signals [1]. | | ENSURE-1 & ENSURE-2 [2] | Phase 3 | Relapsing MS (RMS) | Primary Endpoint: Time to first confirmed relapse up to 72 weeks. Status: Ongoing; top-line data expected 2026 [1] [2]. | An independent data monitoring committee recommended the trials continue without modifications after a futility analysis [2]. |

Understanding Non-Inferiority Trial Design

Since the available data for this compound does not come from non-inferiority trials, the following explains the core concepts of this study design, which are crucial for future comparisons.

  • Objective and Rationale: A non-inferiority trial aims to demonstrate that a new experimental treatment is not unacceptably worse than an active control treatment already in use. This design is chosen when the new treatment may offer other advantages, such as improved safety, better tolerability, easier administration, or lower cost, making a small potential trade-off in efficacy acceptable [3] [4].
  • Key Statistical Concepts:
    • Non-Inferiority Margin (Δ): This is a pre-specified, small amount of efficacy that clinicians are willing to sacrifice for the new treatment's other benefits. The margin must be both clinically justified and statistically sound. It is typically chosen to be less than the entire effect size of the active control drug compared to placebo [3] [4].
    • Analysis and Interpretation: Instead of testing for a difference, the trial tests whether the difference in efficacy between the new treatment and the active control is greater than the margin. Success is declared if the upper bound of the 95% confidence interval for the difference lies entirely below the non-inferiority margin. A subsequent test for superiority can be conducted if non-inferiority is established [4].

Proposed Mechanisms of Action

This compound has a dual mechanism of action that contributes to its therapeutic effects, which can be visualized in the following pathway diagram.

G cluster_immunomodulation Immunomodulation via DHODH Inhibition cluster_neuroprotection Neuroprotection via Nurr1 Activation DHODH_Inhibition DHODH Inhibition Pyrimidine_Synthesis Inhibition of de novo Pyrimidine Synthesis DHODH_Inhibition->Pyrimidine_Synthesis Lymphocyte_Proliferation Reduced Proliferation of Activated T- and B-Lymphocytes Pyrimidine_Synthesis->Lymphocyte_Proliferation Cytokine_Reduction Reduced Pro-inflammatory Cytokines (IL-17, IFN-γ) Lymphocyte_Proliferation->Cytokine_Reduction Nurr1_Activation Nurr1 Activation Neuroprotection Neuroprotective Effects Nurr1_Activation->Neuroprotection Disability_Improvement Reduced Disability Progression Neuroprotection->Disability_Improvement This compound This compound This compound->DHODH_Inhibition This compound->Nurr1_Activation

This compound has a dual mechanism of action targeting both immunomodulation and neuroprotection [5] [1].

Insights for Future Comparative Studies

The available data provides a foundation for designing future non-inferiority studies:

  • Potential for Favorable Comparison: Preclinical data suggests this compound is 2.6 times more potent in inhibiting human DHODH compared to teriflunomide (Aubagio), another DHODH inhibitor. It also demonstrated greater efficacy in inhibiting T-lymphocyte proliferation and secretion of IL-17 and IFN-γ in vitro [5]. This indicates a potential for non-inferiority or even superiority on specific immunological parameters.
  • Differentiation Through Neuroprotection: Unlike some current MS therapies, this compound may offer neuroprotective benefits through Nurr1 activation, as suggested by its effects on reducing disability progression in patients with progressive MS without inflammatory activity [1]. This could be a significant differentiator in a non-inferiority claim.
  • Safety as a Key Comparator: The observed favorable long-term safety and tolerability profile, with low discontinuation rates in trials up to 5.5 years, could be a primary rationale for a non-inferiority study. If non-inferior efficacy can be demonstrated, its clean safety profile would make it a strong candidate for treatment [1].

References

Vidofludimus selectivity compared to other immunomodulators

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Experimental Evidence

Vidofludimus calcium's selectivity is rooted in its dual mechanism, which combines potent anti-inflammatory action with a direct neuroprotective pathway.

  • Molecular Target: As a second-generation dihydroorotate dehydrogenase (DHODH) inhibitor, it shares a high-level target with first-generation drugs like leflunomide. DHODH is a key mitochondrial enzyme in the de novo pyrimidine synthesis pathway, which is crucial for the proliferation of activated lymphocytes. Inhibition selectively targets rapidly dividing immune cells involved in autoimmune attacks [1] [2].
  • Unique Neuroprotective Pathway: Beyond DHODH inhibition, this compound calcium directly activates the nuclear receptor-related 1 (Nurr1) protein. Nurr1 is a key regulator of inflammatory responses and neuronal health in the central nervous system. Its activation is believed to suppress NF-κB-driven neuroinflammation, a major contributor to chronic disease progression in conditions like multiple sclerosis. This mechanism is independent of focal inflammation and is considered the source of its potential neuroprotective effect [3] [1] [4].

The diagram below illustrates this dual mechanism of action.

G cluster_immune Anti-inflammatory & Immunomodulatory cluster_neuro Neuroprotective Vido This compound Calcium DHODH DHODH Inhibition Vido->DHODH Nurr1 Nurr1 Activation Vido->Nurr1 Pyrimidine Reduced de novo Pyrimidine Synthesis DHODH->Pyrimidine Lymphocytes Suppressed Lymphocyte Proliferation & Activation Pyrimidine->Lymphocytes NFkB Suppression of NF-κB Pathway Nurr1->NFkB Neuroprotection Reduced Neuroinflammation & Potential Neuroprotection NFkB->Neuroprotection

Key Clinical Trial Data and Protocols

The promising profile of this compound calcium is supported by data from several rigorous clinical trials. Key study designs and outcomes are summarized below.

Trial Name Phase & Design Patient Population Primary Endpoint(s) & Key Efficacy Results Key Safety Findings
COMPONENT [2] Phase 2, Randomized, Double-blind, Placebo-controlled 241 adults with active Rheumatoid Arthritis on methotrexate Primary: ACR20 at 13 weeks. Result: Numerical superiority to placebo, not statistically significant. Outcome: Trial provided key safety and pharmacokinetic data [2]. Safety profile similar to placebo. No significant elevation in liver enzymes, neutropenia, or alopecia vs. placebo—side effects associated with leflunomide [2].
CALLIPER [3] [1] [4] Phase 2, Randomized, Double-blind, Placebo-controlled 467 patients with Progressive Multiple Sclerosis (PMS) Primary: Percent Brain Volume Change (PBVC). Result: 4.7% reduction vs. placebo (not statistically significant). Secondary: 24-week Confirmed Disability Worsening (24wCDW). Result: 23.8% risk reduction vs. placebo. Disability Improvement: Over two-fold probability of 24-week confirmed disability improvement (HR=2.441) [3] [1]. Favorable safety and tolerability profile comparable to placebo. No new safety signals at the 45 mg once-daily dose [3].
EMPhASIS [3] [1] Phase 2, Open-Label Extension (OLE) 182 patients with Relapsing-Remitting Multiple Sclerosis (RRMS) Long-term Disability: At 144 weeks, 92.7% of patients remained free of 24-week confirmed disability worsening [3]. Disability Type: Only 13.8% of disability events were progression independent of relapse activity (PIRA), suggesting a positive effect on preventing silent progression [1]. Well-tolerated for up to 5.5 years. Low annualized discontinuation rate (~6.4%). Most adverse events were mild; serious adverse events were infrequent and not deemed related to treatment [3].

Research and Development Considerations

For researchers designing studies around similar compounds, the experimental protocols and emerging data from this compound trials offer valuable insights:

  • Dosing and Administration: In all cited trials (COMPONENT, CALLIPER, EMPhASIS), this compound calcium was administered as a once-daily 45 mg oral dose. This regimen demonstrated sustained efficacy and tolerability over long-term treatment [3] [2].
  • Patient Selection for Neuroprotection Studies: The CALLIPER trial specifically enrolled progressive MS patients who had been relapse-free for two years. A significant finding was that the treatment effect on disability was maintained in the 83.7% of patients who did not have gadolinium-enhancing (Gd+) lesions at baseline [3] [1]. This suggests that clinical trials for neuroprotective agents should consider enrolling patients without active inflammation as a strategy to demonstrate efficacy beyond pure anti-inflammation.
  • Relevant Endpoints: For progressive diseases, 24-week confirmed disability worsening (24wCDW) is an accepted regulatory endpoint. Including measures of confirmed disability improvement (CDI), as done in CALLIPER, can provide a more comprehensive picture of a drug's clinical benefit [3].

References

Clinical Efficacy and Safety Data for Vidofludimus Calcium

Author: Smolecule Technical Support Team. Date: February 2026

The following tables summarize key efficacy and safety data from clinical trials, which are foundational for any future cost-effectiveness analysis.

Table 1: Efficacy Data from Phase 2 Clinical Trials

Trial Name (Phase) Multiple Sclerosis Population Key Efficacy Findings Reference
EMPhASIS (Phase 2) Relapsing-Remitting MS (RRMS) MRI lesion suppression vs placebo: 70% with 30 mg dose; 62% with 45 mg dose. Established 30 mg as the lowest efficacious dose (10 mg was not effective) [1].
CALLIPER (Phase 2) Progressive MS (PMS) Risk reduction in 24-week confirmed disability worsening: 23.8% overall vs placebo. Benefit was consistent across subtypes, including in patients without active inflammatory lesions (31.3% risk reduction in PPMS; 34.4% in patients without baseline active lesions) [2].
Long-term Extension Relapsing-Remitting MS (RRMS) After up to 5.5 years of treatment, over 90% of patients remained free of confirmed disability events. Most disability events that did occur were associated with relapses, with a low rate of progression independent of relapse activity (PIRA) [2].

Table 2: Safety and Tolerability Profile

Aspect Summary of Findings
General Profile Safety and tolerability profile has been comparable to placebo in both the CALLIPER and EMPhASIS trials, with low rates of serious adverse events and treatment discontinuations [2] [1].
Key Differentiators Distinguished from some other MS treatments by an absence of hepatotoxicity signals and no increase in infections compared to placebo [3] [1].
Dose-Limiting Effect Earlier studies with a different formulation (free acid) found that hematuria occurred at high doses (70 mg daily). The current clinical doses (30 mg, 45 mg) are below this threshold [4].

Framework for a Future Cost-Effectiveness Analysis

Since a direct cost-effectiveness analysis for vidofludimus calcium cannot be performed, here is a guide on how it could be structured once final clinical and pricing data are available.

  • 1. Measuring Health Benefits (The "Effectiveness" in CEA) Cost-effectiveness analysis typically uses a standardized measure to compare different health technologies. The most common metric is the Quality-Adjusted Life Year (QALY), which combines both the length and quality of life into a single number [5] [6]. The clinical data presented above, particularly the reductions in disability progression and low discontinuation rates (suggesting good tolerability and quality of life), would be key inputs for estimating QALYs gained.

  • 2. Calculating the Cost-Effectiveness Ratio The results of a cost-effectiveness analysis are expressed as an Incremental Cost-Effectiveness Ratio (ICER). The formula is [5]: ICER = (Cost of this compound - Cost of Standard Care) / (QALYs of this compound - QALYs of Standard Care) This ratio represents the additional cost required to gain one additional QALY with the new treatment compared to the existing standard of care.

  • 3. Interpreting the Ratio with a Threshold The resulting ICER is evaluated against a cost-effectiveness threshold. This threshold represents the maximum amount a healthcare system is willing to pay for a unit of health benefit. In the UK, for example, the National Institute for Health and Care Excellence (NICE) often uses a threshold range of £20,000 to £30,000 per QALY gained [5].

Proposed Mechanism of Action and Differentiation

This compound calcium's potential value is tied to its unique dual mechanism of action, which is illustrated in the diagram below. This mechanism may allow it to address multiple aspects of MS pathophysiology, potentially offering clinical benefits that differentiate it from existing therapies.

G This compound This compound Calcium DHODH DHODH Inhibition This compound->DHODH Nurr1 Nurr1 Activation This compound->Nurr1 ImmuneEffect Anti-inflammatory Effects DHODH->ImmuneEffect AntiviralEffect Anti-viral Effects DHODH->AntiviralEffect NeuroProtEffect Neuroprotective Effects Nurr1->NeuroProtEffect ImmuneOut • Targets hyperactive immune cells • Reduces MRI lesions & relapses • No broad immunosuppression ImmuneEffect->ImmuneOut AntiviralOut • Prevents EBV reactivation • Potential link to reducing fatigue AntiviralEffect->AntiviralOut NeuroOut • Protects neurons from damage • May slow disability progression • Reduces brain atrophy NeuroProtEffect->NeuroOut

This multi-faceted mechanism may position this compound calcium uniquely, particularly its potential to impact disability progression in patients with non-active progressive MS, a population with very limited treatment options [2].

How to Proceed with Your Analysis

  • Monitor Ongoing Trials: The most critical data will come from the ongoing phase 3 ENSURE trials in relapsing MS, with top-line results expected by the end of 2026 [3]. Positive outcomes here are essential for regulatory approval and subsequent cost-effectiveness studies.
  • Identify Relevant Comparators: Once the full therapeutic profile is established, it should be compared against other standard oral (e.g., teriflunomide), injectable, and infused therapies for MS, depending on the indicated population (relapsing vs. progressive).
  • Model Patient Outcomes: Use the clinical efficacy and safety data (annualized relapse rate reduction, disability progression risk reduction, discontinuation rates) to model long-term patient outcomes and healthcare costs.

References

Vidofludimus Calcium: Long-Term Efficacy Data

Author: Smolecule Technical Support Team. Date: February 2026

Trial & Population Efficacy Endpoint Result Key Supportive Data

| Phase 2 EMPhASIS [1] [2] [3] (Relapsing-Remitting MS) | Patients free of 12-week CDW (Week 144) | 92.3% [1] [2] [3] | • Disability Events: Of 29 CDW events, 44.8% were relapse-associated worsening (RAW), and only 13.8% were progression independent of relapse activity (PIRA) [1] [2]. | | Phase 2 EMPhASIS [1] [2] [3] (Relapsing-Remitting MS) | Patients free of 24-week CDW (Week 144) | 92.7% [1] [2] [3] | • Safety: Low discontinuation rate (~6.4% annualized); favorable safety/tolerability profile observed for up to 5.5 years [1]. | | Phase 2 CALLIPER [1] [4] (Progressive MS) | Risk reduction of 24wCDW (vs. Placebo) | 23.8% overall (HR 0.762) [1] | • In non-inflammatory patients: 33.7% risk reduction (HR 0.663) in patients without gadolinium-enhancing (Gd+) lesions at baseline [1]. | | Phase 2 CALLIPER [1] [4] (Primary Progressive MS subpopulation) | Risk reduction of 24wCDW (vs. Placebo) | 31.3% (HR 0.687) [1] [4] | • In non-inflammatory PPMS patients: 34.4% risk reduction (HR 0.656) in PPMS patients without Gd+ lesions [1]. | | Phase 2 CALLIPER [1] (Progressive MS) | Probability of 24wCDI (vs. Placebo) | Over two-fold higher (HR 2.441) [1] | • Subtype Consistency: Consistent trend in PPMS (HR 2.823) and non-active SPMS (HR 1.813) populations [1]. |


Experimental Protocols & Methodologies

The data in the summary table comes from two core clinical trials. Here is a detailed look at their designs.

Phase 2 EMPhASIS Trial (NCT03846219) in RRMS

This trial provides the long-term data for RRMS [2] [3].

  • Study Design: An international, multicenter, double-blind, placebo-controlled, randomized, parallel-group study [2] [3].
  • Blinded Period: A 24-week main treatment period where patients were randomized to receive either 10 mg, 30 mg, or 45 mg of vidofludimus calcium once daily, or a placebo [2].
  • Open-Label Extension (OLE): Patients who completed the main period could enter an OLE period, which is planned to continue for up to 9.5 years to assess long-term safety and efficacy [2] [3]. Following the blinded period, all patients in the OLE received a 30 mg dose once daily [2].
  • Patient Population: 268 patients with RRMS started the trial, 254 entered the OLE, and 182 patients (71.6% of those starting OLE) were evaluated at the Week 144 data cut-off, representing approximately 952 cumulative treatment years [1] [2].
  • Primary Endpoints: The trial met its primary and key secondary endpoints with high statistical significance in the blinded period, though the specific endpoints are not detailed in the provided results [2].
  • Key Efficacy Measures: In the OLE, efficacy was measured by the proportion of patients remaining free of 12-week and 24-week Confirmed Disability Worsening (CDW), as measured by the Expanded Disability Status Scale (EDSS) [1] [2].
Phase 2 CALLIPER Trial (NCT05054140) in PMS

This trial provides the long-term data for progressive forms of MS [1] [4].

  • Study Design: A placebo-controlled trial in patients with progressive MS (PPMS and SPMS) who had no relapses in the two years before enrollment [1] [4].
  • Patient Population: 467 patients with progressive MS, comprising 32.5% with Primary Progressive MS (PPMS), 57.4% with non-active Secondary Progressive MS (naSPMS), and 10.1% with active SPMS [1] [4]. Most patients (83.7%) had no gadolinium-enhancing (Gd+) lesions on MRI at baseline, indicating a largely non-inflammatory disease state [4].
  • Primary Goal: The primary goal was to measure the effect on brain atrophy (brain tissue loss) over 2.5 years. This compound calcium showed a 4.7% reduction in brain shrinkage versus placebo, but this result was not statistically significant [4].
  • Key Efficacy Measures: The key outcomes reported were:
    • 24-week Confirmed Disability Worsening (24wCDW): A persistent increase in EDSS score.
    • 24-week Confirmed Disability Improvement (24wCDI): A persistent decrease in EDSS score, which is a notable measure of potential neuroprotection and recovery [1].

The workflow and primary findings of the CALLIPER trial can be visualized as follows:

G Phase 2 CALLIPER Trial: Key Efficacy Outcomes in Progressive MS Start Patient Population (n=467) Primary Progressive MS (PPMS) &    Secondary Progressive MS (SPMS) Endpoint1 24-Week Confirmed Disability Worsening (24wCDW) Start->Endpoint1 Primary Measure Endpoint2 24-Week Confirmed Disability Improvement (24wCDI) Start->Endpoint2 Key Measure Result1 23.8% risk reduction vs. placebo (33.7% in patients without Gd+ lesions) Endpoint1->Result1 Result2 Over 2x higher probability vs. placebo (HR 2.441, p=0.034) Endpoint2->Result2


Mechanism of Action & Comparative Advantage

This compound calcium's efficacy is attributed to its unique dual mechanism of action, which targets both inflammatory and neurodegenerative processes in MS [2] [4].

Dual Mode of Action
  • Anti-inflammatory & Antiviral Effects: It is a highly selective inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). This action blocks the de novo synthesis of pyrimidines, thereby selectively reducing the proliferation of activated T and B lymphocytes (key immune cells in MS) without affecting resting immune cells. This targeted approach aims to reduce inflammatory attacks without causing broad immunosuppression [2] [4] [3].
  • Neuroprotective Effects: It is a first-in-class activator of the nuclear receptor-related 1 (Nurr1) transcription factor. Activating Nurr1 is believed to provide direct and indirect protective effects on nerve cells (neurons), potentially addressing the diffuse, chronic inflammation and neurodegeneration that drives disease progression, particularly in progressive MS [1] [2] [4].

This mechanism is summarized in the pathway diagram below:

G This compound Calcium: Dual Mechanism of Action Vido This compound Calcium DHODH Inhibits DHODH Enzyme Vido->DHODH Nurr1 Activates Nurr1 Receptor Vido->Nurr1 Immune Reduces proliferation of activated T and B cells DHODH->Immune Neuro Provides neuroprotective effects on nerve cells Nurr1->Neuro Outcome1 Anti-inflammatory & Antiviral Effects Immune->Outcome1 Outcome2 Neuroprotective Effects Neuro->Outcome2

Comparison with Established Therapies

This dual mechanism may offer distinct advantages, especially for patients with non-inflammatory disease.

  • vs. Teriflunomide (another DHODH inhibitor): Preclinical data suggests this compound calcium is 2.6 times more potent in inhibiting human DHODH. It also has a more favorable chemical structure, leading to fewer off-target effects, which may contribute to its clean safety profile [5].
  • vs. Ocrevus (ocrelizumab, an anti-CD20 antibody for PPMS): While Ocrevus is a standard of care, its benefit is largely limited to patients with inflammatory activity (e.g., Gd+ lesions) [4]. A key differentiator for this compound calcium is that its effect on reducing disability progression was consistent regardless of the presence of baseline inflammatory lesions [1] [4]. This suggests potential for treating a broader range of progressive MS patients, including those with purely neurodegenerative disease.

Conclusion

  • In RRMS, it shows a high rate of patients remaining free from disability progression over 144 weeks, with a clean long-term safety profile [1] [2].
  • In PMS, it demonstrates a significant ability to reduce disability worsening and, notably, to promote confirmed disability improvement, even in patients without active inflammation—a population with very limited treatment options [1] [4].

Its unique dual mechanism, combining targeted immunomodulation with direct neuroprotection, positions it as a potential future therapy that could address both the inflammatory and neurodegenerative components of multiple sclerosis.

References

Efficacy and Safety Data Comparison

Author: Smolecule Technical Support Team. Date: February 2026

This table summarizes key quantitative data from phase 2 clinical trials of vidofludimus calcium in different forms of multiple sclerosis.

Clinical Trial / Indication Key Efficacy Endpoints & Results Key Safety Findings

| Phase 2 EMPhASIS Trial (Relapsing-Remitting MS) [1] [2] | Cumulative CUA Lesions (24 wks): • Placebo: 5.8 (95% CI 4.1-8.2) • 10 mg: 5.9 (95% CI 3.9-9.0) • 30 mg: 1.4 (95% CI 0.9-2.1) - 76% reduction vs. placebo • 45 mg: 1.7 (95% CI 1.1-2.5) - 71% reduction vs. placebo Long-term (144 wks): • 92.7% of patients free of 24-week Confirmed Disability Worsening (CDW) [2] | Treatment-Emergent Adverse Events (TEAEs): • Placebo: 43% • Any this compound dose: 37% Discontinuation: Low rates in long-term extension (approx. 6.4% annualized) [1] [3] | | Phase 2 CALLIPER Trial (Progressive MS) [3] [4] [5] | 24-week CDW (Overall PMS): • 23.8% relative risk reduction (HR 0.762) 24-week CDW (PPMS subgroup): • 30-33.7% relative risk reduction (HR 0.663-0.687) MRI (Thalamic Volume): • 20% reduced annualized atrophy rate vs. placebo | TEAEs: • this compound calcium: 69.4% • Placebo: 68.5% Serious AEs: • this compound calcium: 8.1% • Placebo: 6.5% No new safety signals were observed [5] | | COMPONENT Trial (Rheumatoid Arthritis) [6] | (Safety-focused analysis; primary efficacy endpoint not met) | Rates of known teriflunomide AEs (e.g., diarrhea, alopecia, neutropenia, elevated liver enzymes) were similar to placebo. |

Key Experimental Protocols

To assess the quality of the data, here are the methodologies for the key clinical trials cited:

  • EMPhASIS Trial (Phase 2, RRMS) Design [1]:

    • Design: Randomized, double-blind, placebo-controlled, multicenter.
    • Participants: 268 patients with RRMS, aged 18-55, with ≥2 relapses in the last 2 years (or ≥1 in the last year) and ≥1 gadolinium-enhancing brain lesion.
    • Intervention: Daily oral this compound calcium (10 mg, 30 mg, 45 mg) or placebo for 24 weeks.
    • Primary Endpoint: Cumulative number of combined unique active (CUA) lesions on MRI at week 24.
    • Key Secondary Endpoints: Time-to-first-relapse, confirmed disability worsening (CDW), safety.
  • CALLIPER Trial (Phase 2, Progressive MS) Design [3] [5]:

    • Design: Double-blind, placebo-controlled, exploratory.
    • Participants: 467 patients with progressive MS (Primary PPMS and non-active SPMS).
    • Intervention: 45 mg daily this compound calcium or placebo for up to 120 weeks.
    • Primary Endpoints: Percent brain volume change (PBVC, exploratory MRI endpoint) and 24-week CDW on a composite of EDSS, 9-Hole Peg Test, and Timed 25-Foot Walk.

Proposed Mechanisms of Action

This compound calcium has a proposed dual mechanism of action, which differentiates it from first-generation DHODH inhibitors. The diagram below illustrates these pathways.

G Vido This compound Calcium DHODH DHODH Inhibition Vido->DHODH Mechanism 1 Nurr1 Nurr1 Activation Vido->Nurr1 Mechanism 2 Pyrimidine Blocks de novo pyrimidine synthesis DHODH->Pyrimidine NFkB Suppresses NF-κB-driven neuroinflammation Nurr1->NFkB Neuron Promotes neuronal survival & function Nurr1->Neuron Immune Reduces proliferation of activated T and B cells Pyrimidine->Immune AntiInflam Anti-inflammatory effect Immune->AntiInflam NeuroProt Neuroprotective effect NFkB->NeuroProt Neuron->NeuroProt

The diagram illustrates the two primary mechanisms of this compound calcium:

  • DHODH Inhibition: The drug inhibits the dihydroorotate dehydrogenase (DHODH) enzyme, which is the rate-limiting step in the de novo pyrimidine synthesis pathway [1] [7]. This selectively impairs the proliferation of activated T and B lymphocytes, which rely on this pathway, leading to an anti-inflammatory effect [1].
  • Nurr1 Activation: It also acts as an agonist for the nuclear receptor-related 1 (Nurr1) transcription factor [3]. This activity is believed to suppress neuroinflammation and promote neuronal survival, representing a potential neuroprotective mechanism [4].

Differentiation from Other DHODH Inhibitors

This compound calcium is a next-generation DHODH inhibitor designed to overcome the limitations of older drugs in its class, such as teriflunomide (the active metabolite of leflunomide).

  • Improved Selectivity and Preclinical Profile: Preclinical studies indicate this compound is 2.6 times more potent in inhibiting human DHODH than teriflunomide. It also demonstrated greater efficacy in inhibiting T-lymphocyte proliferation and the secretion of pro-inflammatory cytokines like IL-17 and IFN-γ [7]. It is chemically distinct, which may contribute to its differentiated safety profile by avoiding off-target kinase inhibition [1].
  • More Favorable Safety and Tolerability: Clinical trials across multiple indications (MS, RA) have consistently shown a safety profile where the incidence of known DHODH inhibitor-associated adverse events (e.g., diarrhea, alopecia, elevated liver enzymes) is similar to placebo [1] [6]. This contrasts with the known safety concerns and boxed warnings for severe liver injury associated with leflunomide/teriflunomide [6].

Current Development Status and Future Directions

  • Relapsing MS: The phase 3 ENSURE program (two identical trials, ENSURE-1 and ENSURE-2) is fully enrolled and ongoing. A recent interim futility analysis supported continuation without modifications. Top-line data is expected by the end of 2026 [3] [8].
  • Progressive MS: Based on the positive Phase 2 CALLIPER data, Immunic plans to discuss a phase 3 registration trial program for progressive MS with health authorities [5].

References

Current Clinical Trial Context for Vidofludimus Calcium

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key ongoing clinical trials for vidofludimus calcium, which provide context for its current stage of development [1] [2].

Trial Name Phase Multiple Sclerosis Type Primary Endpoint(s) Status & Expected Data
ENSURE Program Phase 3 Relapsing MS (RMS) Time to first relapse; time to 12-week confirmed disability worsening (CDW) [2]. Fully enrolled; top-line data expected by end of 2026 [1] [2].
CALLIPER Phase 2 Progressive MS (PMS), including Primary Progressive MS (PPMS) and Secondary Progressive MS (SPMS) [1] [3]. Brain volume change (primary); 24-week CDW (key secondary) [3]. Top-line data reported; phase 3 planning supported by results [1] [3].

Potential Mechanisms Supporting Synergy

While direct combination study data is absent, the established mechanisms of action of this compound calcium suggest theoretical pathways for synergy. Its unique dual activity differentiates it from other common therapies. The diagram below illustrates these core mechanisms and how they could logically complement other treatment approaches.

G cluster_synergy Potential for Synergy with: DHODH_Inhibition DHODH Inhibition Anti_Inflammatory Anti-inflammatory Effects DHODH_Inhibition->Anti_Inflammatory Antiviral_Effect Antiviral Effect (e.g., against EBV) DHODH_Inhibition->Antiviral_Effect Nurr1_Activation Nurr1 Activation Neuroprotection Neuroprotective Effects Nurr1_Activation->Neuroprotection TCell_Prolif Reduces proliferation of activated T- and B-cells Anti_Inflammatory->TCell_Prolif Cytokine_Reduction Reduces pro-inflammatory cytokines (IL-17, IFN-γ) Anti_Inflammatory->Cytokine_Reduction EBV_Reactivation Prevents viral reactivation potentially driving fatigue Antiviral_Effect->EBV_Reactivation Neuronal_Survival Enhances neuronal survival & reduces neuroinflammation Neuroprotection->Neuronal_Survival BDNF_Upregulation Upregulates neurotrophic factors (e.g., BDNF) Neuroprotection->BDNF_Upregulation AntiCD20_Therapies Anti-CD20 Therapies S1P_Modulators S1P Receptor Modulators

The mechanisms shown in the diagram are supported by the following experimental evidence:

  • DHODH Inhibition: In vitro, this compound calcium inhibits T-lymphocyte proliferation and the secretion of pro-inflammatory cytokines like IL-17 and IFN-γ [4] [5]. Its antiviral effect, specifically the dose-dependent reduction of Epstein-Barr virus (EBV) reactivation, was also demonstrated in B cells and epithelial cells in vitro [6].
  • Nurr1 Activation: Preclinical data from cell lines (e.g., rat neuronal, human microglial) show that this compound calcium upregulates Nurr1 target genes (e.g., BDNF, SOD1, TH) and protects neurons under pro-apoptotic conditions. It also reduced disease severity in the experimental autoimmune encephalomyelitis (EAE) mouse model of MS [6].

Guidance for Future Combination Studies

For researchers designing combination studies, the following points can be considered based on the monotherapy data:

  • Rationale for Combination: A scientifically grounded approach would be to combine this compound calcium with agents that have complementary but non-overlapping mechanisms. For instance, pairing its intracellular anti-inflammatory and neuroprotective effects with a monoclonal antibody that targets B-cells (e.g., anti-CD20 therapies) or with S1P receptor modulators that sequester lymphocytes in lymph nodes.
  • Key Metrics to Monitor: Based on the phase 2 and 3 trial designs, efficacy should be evaluated using:
    • Clinical Endpoints: Time to confirmed disability worsening (CDW), relapse rate, and patient-reported outcomes like fatigue [1] [6] [5].
    • Imaging Biomarkers: MRI activity (new/enlarging T2 lesions, gadolinium-enhancing lesions) and brain volume loss (especially thalamic volume) [1] [3].
    • Serum Biomarkers: Neurofilament light chain (NfL) levels, which were consistently reduced with this compound calcium treatment in the CALLIPER trial [6].
  • Safety Considerations: Given its clean safety and tolerability profile observed in trials to date—with adverse event rates similar to placebo and low discontinuation rates—this compound calcium appears to be a promising candidate for combination regimens where additive toxicity is a concern [1] [4] [5].

References

Efficacy and Safety Data from Recent Trials

Author: Smolecule Technical Support Team. Date: February 2026

The tables below summarize key efficacy and safety data for Vidofludimus Calcium from the Phase 2 CALLIPER trial (in Progressive MS) and the EMPhASIS trial (in Relapsing-Remitting MS), alongside data for common comparators like Ocrevus (ocrelizumab) from historical trials [1] [2] [3].

Table 1: Efficacy in Progressive Multiple Sclerosis (Phase 2 CALLIPER Trial) [1] [2]

Efficacy Endpoint (24-Week Confirmed) This compound Calcium (45 mg) Placebo Ocrevus (ocrelizumab) (Historical Comparison from ORATORIO trial)
Disability Worsening (EDSS) - Overall PMS 23.8% risk reduction (HR: 0.762) - -
Disability Worsening (EDSS) - PPMS subgroup 31.3% risk reduction (HR: 0.687) - 25% risk reduction (HR: 0.75) [1]
Disability Worsening (EDSS) - Patients without Gd+ lesions 34.4% risk reduction - Limited benefit [1]
Disability Improvement (EDSS) - Overall PMS >2x probability vs. placebo (HR: 2.441) - -
Effect on Brain Atrophy 4.7% reduction vs. placebo (not statistically significant) - -

Table 2: Efficacy in Relapsing-Remitting MS (Phase 2 EMPhASIS Trial) [2] [3]

Efficacy Endpoint This compound Calcium (30 mg) This compound Calcium (45 mg) Placebo
Cumulative Unique Active Lesions (24 weeks) 1.4 (75.9% reduction vs. placebo) 1.7 (70.7% reduction vs. placebo) 5.8
Patients free of 24-week confirmed disability worsening (up to 144 weeks) - 92.7% -
Type of Disability Events (PIRA vs. RAW) Only 13.8% were PIRA Only 13.8% were PIRA -

Table 3: Safety and Tolerability Profile (Pooled from CALLIPER & EMPhASIS) [1] [2] [3]

Safety Parameter This compound Calcium (45 mg) Ocrevus (ocrelizumab) (Indirect Comparison)
Overall Adverse Event (AE) Profile Comparable to placebo Infusion reactions, increased risk of infections
Serious Adverse Events (SAEs) Low rates Yes (e.g., serious infections)
Treatment Discontinuations Low rates -
Specific Safety Signals Low and comparable rates of liver enzyme elevations and infections vs. placebo. No broad immunosuppression. B-cell depletion, leading to higher risk of infections.

Key Experimental Protocols and Methodologies

For researchers evaluating the quality of this data, the designs of the core trials are summarized below.

  • Trial Designs: The key data comes from two randomized, double-blind, placebo-controlled Phase 2 trials:

    • CALLIPER (NCT05054140): This trial investigated 467 patients with progressive forms of MS (Primary Progressive PPMS and non-active Secondary Progressive SPMS) over approximately 2.5 years. The primary goal was to assess the impact on brain atrophy, with key secondary endpoints including 24-week confirmed disability worsening (24wCDW) and improvement (24wCDI) on the Expanded Disability Status Scale (EDSS) [1] [2].
    • EMPhASIS (NCT03846219): This trial investigated 268 patients with active Relapsing-Remitting MS (RRMS) over 24 weeks. The primary endpoint was the cumulative number of combined unique active (CUA) lesions on MRI. Clinical endpoints like confirmed disability worsening were also assessed [3].
  • Statistical Analysis: For MRI lesion outcomes, a generalized linear model with a negative binomial distribution was used. Time-to-event data, such as time to first relapse or confirmed disability progression, was analyzed using Cox regression models. The analysis was performed on the intent-to-treat (ITT) population [3].

Mechanism of Action Signaling Pathway

This compound Calcium has a proposed dual mechanism of action, which is believed to contribute to its efficacy in both relapsing and progressive forms of MS. The signaling pathway below illustrates these mechanisms.

G This compound This compound DHODH DHODH Enzyme This compound->DHODH Inhibits Nurr1 Nurr1 Protein This compound->Nurr1 Activates DeNovoPyrimidineSynthesis De Novo Pyrimidine Synthesis DHODH->DeNovoPyrimidineSynthesis Required for TCellBActivation Pathogenic T-cell & B-cell Activation/Proliferation DeNovoPyrimidineSynthesis->TCellBActivation Supports CNSInflammation CNS Inflammation & Autoimmune Attack TCellBActivation->CNSInflammation Neuroprotection Neuroprotection & Reduced Chronic Inflammation Nurr1->Neuroprotection

This dual mechanism may explain the drug's dual efficacy in reducing focal inflammatory activity (via DHODH inhibition) and potentially slowing neurodegeneration and disability progression in patients without active inflammation (via Nurr1 activation) [1] [2] [4].

Research Implications and Indirect Comparisons

  • Comparison with Ocrevus in PPMS: The CALLIPER data invites an indirect comparison with ocrelizumab (Ocrevus), the only approved therapy for PPMS. While both show a similar magnitude of benefit in reducing disability progression in the overall PPMS population, a key differentiator emerges in patients without gadolinium-enhancing (Gd+) lesions at baseline [1]. This compound Calcium demonstrated a consistent 34.4% risk reduction in this subgroup, whereas the benefit of ocrelizumab is reported to be very limited in this patient population, which has high unmet medical need [1].
  • Distinct Safety Profile: Unlike B-cell depleting therapies like ocrelizumab, which cause broad immunosuppression and increase infection risk, this compound Calcium is a selective immunomodulator. Clinical data indicates its safety and tolerability profile is comparable to placebo, with low rates of serious adverse events and treatment discontinuations [1] [3]. This suggests a potentially favorable risk-benefit ratio, especially for patients concerned about infection risk.

Future Research Directions

To definitively position this compound Calcium in the MS treatment landscape, the following research is ongoing or needed:

  • Phase 3 Trials: The fully enrolled ENSURE Phase 3 trials in relapsing MS are expected to report top-line data by the end of 2026. These results will be critical for regulatory approval [2].
  • Progressive MS Program: A Phase 3 program for progressive MS is supported by the CALLIPER data and is the next logical step [2].
  • Direct Head-to-Head Trials: Future trials directly comparing this compound Calcium to established oral (e.g., S1P modulators) and infused (e.g., anti-CD20 therapies) agents would provide the highest level of evidence for efficacy and safety comparisons.

References

Vidofludimus therapeutic index comparison

Author: Smolecule Technical Support Team. Date: February 2026

Vidofludimus Calcium at a Glance

The table below summarizes the core characteristics of this compound calcium based on current clinical evidence.

Attribute Description
Mechanism of Action Dual-action: 1) Selective dihydroorotate dehydrogenase (DHODH) inhibitor (anti-inflammatory/antiviral); 2) Nuclear receptor-related 1 (Nurr1) activator (neuroprotective) [1] [2].
Therapeutic Potential Targets both relapsing and progressive forms of MS, including patients without active focal inflammation, a population with high unmet medical need [1] [3] [4].
Key Differentiator Appears to offer neuroprotective effects and slow disability progression without broad immunosuppression, potentially leading to a superior safety profile [3] [5].

Efficacy & Safety Data from Clinical Trials

The tables below consolidate key quantitative efficacy and safety results from the Phase 2 CALLIPER (progressive MS) and EMPhASIS (relapsing-remitting MS) trials.

Table 1: Efficacy Data from the Phase 2 CALLIPER Trial (Progressive MS) [1] [3] [6]

Population Endpoint Result (vs. Placebo)
Overall PMS (n=467) 24-week Confirmed Disability Worsening (CDW) 23.8% risk reduction (HR 0.762)
PMS without Gd+ lesions 24-week CDW 33.7% risk reduction (HR 0.663)
Primary Progressive MS (PPMS) 24-week CDW 31.3%-33.7% risk reduction (HR 0.687-0.675)
Overall PMS (n=467) 24-week Confirmed Disability Improvement (CDI) Over 2-fold probability (HR 2.441, p=0.034)
Overall PMS Reduction in Thalamic Atrophy Rate 20% lower annualized rate
Overall PMS Reduction in Overall Brain Volume Loss 5% relative improvement (not statistically significant)

Table 2: Long-Term Safety & Efficacy from Phase 2 EMPhASIS Trial (RRMS) - Open-Label Extension [1] [7] [8]

Category Result at Week 144
Patients free of 12-week CDW 92.3%
Patients free of 24-week CDW 92.7%
Disability Events (Post-Rebaseline) 44.8% relapse-associated worsening (RAW); 13.8% progression independent of relapse activity (PIRA)
Cumulative Treatment Exposure ~952 patient-years
Annualized Discontinuation Rate ~6.4%
Safety Profile Comparable to placebo; low rates of serious adverse events; no new safety signals; most events were mild [1] [3] [8]

Detailed Experimental Protocols

To facilitate the evaluation and potential replication of studies, here are the methodologies for key experiments.

Phase 2 CALLIPER Trial in Progressive MS [1] [4]
  • Objective: To evaluate the efficacy and safety of this compound calcium in progressive MS (PMS), including primary progressive MS (PPMS) and non-active secondary progressive MS (naSPMS).
  • Design: A double-blind, randomized, placebo-controlled trial.
  • Participants: 467 adults with PMS, no relapses in the two years prior to enrollment.
  • Intervention: 45 mg of oral this compound calcium or placebo once daily for 120 weeks.
  • Primary Endpoints:
    • Brain Atrophy: Percent brain volume change (PBVC), measured by MRI.
    • Disability Progression: 24-week confirmed disability worsening (24wCDW), assessed by a composite of EDSS, Timed 25-Foot Walk, and 9-Hole Peg Test.
  • Key Biomarker: Serum neurofilament light chain (NfL), a marker of neuronal damage.
  • Analysis: The primary analysis for brain volume change was a least squares mean difference re-baselined at 6 months. Disability outcomes were analyzed using hazard ratios from Cox proportional hazards models.
Phase 2 EMPhASIS Trial in Relapsing-Remitting MS [1] [7] [8]
  • Objective: To assess the efficacy and safety of this compound calcium in patients with relapsing-remitting MS (RRMS).
  • Design: An initial 24-week double-blind, placebo-controlled period, followed by an open-label extension (OLE).
  • Participants: 268 patients with RRMS in the core study; 254 entered the OLE.
  • Intervention: Daily oral doses of 10, 30, or 45 mg of this compound calcium or placebo. In the OLE, all patients received 45 mg.
  • Key Efficacy Measures in OLE:
    • Disability Worsening: Time to 12- and 24-week confirmed disability worsening (CDW) as measured by EDSS.
    • Disability Event Characterization: Events were categorized as either relapse-associated worsening (RAW) or progression independent of relapse activity (PIRA).
  • Safety Assessment: Continuous monitoring of adverse events, serious adverse events, and laboratory parameters.

Mechanism of Action: Signaling Pathways

This compound calcium exerts its therapeutic effects through a dual mechanism, targeting both inflammation and neurodegeneration. The diagram below illustrates its signaling pathways.

G cluster_anti_inflammatory Anti-inflammatory & Antiviral Pathway cluster_neuroprotective Neuroprotective Pathway VidoCa This compound Calcium DHODH DHODH Enzyme VidoCa->DHODH Inhibits Nurr1 Nurr1 Transcription Factor VidoCa->Nurr1 Activates Pyrimidine de novo Pyrimidine Synthesis DHODH->Pyrimidine ImmuneProlif Proliferation of Activated T & B Cells Pyrimidine->ImmuneProlif CNSInflam CNS Inflammatory Attack ImmuneProlif->CNSInflam Microglia Reduced Microglial Activation Nurr1->Microglia Apoptosis Reduced Neuronal Apoptosis Nurr1->Apoptosis Neurotoxicity Improved Neurotoxic Environment Microglia->Neurotoxicity NeuroProt Neuroprotection & Reduced Disability Progression Neurotoxicity->NeuroProt Apoptosis->Neurotoxicity

Interpretation of the Therapeutic Profile

  • Neuroprotection in Progressive MS: The efficacy of this compound calcium in patients without gadolinium-enhancing (Gd+) lesions is a key differentiator [1] [3] [4]. This suggests its benefit extends beyond controlling focal inflammation and may address the diffuse chronic inflammation and neurodegeneration that drive progression in advanced MS. The significant effect on confirmed disability improvement (CDI) further supports a disease-modifying potential [1] [8].
  • Favorable Safety and Tolerability: The safety profile observed across trials is notable. The lack of increased infection rates and low discontinuation rates over the long term suggest a potentially high therapeutic index [1] [3] [5]. This is a significant advantage for a chronic disease requiring lifelong treatment.
  • Ongoing Research: The final and most definitive assessment of this compound calcium's therapeutic index will come from the ongoing twin Phase 3 ENSURE trials in relapsing MS, with top-line data expected by the end of 2026 [1] [4] [8].

References

Vidofludimus mechanism comparison conventional DMARDs

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism and Profile Comparison

Feature Vidofludimus Calcium Conventional Synthetic DMARDs (e.g., Methotrexate, Leflunomide)
Drug Class Investigational; next-generation DHODH inhibitor and Nurr1 activator [1] [2] Established; various classes (e.g., antimetabolites, other DHODH inhibitors) [3] [4]

| Primary Mechanism | 1. DHODH Inhibition: Selective inhibition of dihydroorotate dehydrogenase, reducing pyrimidine synthesis for activated lymphocytes [5]. 2. Nurr1 Activation: Activates the Nurr1 pathway, associated with direct neuroprotective effects [1] [2]. | Varies by drug:Methotrexate: Stimulates adenosine release, reduces neutrophil adhesion, inhibits cytokine production [4]. • Leflunomide: Inhibits DHODH (same target as this compound, but different chemical structure) [4]. • Sulfasalazine: Prevents oxidative and nitrative damage [4]. | | Key Differentiator | Dual action: Immunomodulation via DHODH + potential neuroprotection via Nurr1 [1] [6]. | Primarily immunomodulatory or immunosuppressive, without a known neuroprotective component [3]. | | Safety Profile | In clinical trials, showed a favorable safety and tolerability profile, with low discontinuation rates and no new safety signals identified over extended periods [1] [7] [6]. | Known for potentially serious adverse effects, including hepatotoxicity, bone marrow suppression, and increased risk of infections [4]. Leflunomide, in particular, has a boxed warning for hepatotoxicity [5]. |

Clinical Trial Data Summary

The clinical development of this compound has focused on multiple sclerosis, with its earlier program in rheumatoid arthritis discontinued after a Phase 2 trial. The table below presents key efficacy and safety data from its recent trials in MS.

Trial (Phase) Patient Population Key Efficacy Findings Key Safety Findings

| EMPhASIS (Phase 2) [7] [6] | Relapsing-Remitting Multiple Sclerosis (RRMS) | • >70% reduction in active brain lesions vs. placebo (30 & 45 mg doses). • Lower rate of 24-week confirmed disability worsening (CDW): 1.6% vs 3.7% (placebo). | Favorable long-term profile over up to 5.5 years: low rates of adverse events (AEs) and discontinuations. | | CALLIPER (Phase 2) [1] [6] | Progressive Multiple Sclerosis (PMS) | • 23.8% risk reduction of 24-week CDW vs. placebo. • >2x probability of 24-week confirmed disability improvement (CDI) vs. placebo. • Benefits were consistent in patients without active inflammation. | Safety profile comparable to placebo, with similar AE rates at the 45 mg once-daily dose. |

Experimental Protocols for Key Data

For research and development professionals, here are the methodologies behind the critical data cited above.

  • DHODH Inhibition and Selectivity (from COMPONENT Phase 2 RA Trial)

    • Objective: To assess the efficacy, safety, and pharmacokinetics of this compound in patients with active Rheumatoid Arthritis on a background of methotrexate [5].
    • Methodology: This was a randomized, double-blind, placebo-controlled study. Patients received once-daily oral this compound (N=122) or placebo (N=119) for 13 weeks [5].
    • Key Outcome Measures: The primary efficacy endpoint was the American College of Rheumatology 20 (ACR20) responder rate at 13 weeks. Safety parameters and plasma concentrations of this compound were monitored throughout [5].
    • Interpretation: The trial demonstrated a safety profile for this compound similar to placebo in this patient population, particularly for AEs like diarrhea and elevated liver enzymes, which are common with the first-generation DHODH inhibitor leflunomide [5].
  • Neuroprotection through Nurr1 Activation (Preclinical Models)

    • Objective: To provide evidence of the neuroprotective potential of this compound calcium through its activation of the transcription factor Nurr1 [2].
    • Methodology: A series of in vitro and in vivo experiments were conducted, including the use of a preclinical mouse model of multiple sclerosis (experimental autoimmune encephalomyelitis, EAE) [1] [2].
    • Key Outcome Measures: Disease severity, T cell infiltration into the central nervous system, and the number of pathogenic T helper cells producing cytokines like IL-17A and IFNγ were measured [1].
    • Interpretation: The data demonstrated that this compound calcium reduces neuronal loss and injury, an effect likely mediated by its activity as a Nurr1 activator [2].

Visualizing the Dual Mechanism of Action

The following diagram illustrates the proposed dual mechanism of this compound, contrasting it with the broader mechanisms of conventional DMARDs.

cluster_vido This compound Calcium (IMU-838) cluster_v_mech1 Mechanism 1: Immunomodulation cluster_v_mech2 Mechanism 2: Neuroprotection cluster_cDMARD Representative Conventional DMARDs V This compound Calcium (Oral Administration) DHODH Inhibits DHODH Enzyme V->DHODH Nurr1 Activates Nurr1 Transcription Factor V->Nurr1 Pyrimidine Pyrimidine DHODH->Pyrimidine Blocks de novo synthesis Lymphocyte Lymphocyte Pyrimidine->Lymphocyte Reduces proliferation of activated T & B cells Anti-inflammatory\neffect Anti-inflammatory effect Lymphocyte->Anti-inflammatory\neffect Leads to Microglia Microglia Nurr1->Microglia Decreases activation Direct neuroprotective\neffects Direct neuroprotective effects Nurr1->Direct neuroprotective\neffects Reduced neuronal\nloss & injury Reduced neuronal loss & injury Microglia->Reduced neuronal\nloss & injury MTX Methotrexate: Stimulates adenosine release, inhibits cytokines Immunomodulation/\nImmunosuppression Immunomodulation/ Immunosuppression MTX->Immunomodulation/\nImmunosuppression LEF Leflunomide: Inhibits DHODH LEF->Immunomodulation/\nImmunosuppression SSZ Sulfasalazine: Prevents oxidative damage SSZ->Immunomodulation/\nImmunosuppression

Key Differentiators and Future Outlook

This compound calcium represents a shift in treatment strategy, particularly for neurodegenerative autoimmune diseases like multiple sclerosis. Its potential lies in:

  • Dual Targeting: It aims to treat the disease by simultaneously reducing inflammation and potentially protecting the nervous system from damage, addressing two key drivers of MS [6].
  • Favorable Safety: Its high selectivity for DHODH and distinct chemical structure appear to contribute to a cleaner safety and tolerability profile compared to established DMARDs, a critical factor for long-term treatment [5].
  • Potential in Non-Active Disease: Data suggesting benefit in progressive MS patients without signs of active inflammation is a significant differentiator, as this population has very limited treatment options [1] [6].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Exact Mass

355.122

Appearance

Light yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8Y1PJ3VG81

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Vidofludimus is an orally bioavailable inhibitor of dihydroorotate dehydrogenase (DHODH), with potential anti-inflammatory, immunomodulating and anti-viral activities. Upon administration, vidofludimus specifically targets, binds to and prevents the activation of DHODH. This prevents the fourth enzymatic step in de novo pyrimidine synthesis, leading to inhibition of transcriptional elongation, cell cycle arrest, and apoptosis in activated lymphocytes. DHODH inhibition also leads to metabolic stress in activated lymphocytes and inhibition of the release of proinflammatory cytokines including interleukin (IL)-17 (IL-17A and IL-17F) and interferon-gamma (IFNg), thereby reducing inflammation. In addition, DHODH inhibition may lead to host-based anti-viral activity against many viruses. DHODH, a mitochondrial enzyme that catalyzes the conversion of dihydroorotate (DHO) to orotate, is a key enzyme in pyrimidine de novo biosynthesis. Metabolically highly activated and rapidly proliferating lymphocytes and various virus infected cells require de novo synthesis to meet their needs for pyrimidines.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

717824-30-1

Wikipedia

Vidofludimus

Dates

Last modified: 07-15-2023
1: Fitzpatrick LR. Inhibition of IL-17 as a pharmacological approach for IBD. Int Rev Immunol. 2013 Oct-Dec;32(5-6):544-55. doi: 10.3109/08830185.2013.821118. Epub 2013 Jul 25. Review. PubMed PMID: 23886112.
2: Herrlinger KR, Diculescu M, Fellermann K, Hartmann H, Howaldt S, Nikolov R, Petrov A, Reindl W, Otte JM, Stoynov S, Strauch U, Sturm A, Voiosu R, Ammendola A, Dietrich B, Hentsch B, Stange EF. Efficacy, safety and tolerability of vidofludimus in patients with inflammatory bowel disease: the ENTRANCE study. J Crohns Colitis. 2013 Sep 1;7(8):636-43. doi: 10.1016/j.crohns.2012.09.016. Epub 2012 Oct 16. PubMed PMID: 23078909.
3: Fitzpatrick LR, Small JS, Doblhofer R, Ammendola A. Vidofludimus inhibits colonic interleukin-17 and improves hapten-induced colitis in rats by a unique dual mode of action. J Pharmacol Exp Ther. 2012 Sep;342(3):850-60. doi: 10.1124/jpet.112.192203. Epub 2012 Jun 12. PubMed PMID: 22691298.
4: Rusai K, Schmaderer C, Baumann M, Chmielewski S, Prókai A, Kis E, Szabó AJ, Leban J, Doblhofer R, Ammendola A, Lutz J, Heemann U. Immunosuppression with 4SC-101, a novel inhibitor of dihydroorotate dehydrogenase, in a rat model of renal transplantation. Transplantation. 2012 Jun 15;93(11):1101-7. doi: 10.1097/TP.0b013e31824fd861. PubMed PMID: 22609757.
5: Fitzpatrick LR. Novel Pharmacological Approaches for Inflammatory Bowel Disease: Targeting Key Intracellular Pathways and the IL-23/IL-17 Axis. Int J Inflam. 2012;2012:389404. doi: 10.1155/2012/389404. Epub 2012 Mar 15. PubMed PMID: 22506136; PubMed Central PMCID: PMC3312283.
6: New preclinical findings with vidofludimus. Immunotherapy. 2010 Jul;2(4):439. PubMed PMID: 20648986.
7: Fitzpatrick LR, Deml L, Hofmann C, Small JS, Groeppel M, Hamm S, Lemstra S, Leban J, Ammendola A. 4SC-101, a novel immunosuppressive drug, inhibits IL-17 and attenuates colitis in two murine models of inflammatory bowel disease. Inflamm Bowel Dis. 2010 Oct;16(10):1763-77. doi: 10.1002/ibd.21264. PubMed PMID: 20310011.

Explore Compound Types